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Core Science & Biosynthesis

Foundational

(2-Hydroxyphenyl)acetate: Metabolic Pivot & Synthetic Scaffold

Technical Guide for Drug Development & Application Scientists Executive Summary (2-Hydroxyphenyl)acetate (2-HPAA) occupies a unique niche in pharmaceutical chemistry as both a critical metabolic biomarker and a volatile...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Guide for Drug Development & Application Scientists

Executive Summary

(2-Hydroxyphenyl)acetate (2-HPAA) occupies a unique niche in pharmaceutical chemistry as both a critical metabolic biomarker and a volatile synthetic intermediate. Structurally, it is defined by the ortho-positioning of a phenolic hydroxyl group relative to an acetic acid moiety.[1] This proximity is not merely ornamental; it dictates the molecule's high propensity for intramolecular cyclization into benzofuran-2(3H)-one (coumaran-2-one).

For drug development professionals, 2-HPAA presents a duality:

  • In Toxicology: It is a minor but toxicologically relevant metabolite of coumarin, distinguishing human (safe) vs. rodent (hepatotoxic) metabolic profiles.

  • In Synthesis: It serves as a "masked" benzofuran precursor, essential in the manufacturing of beta-blockers (e.g., Atenolol) and heterocyclic libraries.

This guide synthesizes the physicochemical behavior, metabolic pathways, and handling protocols required to utilize 2-HPAA effectively.

Part 1: Molecular Architecture & Physicochemical Profile

The behavior of (2-Hydroxyphenyl)acetate is governed by the ortho-effect. Unlike its meta or para isomers, the ortho isomer is capable of forming a pseudo-cyclic structure via hydrogen bonding, which lowers its pKa and enhances its reactivity toward lactonization.

1.1 Key Physicochemical Data[1]
PropertyValueContext for Application
CAS Number 614-75-5Registry ID for the parent acid.[2][3][4]
Formula

(Acid) /

(Anion)
MW: 152.15 g/mol .[2][3][4][5]
pKa (COOH) ~4.17Exists as the acetate anion at physiological pH (7.4).
Solubility Methanol, Water, EtherHigh water solubility requires specific extraction protocols (e.g., acidification + ethyl acetate) for isolation.
Melting Point 145–147 °CSharp melting point indicates high purity; broadening suggests lactone contamination.
Stability Acid-SensitiveCritical: Spontaneously cyclizes to benzofuran-2(3H)-one under acidic/dehydrating conditions.
1.2 The Lactonization Equilibrium

The most common failure mode in handling 2-HPAA is unintentional cyclization. In aqueous solution, the open-chain acid is stable. However, in the presence of acid catalysts or during drying processes (heat + vacuum), the molecule sheds water to form the lactone.

Lactonization Acid (2-Hydroxyphenyl)acetic acid (Open Chain) Intermediate Tetrahedral Intermediate Acid->Intermediate + H+ (Catalyst) Lactone Benzofuran-2(3H)-one (Lactone) Intermediate->Lactone - H2O (Heat/Vac) Water H2O Intermediate->Water Elimination Lactone->Acid + OH- (Hydrolysis)

Figure 1: The acid-catalyzed equilibrium between 2-HPAA and its lactone form. Note that this reaction is reversible; basic conditions open the ring back to the acetate.

Part 2: Biological Significance & Toxicology

In drug metabolism (DMPK), 2-HPAA is a pivotal marker for distinguishing species-specific toxicity.

2.1 The Coumarin Conundrum

Coumarin is hepatotoxic in rats but safe in humans.[6] This difference is driven by CYP450 selectivity.

  • Humans (CYP2A6): 7-Hydroxylation (Detoxification).[7]

  • Rodents (CYP1A2/2E1): 3,4-Epoxidation

    
    (2-Hydroxyphenyl)acetate  (Toxification pathway).
    

The presence of elevated 2-HPAA in urine suggests activation of the hepatotoxic pathway involving the unstable 3,4-epoxide intermediate.

2.2 Metabolic Pathway Visualization

Metabolism Coumarin Coumarin Epoxide Coumarin 3,4-epoxide (Reactive/Toxic) Coumarin->Epoxide CYP1A2/2E1 (Rodents) SevenHC 7-Hydroxycoumarin (Major Human Metabolite) Coumarin->SevenHC CYP2A6 (Humans) Aldehyde o-Hydroxyphenylacetaldehyde Epoxide->Aldehyde Spontaneous HPAA (2-Hydroxyphenyl)acetate (Biomarker) Aldehyde->HPAA Oxidation

Figure 2: Divergent metabolic pathways of Coumarin.[6] The red path leads to 2-HPAA and is associated with hepatotoxicity.

Part 3: Synthetic Protocols

For synthetic chemists, 2-HPAA is a feedstock for benzofuran scaffolds.

Protocol A: Controlled Lactonization to Benzofuran-2(3H)-one

Objective: Convert 2-HPAA to its lactone form with >95% yield using azeotropic distillation.

Materials:

  • (2-Hydroxyphenyl)acetic acid (10.0 g)

  • Toluene (100 mL) – Solvent & Water carrier

  • p-Toluenesulfonic acid (pTSA) (0.5 g) – Catalyst

  • Dean-Stark apparatus

Methodology:

  • Setup: Equip a 250 mL Round Bottom Flask (RBF) with a magnetic stir bar and attach a Dean-Stark trap topped with a reflux condenser.

  • Charging: Add 2-HPAA, Toluene, and pTSA to the RBF.

  • Reflux: Heat the mixture to vigorous reflux (approx. 115 °C bath temp).

  • Monitoring: Observe water collection in the trap. The theoretical water yield for 10g starting material is ~1.18 mL. Reaction is complete when water evolution ceases (approx. 2-3 hours).

  • Workup: Cool to room temperature. Wash the toluene layer with saturated

    
     (2 x 30 mL) to remove unreacted acid and catalyst.
    
  • Isolation: Dry the organic layer over

    
    , filter, and concentrate in vacuo.
    
  • Result: Benzofuran-2(3H)-one is obtained as an oil or low-melting solid.

Scientist's Note: Do not use ethanol or methanol as solvents; they will form the ethyl/methyl ester instead of the lactone.

Part 4: Analytical Characterization (HPLC)

Quantification of 2-HPAA in biological fluids (urine/plasma) requires acidification to ensure the molecule is in a single protonation state and to prevent peak tailing.

Protocol B: HPLC-UV Detection
  • Column: C18 Reverse Phase (e.g., 4.6 x 150 mm, 5 µm).[8]

  • Mobile Phase A: Water + 0.1% Phosphoric Acid (

    
    ).[8]
    
  • Mobile Phase B: Acetonitrile.[4]

  • Flow Rate: 1.0 mL/min.

  • Detection: UV @ 275 nm (Phenolic absorption).

  • Gradient:

    • 0-2 min: 5% B

    • 2-15 min: 5%

      
       60% B
      
    • 15-20 min: 60% B

Validation Check: The retention time of 2-HPAA is highly pH-dependent. If the peak splits or tails significantly, check the pH of Mobile Phase A. It must be pH < 3.0 to suppress ionization of the carboxylic acid (


).
References
  • Human Metabolome Database (HMDB). "Metabocard for 2-Hydroxyphenylacetic acid (HMDB0000624)." HMDB.[5] Available at: [Link]

  • Lake, B. G. (1999).[7][9] "Coumarin metabolism, toxicity and carcinogenicity: relevance for human risk assessment." Food and Chemical Toxicology. Available at: [Link]

  • Born, S. L., et al. (2000).[9] "Coumarin metabolism in human liver microsomes: role of cytochrome P450 2A6."[7][9] Drug Metabolism and Disposition. Available at: [Link]

Sources

Exploratory

Biological Role of 2-Hydroxyphenylacetate in Phenylalanine Metabolism

Content Type: Technical Guide / Whitepaper Audience: Researchers, Clinical Biochemists, and Drug Development Professionals Executive Summary 2-Hydroxyphenylacetate (2-HPA), also known as ortho-hydroxyphenylacetate, serve...

Author: BenchChem Technical Support Team. Date: February 2026

Content Type: Technical Guide / Whitepaper Audience: Researchers, Clinical Biochemists, and Drug Development Professionals

Executive Summary

2-Hydroxyphenylacetate (2-HPA), also known as ortho-hydroxyphenylacetate, serves as a critical biomarker in the catabolism of phenylalanine. Unlike the primary metabolic route which converts phenylalanine to tyrosine via phenylalanine hydroxylase (PAH), 2-HPA is produced through an alternative "overflow" pathway. This pathway becomes metabolically significant under two specific conditions: pathological accumulation of phenylalanine (as seen in Phenylketonuria - PKU) and exogenous production by the gut microbiota .[1]

This guide delineates the biochemical mechanisms governing 2-HPA formation, its utility as a diagnostic discriminator between metabolic errors and dysbiosis, and validated protocols for its quantification in biological matrices.

Biochemical Mechanisms of Formation

The "Overflow" Pathway (Mammalian Host)

In healthy physiology, phenylalanine is predominantly hydroxylated at the para-position to form tyrosine. However, when PAH activity is compromised (Km defect or null mutation), intracellular phenylalanine concentrations exceed the threshold for transamination.

  • Transamination : Phenylalanine is reversibly converted to phenylpyruvate by phenylalanine transaminase (LAT).

  • Enzymatic Error (The HPPD Shunt) : The formation of 2-HPA is a unique example of enzymatic promiscuity. 4-Hydroxyphenylpyruvate dioxygenase (HPPD) , which normally catalyzes the conversion of p-hydroxyphenylpyruvate to homogentisate, accepts phenylpyruvate as an alternative substrate.

    • Mechanism: HPPD facilitates the oxidative decarboxylation and hydroxylation of the aromatic ring. While its canonical action places the hydroxyl group to form a hydroquinone structure (homogentisate), its action on phenylpyruvate results in hydroxylation at the ortho position, yielding 2-hydroxyphenylacetate .

The Microbial Pathway (Gut Microbiota)

Independent of host genetics, 2-HPA is a fermentation product of unabsorbed dietary phenylalanine.

  • Producers : Species of Clostridium, Bacteroides, and Lactobacillus.

  • Relevance : In cases of malabsorption or Small Intestinal Bacterial Overgrowth (SIBO), urinary 2-HPA levels rise disproportionately to serum phenylalanine, serving as a marker for dysbiosis rather than PKU.

Pathway Visualization

The following diagram illustrates the bifurcation of phenylalanine metabolism, highlighting the specific enzymatic shunt leading to 2-HPA.

PhenylalanineMetabolism Phe L-Phenylalanine Tyr L-Tyrosine Phe->Tyr Phenylalanine Hydroxylase (PAH) (Blockage causes PKU) PP Phenylpyruvate Phe->PP Transamination (High Phe Load) Gut Gut Microbiota (Clostridium spp.) Phe->Gut Unabsorbed Phe HPA 2-Hydroxyphenylacetate (o-HPA) PP->HPA 4-HPPD (Enzymatic Shunt) PL Phenyllactate PP->PL Dehydrogenase PA Phenylacetate PP->PA Decarboxylase Gut->HPA Fermentation

Figure 1: Divergent metabolic pathways of phenylalanine.[1][2][3][4][5] The red path indicates the overflow route active in PKU, leading to 2-HPA accumulation via HPPD promiscuity.

Diagnostic Utility & Interpretation

The quantification of 2-HPA provides critical differential diagnostic data.

Clinical ScenarioSerum PhenylalanineUrinary 2-HPAMechanism
Healthy Control Normal (< 120 µM)Trace / LowEfficient PAH activity; minimal overflow.
Phenylketonuria (PKU) High (> 1200 µM)Very High PAH deficiency forces flux through HPPD shunt.
Gut Dysbiosis / SIBO NormalHigh Bacterial fermentation of unabsorbed protein.[6]
Tyrosinemia Type III NormalNormalDefect is downstream (HPPD deficiency); 2-HPA is not the primary marker.

Key Insight : If urinary 2-HPA is elevated without concomitant hyperphenylalaninemia, investigate gastrointestinal pathology (dysbiosis) rather than an inborn error of phenylalanine metabolism.

Analytical Protocol: GC-MS Quantification

To ensure scientific integrity, the following protocol utilizes Gas Chromatography-Mass Spectrometry (GC-MS) with trimethylsilyl (TMS) derivatization. This method is the gold standard for organic acid profiling due to its resolution of isomers (separating 2-HPA from 3-HPA and 4-HPA).

Reagents & Standards
  • Internal Standard (IS) : 3,4-Dimethoxybenzoic acid or Tropic acid (final conc. 100 µg/mL).

  • Extraction Solvent : Ethyl Acetate (LC-MS grade).

  • Derivatizing Agent : BSTFA (N,O-Bis(trimethylsilyl)trifluoroacetamide) + 1% TMCS.

Step-by-Step Workflow
  • Sample Preparation :

    • Thaw urine samples at room temperature.[7][8] Vortex for 10 seconds.

    • Normalize volume based on creatinine levels (target 0.5 - 2.0 mg creatinine equivalent).

  • Oximations (Stabilization of Keto-acids) :

    • Add 100 µL of hydroxylamine hydrochloride (2.5% in pyridine).

    • Incubate at 60°C for 30 minutes. Rationale: This prevents thermal decomposition of phenylpyruvate, allowing simultaneous profiling.

  • Acidification & Extraction :

    • Acidify sample to pH < 2.0 using 6M HCl.[7] Rationale: Protonation of carboxyl groups drives organic acids into the organic phase.

    • Add 2 mL Ethyl Acetate. Vortex vigorously for 60 seconds.

    • Centrifuge at 3,000 x g for 5 minutes. Transfer organic supernatant to a glass vial.

    • Repeat extraction twice for quantitative recovery (>95%).

  • Derivatization :

    • Evaporate ethyl acetate to dryness under Nitrogen stream.

    • Add 50 µL BSTFA + 1% TMCS. Cap and incubate at 70°C for 30 minutes.

  • GC-MS Analysis :

    • Column : DB-5MS or equivalent (30m x 0.25mm ID).

    • Injection : Splitless mode, 1 µL.

    • Temp Program : 70°C (hold 2 min) -> 10°C/min -> 280°C.

    • Detection : SIM mode (Target Ion for 2-HPA-TMS2: m/z 296 ; Qualifier Ions: 179, 147).

Protocol Visualization

GCMSProtocol Urine Urine Sample (Creatinine Norm.) Acid Acidification (pH < 2.0) Urine->Acid Extract Liquid-Liquid Extraction (Ethyl Acetate) Acid->Extract Dry N2 Evaporation Extract->Dry Deriv Silylation (BSTFA/TMCS, 70°C) Dry->Deriv GCMS GC-MS Analysis (SIM Mode m/z 296) Deriv->GCMS

Figure 2: Analytical workflow for the extraction and quantification of urinary 2-HPA.

References

  • Blau, N., et al. (2010). Phenylketonuria. The Lancet. Link

  • Williams, R. A., et al. (2012). Metabolic differences underlying two distinct rat urinary phenotypes, a suggested role for gut microbial metabolism of phenylalanine. FEBS Letters. Link

  • Teufel, R., et al. (2010).[9] Bacterial phenylalanine and phenylacetate catabolic pathway revealed. PNAS.[9] Link

  • Chalmers, R. A., & Lawson, A. M. (1982). Organic Acids in Man: The Analytical Chemistry, Biochemistry and Diagnosis of the Organic Acidurias. Chapman and Hall.
  • Human Metabolome Database (HMDB) . Metabocard for 2-Hydroxyphenylacetic acid (HMDB0000669). Link

Sources

Foundational

A Comprehensive Technical Guide to 2-hydroxyphenylacetate and 4-hydroxyphenylacetate for Researchers and Drug Development Professionals

Introduction: The Critical Distinction Between Positional Isomers In the realm of metabolic research and drug development, the precise identification and characterization of molecular isomers are of paramount importance....

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Critical Distinction Between Positional Isomers

In the realm of metabolic research and drug development, the precise identification and characterization of molecular isomers are of paramount importance. Subtle differences in the positions of functional groups on an aromatic ring can lead to vastly different biological activities, metabolic fates, and toxicological profiles. This guide provides an in-depth technical exploration of two such isomers: 2-hydroxyphenylacetate (2-HPA) and 4-hydroxyphenylacetate (4-HPA). While structurally similar, these compounds originate from distinct metabolic pathways and exhibit divergent physiological effects, making their accurate differentiation essential for researchers, scientists, and drug development professionals. This document will serve as a comprehensive resource, detailing their chemical properties, metabolic origins, analytical separation techniques, and comparative biological activities.

Section 1: Comparative Physicochemical Properties

The seemingly minor shift of a hydroxyl group from the ortho (2-) to the para (4-) position on the phenylacetic acid backbone results in measurable differences in their physicochemical properties. These differences, however subtle, can influence their solubility, membrane permeability, and interactions with biological macromolecules. A summary of their key properties is presented in Table 1.

Property2-Hydroxyphenylacetic Acid4-Hydroxyphenylacetic AcidReference(s)
Molecular Formula C₈H₈O₃C₈H₈O₃[1][2]
Molecular Weight 152.15 g/mol 152.15 g/mol [1][2]
Melting Point 145-147 °C148-151 °C[1][2]
Water Solubility SolubleSlightly soluble in cold water, soluble in hot water[3][4]
pKa ~4.0~4.5[5]
Appearance Off-white solidWhite to cream or light tan crystalline powder[4][6]

Table 1: Comparative Physicochemical Properties of 2-HPA and 4-HPA

The slight differences in melting point and solubility are attributable to the variations in intermolecular hydrogen bonding capabilities dictated by the position of the hydroxyl group. The ortho-hydroxyl group in 2-HPA can form an intramolecular hydrogen bond with the carboxylic acid group, which can influence its interaction with the surrounding solvent molecules.

Section 2: Divergent Metabolic Pathways

The origins of 2-HPA and 4-HPA in biological systems are a key differentiating factor. Their presence and concentration can serve as important biomarkers for specific metabolic states and gut microbiome activity.

2-Hydroxyphenylacetate: A Marker of Phenylalanine Metabolism

2-Hydroxyphenylacetate is primarily a metabolite of the essential amino acid phenylalanine.[1] In individuals with the genetic disorder phenylketonuria (PKU), the enzyme phenylalanine hydroxylase is deficient, leading to an accumulation of phenylalanine. This excess phenylalanine is then shunted into alternative metabolic pathways, resulting in the increased production and excretion of 2-HPA.[6] Therefore, elevated levels of 2-HPA in urine or blood are a key diagnostic marker for PKU.[6] Beyond PKU, elevated 2-HPA can also be associated with intestinal bacterial overgrowth, as certain gut microbes can also produce this compound.[7]

4-Hydroxyphenylacetate: A Product of Tyrosine and Gut Microbiota Metabolism

In contrast, 4-hydroxyphenylacetate is a breakdown product of the amino acid tyrosine.[8] It is also a significant product of the gut microbiota's metabolism of dietary polyphenols, such as flavonoids.[9] This microbial transformation of complex plant-derived compounds into simpler phenolic acids like 4-HPA is a crucial aspect of the host-microbiome relationship and contributes to the overall pool of bioactive compounds in the body.

Metabolic Pathways of 2-HPA and 4-HPA cluster_0 Phenylalanine Metabolism cluster_1 Tyrosine & Gut Microbiota Metabolism Phenylalanine Phenylalanine Phenylalanine_Hydroxylase Phenylalanine Hydroxylase (Deficient in PKU) Phenylalanine->Phenylalanine_Hydroxylase Major Pathway 2-Hydroxyphenylacetate 2-Hydroxyphenylacetate Phenylalanine->2-Hydroxyphenylacetate Minor Pathway (Elevated in PKU) Tyrosine Tyrosine Phenylalanine_Hydroxylase->Tyrosine Tyrosine_Metabolism Tyrosine 4-Hydroxyphenylacetate 4-Hydroxyphenylacetate Tyrosine_Metabolism->4-Hydroxyphenylacetate Dietary_Polyphenols Dietary Polyphenols Gut_Microbiota Gut Microbiota Dietary_Polyphenols->Gut_Microbiota Gut_Microbiota->4-Hydroxyphenylacetate

Figure 1: Simplified metabolic pathways of 2-HPA and 4-HPA.

Section 3: Analytical Methodologies for Isomer Separation

The structural similarity of 2-HPA and 4-HPA presents a significant analytical challenge. However, several chromatographic and electrophoretic techniques have been successfully employed for their separation and quantification.

High-Performance Liquid Chromatography (HPLC)

Reverse-phase HPLC is a widely used technique for the analysis of hydroxyphenylacetic acid isomers. A C18 column is typically employed with a mobile phase consisting of an acidified aqueous solution and an organic modifier like acetonitrile or methanol.

Step-by-Step HPLC Protocol:

  • Sample Preparation (Urine):

    • Centrifuge the urine sample to remove particulate matter.

    • Dilute the supernatant with the initial mobile phase (e.g., 1:10 v/v).

    • Filter the diluted sample through a 0.45 µm syringe filter into an HPLC vial.

  • Chromatographic Conditions:

    • Column: C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size).

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: Acetonitrile.

    • Gradient Program:

      • 0-2 min: 5% B

      • 2-15 min: 5% to 30% B (linear gradient)

      • 15-17 min: 30% to 95% B (linear gradient)

      • 17-20 min: Hold at 95% B

      • 20-21 min: 95% to 5% B (linear gradient)

      • 21-25 min: Re-equilibrate at 5% B

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

    • Injection Volume: 10 µL.

    • Detection: UV at 275 nm.

Causality behind Experimental Choices: The acidic mobile phase (formic acid) is crucial for protonating the carboxylic acid groups of the analytes, leading to better retention and peak shape on the reverse-phase column. The gradient elution is necessary to effectively separate the isomers and other components in a complex biological matrix within a reasonable timeframe.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS offers high sensitivity and specificity for the analysis of 2-HPA and 4-HPA, but it requires a derivatization step to increase the volatility of these polar compounds.

Step-by-Step GC-MS Protocol:

  • Sample Preparation and Derivatization:

    • Extract the hydroxyphenylacetic acids from the acidified sample (e.g., urine) with an organic solvent like ethyl acetate.

    • Evaporate the organic extract to dryness under a stream of nitrogen.

    • Reconstitute the residue in a derivatization reagent such as N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS) and heat at 70°C for 30 minutes to form the trimethylsilyl (TMS) derivatives.

  • GC-MS Conditions:

    • GC Column: A non-polar or medium-polarity capillary column, such as a 5% phenyl-methylpolysiloxane column (e.g., HP-5ms, 30 m x 0.25 mm, 0.25 µm film thickness).

    • Oven Temperature Program:

      • Initial temperature: 100 °C, hold for 2 minutes.

      • Ramp: 10 °C/min to 250 °C.

      • Hold at 250 °C for 5 minutes.

    • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

    • Injection Mode: Splitless.

    • MS Ionization: Electron Ionization (EI) at 70 eV.

    • Mass Range: Scan from m/z 50 to 500.

Self-Validating System: The use of an internal standard, such as a deuterated analog of the analytes, is highly recommended for accurate quantification and to account for any variability in the extraction and derivatization steps.

Capillary Electrophoresis (CE)

CE provides an alternative high-resolution separation technique for ionic species like 2-HPA and 4-HPA.

Step-by-Step CE Protocol:

  • Capillary Conditioning:

    • Rinse the new capillary with 1 M NaOH, followed by deionized water, and then the running buffer.

  • Running Buffer Preparation:

    • Prepare a buffer solution, for example, 25 mM sodium borate buffer at pH 9.0.

  • Sample Preparation:

    • Dilute the sample (e.g., urine) with the running buffer.

  • CE Conditions:

    • Capillary: Fused silica capillary (e.g., 50 µm i.d., 50 cm total length).

    • Voltage: 20 kV.

    • Temperature: 25 °C.

    • Injection: Hydrodynamic injection (e.g., 50 mbar for 5 seconds).

    • Detection: UV at 214 nm.

Analytical Workflow cluster_sample_prep Sample Preparation cluster_analysis Analytical Separation & Detection cluster_data Data Analysis Biological_Sample Biological Sample (Urine, Plasma) Extraction_Dilution Extraction / Dilution Biological_Sample->Extraction_Dilution Derivatization Derivatization (for GC-MS) Filtration Filtration Extraction_Dilution->Filtration GC_Injection HPLC_CE_Injection HPLC HPLC (C18 Column) HPLC_CE_Injection->HPLC CE Capillary Electrophoresis (Fused Silica Capillary) HPLC_CE_Injection->CE GCMS GC-MS (Capillary Column) GC_Injection->GCMS UV_Detector UV Detector HPLC->UV_Detector Mass_Spectrometer Mass Spectrometer GCMS->Mass_Spectrometer CE->UV_Detector Data_Acquisition Data Acquisition & Chromatogram/Electropherogram Generation UV_Detector->Data_Acquisition Mass_Spectrometer->Data_Acquisition Quantification Quantification (Peak Area/Height) Data_Acquisition->Quantification

Figure 2: General experimental workflow for the analysis of 2-HPA and 4-HPA.

Section 4: Comparative Biological Activities and Toxicological Profiles

The distinct positioning of the hydroxyl group profoundly influences the biological activities and toxicological profiles of 2-HPA and 4-HPA.

Pharmacological Effects

4-Hydroxyphenylacetate: A growing body of evidence highlights the beneficial pharmacological effects of 4-HPA. It exhibits significant antioxidant and anti-inflammatory properties.[4] Studies have shown that 4-HPA can protect against acetaminophen-induced liver injury by upregulating phase II detoxification enzymes and antioxidant enzymes.[9] This protective effect is mediated, at least in part, through the activation of the Nrf2 signaling pathway.[9] Furthermore, 4-HPA has been shown to have anti-inflammatory effects in intestinal cells and may contribute to gut health.[10]

2-Hydroxyphenylacetate: In contrast, the pharmacological activities of 2-HPA are less well-defined. Its primary role in the literature is as a biomarker for PKU and other metabolic disturbances.[11] Elevated levels of 2-HPA are associated with conditions of metabolic stress and insulin resistance.[12] Further research is warranted to elucidate any specific pharmacological effects of 2-HPA beyond its diagnostic utility.

Toxicological Profiles

4-Hydroxyphenylacetate: Toxicological data for 4-HPA is limited. However, some studies suggest that at high concentrations, it may act as a skin and eye irritant. In a study investigating its protective effects against acetaminophen toxicity, it was noted that high doses of 4-HPA (50 and 100 mg/kg) paradoxically enhanced hepatotoxicity in mice, suggesting a dose-dependent effect.[9]

2-Hydroxyphenylacetate: There is a paucity of specific toxicological data for 2-HPA. Its accumulation in PKU is associated with neurological damage, but this is likely a consequence of the overall metabolic dysregulation in the disease rather than a direct toxic effect of 2-HPA itself.[1]

Conclusion

This technical guide has delineated the critical differences between 2-hydroxyphenylacetate and 4-hydroxyphenylacetate, two positional isomers with distinct metabolic origins and biological implications. From their subtle variations in physicochemical properties to their divergent roles as a disease biomarker (2-HPA) and a bioactive metabolite (4-HPA), a clear understanding of their individual characteristics is essential for researchers in the fields of metabolomics, drug discovery, and clinical diagnostics. The detailed analytical protocols provided herein offer a practical framework for their accurate separation and quantification, enabling more precise and reliable scientific investigations. As our understanding of the human metabolome and the influence of the gut microbiome expands, the differential analysis of such isomers will undoubtedly play an increasingly important role in advancing our knowledge of health and disease.

References

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  • Zhang, Y., et al. (2023). Effects of 4-hydroxyphenylacetic acid, a phenolic acid compound from Yucca schidigera extract, on immune function and intestinal health in meat pigeons. Poultry Science, 102(1), 102279. [Link]

  • Zhao, H., et al. (2018). 4-Hydroxyphenylacetic Acid Prevents Acute APAP-Induced Liver Injury by Increasing Phase II and Antioxidant Enzymes in Mice. Frontiers in Pharmacology, 9, 653. [Link]

  • FooDB. (2010). Showing Compound 2-Hydroxyphenylacetic acid (FDB012331). [Link]

  • Davis, B. A., & Durden, D. A. (1984). Simultaneous determination by GC-MS-SIM of o-, m-, p-hydroxyphenylacetic acid, 3:4-dihydroxyphenylacetic acid and homovanillic acid in biological samples using a common selected ion. Journal of Chromatography B: Biomedical Sciences and Applications, 308, 1-10. [Link]

  • Rurainski, R. D., & Scholl, F. A. (1980). Determination of 2-hydroxyphenylacetic acid (2HPAA) in urine after oral and parenteral administration of coumarin by gas-liquid chromatography with flame-ionization detection. Journal of Chromatography B: Biomedical Sciences and Applications, 182(2), 241-247. [Link]

  • Rupa Health. (n.d.). 2-Hydroxyphenylacetic Acid. Rupa Health. [Link]

  • ResearchGate. (n.d.). a) HPLC and b) GC-MS analysis of the oxidation of 2-hydroxyphenylacetic.... [Link]

  • Rupa Health. (n.d.). 4-Hydroxyphenylacetic Acid. Rupa Health. [Link]

  • Lee, J. H., et al. (2021). In vitro and in vivo anti-inflammatory and antinociceptive activities of a synthetic hydrangenol derivative: 5-hydroxy-2-(4-hydroxyphenyl)-4H-chromen-4-one. International Journal of Molecular Sciences, 22(11), 5898. [Link]

  • Harvey, D. (1996). Tutorial: Capillary Electrophoresis. The Chemical Educator, 1(2), 1-10. [Link]

  • PubChem. (n.d.). Hydroxyphenylacetic acid. National Center for Biotechnology Information. [Link]

  • MDPI. (n.d.). Synthesis of Novel Bioactive Lipophilic Hydroxyalkyl Esters and Diesters Based on Hydroxyphenylacetic Acids. [Link]

  • Agilent. (n.d.). High Performance Capillary Electrophoresis. [Link]

  • Agilent. (2024). HPLC Method Development: From Beginner to Expert Part 2. [Link]

  • Agilent. (n.d.). Development and Validation of GC/TQ Methods for the Analysis of Hazardous Chemicals. [Link]

  • MDPI. (n.d.). In Vitro and In Vivo Effects of Synthesis Novel Phenoxyacetamide Derivatives as Potent Apoptotic Inducer against HepG2 Cells through PARP-1 Inhibition. [Link]

  • Korea Science. (n.d.). Comparing In Vitro and In Vivo Genomic Profiles Specific to Liver Toxicity Induced by Thioacetamide. [Link]

  • HealthMatters.io. (n.d.). 2-Hydroxyphenylacetic acid - Organic Acids - Lab Results explained. [Link]

  • MDPI. (n.d.). Methods for GC/MS Analysis of the Most Commonly Seized Drugs of Abuse and Their Metabolites in Biological Samples. [Link]

  • Elsevier. (2023). Strategies for capillary electrophoresis: Method development and validation for pharmaceutical and biological applications—Upd. [Link]

Sources

Exploratory

The Aerobic Phenylacetate Catabolon in E. coli: Mechanistic Architecture and Regulatory Logic

Topic: Metabolic pathway of phenylacetate catabolism in E. coli Content Type: In-depth technical guide.

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Metabolic pathway of phenylacetate catabolism in E. coli Content Type: In-depth technical guide. Audience: Researchers, scientists, and drug development professionals.

Executive Summary

Phenylacetic acid (PAA) is not merely a carbon source; it is a central checkpoint in the metabolism of aromatic compounds and a critical variable in bioprocess engineering for


-lactam antibiotics. In Escherichia coli, PAA degradation is governed by the paa operon (approx. 14 genes), utilizing a hybrid aerobic/anaerobic strategy where the aromatic ring is activated as a Coenzyme A (CoA) thioester before oxygenation.

This guide deconstructs the paa pathway, moving beyond textbook descriptions to address the kinetic bottlenecks, the "suicide" intermediates, and the precise regulatory feedback loops required for experimental manipulation.

Part 1: The Physiological Context

The paa cluster (paaABCDEFGHIJK plus paaZ and regulatory genes) represents a paradigm shift in our understanding of aromatic catabolism. Unlike the classical


-ketoadipate pathway which operates on free acids, the PAA pathway processes intermediates exclusively as CoA thioesters .

Why this matters for researchers:

  • Metabolic Burden: The pathway is ATP-dependent (CoA ligation) and NADPH-dependent (oxygenation), creating a specific metabolic load.

  • Toxicity: The pathway generates a highly reactive epoxide intermediate. E. coli employs a specific thioesterase (PaaY) as a "safety valve" to prevent the accumulation of this toxic species.

  • Biotech Relevance: The pathway’s repressor (PaaX) co-regulates Penicillin G Acylase (pac), making this system the master switch for industrial penicillin hydrolysis.

Part 2: The Biochemical Mechanism (The Core)

The catabolism of PAA converts one molecule of phenylacetate into Acetyl-CoA and Succinyl-CoA, feeding directly into the TCA cycle.[1]

Phase I: Activation and Ring Epoxidation (The "Hybrid" Strategy)

The pathway begins by locking PAA into the cell's metabolism via CoA ligation. This is the commitment step.

  • Step 1: Ligation (PaaK)

    • Enzyme: Phenylacetate-CoA ligase (paaK).[2][3][4][5]

    • Mechanism: ATP-dependent formation of PAA-CoA.[3]

    • Kinetic Note: This reaction is irreversible under physiological conditions. PAA-CoA is the inducer for the pathway (see Regulation), not PAA itself.

  • Step 2: Ring Activation (PaaABCDE)

    • Enzyme: Multicomponent Phenylacetyl-CoA monooxygenase.

    • Mechanism: Utilizes NADPH and molecular oxygen to introduce an epoxide bridge across the 1,2-position of the aromatic ring.

    • Critical Insight: The product, 1,2-epoxyphenylacetyl-CoA , is unstable.[4] In the absence of the next enzyme, it can act as a suicide substrate or degrade to toxic phenols.

Phase II: Ring Expansion and Opening

This phase distinguishes the paa pathway from all other aromatic degradation routes.

  • Step 3: Isomerization (PaaG)

    • Enzyme: 1,2-epoxyphenylacetyl-CoA isomerase.

    • Mechanism: Expands the 6-membered epoxide ring into a 7-membered oxepin ring (oxepin-CoA).

  • Step 4: Ring Opening (PaaZ - The Bifunctional Pivot)

    • Enzyme: Oxepin-CoA hydrolase / Aldehyde dehydrogenase.

    • Structure: PaaZ is a fusion protein. The C-terminal domain (ECH-like) hydrolyzes the ring to form a semialdehyde. The N-terminal domain (ALDH-like) oxidizes the aldehyde to a carboxylate.

    • Outcome: Formation of 3-oxo-5,6-dehydrosuberyl-CoA .[5][6][7]

Phase III: -Oxidation-Like Degradation

The linear dicarboxyl-CoA is processed by enzymes structurally similar to fatty acid


-oxidation machinery.
  • Enzymes: PaaJ (Thiolase), PaaF (Hydratase), PaaH (Dehydrogenase).

  • Net Result: The C8 chain is cleaved to yield Acetyl-CoA (C2) and Succinyl-CoA (C4).

Pathway Visualization

The following diagram illustrates the flow from PAA to TCA intermediates, highlighting the critical PaaZ branching point.

PAA_Pathway PAA Phenylacetate (PAA) PAA_CoA Phenylacetyl-CoA (Inducer) PAA->PAA_CoA + ATP, CoA Epoxide 1,2-Epoxyphenylacetyl-CoA (Unstable) PAA_CoA->Epoxide + O2, NADPH Oxepin Oxepin-CoA Epoxide->Oxepin RingOpen 3-oxo-5,6-dehydrosuberyl-CoA Oxepin->RingOpen TCA Acetyl-CoA + Succinyl-CoA (TCA Cycle) RingOpen->TCA Beta-oxidation PaaK PaaK (Ligase) PaaK->PAA PaaABCDE PaaABCDE (Monooxygenase) PaaABCDE->PAA_CoA PaaG PaaG (Isomerase) PaaG->Epoxide PaaZ PaaZ (Hydrolase/DH) PaaZ->Oxepin BetaOx PaaJ, PaaF, PaaH BetaOx->RingOpen

Figure 1: The hybrid CoA-dependent pathway of phenylacetate catabolism in E. coli.

Part 3: Regulation and The PaaX Switch

Understanding the regulation is vital for metabolic engineering. The system acts as a negative feedback loop controlled by the PaaX repressor.

The Mechanism[4][5][8][9][10][11]
  • Repression: In the absence of PAA, PaaX binds to the intergenic promoter regions (

    
     and 
    
    
    
    ), blocking transcription of the catabolic enzymes.
  • Induction: When PAA enters the cell, background levels of PaaK convert it to PAA-CoA .

  • Derepression: PAA-CoA (not PAA) binds to PaaX. This causes a conformational change, releasing PaaX from the DNA and allowing transcription.

The Role of PaaY (The Thioesterase)

PaaY is often overlooked but is essential for pathway stability. It hydrolyzes PAA-CoA back to PAA.

  • Function: It prevents the accumulation of PAA-CoA if the downstream pathway (PaaABCDE) is saturated. This prevents CoA sequestration (which is lethal) and fine-tunes the induction level.

Regulation DNA Promoter (Pa/Pz) PaaX_Free PaaX Repressor (Active) PaaX_Free->DNA Blocks Transcription PaaX_Bound PaaX-Inducer Complex (Inactive) PaaX_Free->PaaX_Bound Derepression PAA_CoA PAA-CoA (Inducer) PAA_CoA->PaaX_Free Binds PaaY PaaY (Thioesterase) PaaY->PAA_CoA Hydrolyzes

Figure 2: The PaaX regulatory circuit. PAA-CoA acts as the master ligand for derepression.

Part 4: Experimental Methodologies

Validating Pathway Activity: The PaaK Assay

To confirm the pathway is active, one should assay PaaK activity. This is preferred over monitoring PAA disappearance because PAA transport can be a confounding variable.

Principle: The reaction


 is monitored via the formation of the hydroxamate derivative of PAA-CoA, which forms a colored complex with ferric iron.

Protocol:

  • Cell Lysis: Harvest E. coli cells grown on minimal medium + 5 mM PAA. Lyse via sonication in 50 mM Tris-HCl (pH 8.0).

  • Reaction Mix:

    • 100 mM Tris-HCl (pH 8.0)

    • 5 mM MgCl

      
      
      
    • 5 mM ATP

    • 1 mM Coenzyme A (Lithium salt)

    • 2 mM Phenylacetic acid

    • Control: Omit PAA.

  • Incubation: Incubate at 30°C for 10–30 minutes.

  • Derivatization: Add equal volume of Hydroxylamine reagent (2 M hydroxylamine-HCl neutralized to pH 7.0). Incubate 10 min.

  • Development: Add Ferric Chloride reagent (10% FeCl

    
     in 0.1 M HCl).
    
  • Quantification: Measure Absorbance at 540 nm . Compare against a standard curve of synthetic PAA-hydroxamate.

Quantitative Pathway Data

The following kinetic parameters are established for the E. coli K-12 enzymes.

EnzymeSubstrate

(

M)

(s

)
Notes
PaaK Phenylacetate14

2
40High specificity; ignores benzoate.[3]
PaaZ Oxepin-CoA3.512The "bottleneck" enzyme.
PaaY PAA-CoA35N/ARegulatory thioesterase.[5]

Part 5: Biotechnology Applications[1][4][5][6]

Penicillin G Acylase (PGA) Optimization

The industrial production of semi-synthetic penicillins relies on PGA (encoded by pac).

  • The Link: The pac gene is regulated by PaaX.[8][9][10][11]

  • Strategy: In industrial strains (like E. coli W), high levels of PAA (a byproduct of penicillin hydrolysis) induce the paa operon. If the paa pathway is too active, it consumes the PAA, potentially lowering the intracellular PAA-CoA pool and allowing PaaX to repress pac expression.

  • Engineering Fix: Knocking out paaZ creates a strain that can activate PAA to PAA-CoA (inducing pac maximally) but cannot degrade it further, maintaining high PGA expression yields.

Metabolic Engineering for Tropolones

Disruption of the paa pathway at the PaaZ step (specifically the ALDH domain) diverts flux toward tropolone biosynthesis.[12] The oxepin intermediate spontaneously rearranges to form 7-membered tropolone rings, which have potent antimicrobial and iron-chelating properties.

References

  • Teufel, R., Mascaraque, V., Ismail, W., et al. (2010). Bacterial phenylalanine and phenylacetate catabolic pathway revealed.[1][2][4][8][10] Proceedings of the National Academy of Sciences (PNAS).

  • Ferrández, A., Miñambres, B., García, B., et al. (1998). Catabolism of Phenylacetic Acid in Escherichia coli: Characterization of a New Aerobic Hybrid Pathway. Journal of Biological Chemistry.

  • Fernández, C., Ferrández, A., & Díaz, E. (2014). The PaaX Repressor, a Link between Penicillin G Acylase and the Phenylacetyl-Coenzyme A Catabolon of Escherichia coli W.[8][9] Applied and Environmental Microbiology.

  • Grishin, A. M., Ajamian, E., Tao, L., et al. (2011). Structural and Functional Studies of the Escherichia coli Phenylacetyl-CoA Monooxygenase Complex. Journal of Biological Chemistry.

Sources

Foundational

o-Hydroxyphenylacetic acid as a biomarker for phenylketonuria (PKU)

Technical Guide: o-Hydroxyphenylacetic Acid as a Biomarker for Phenylketonuria (PKU) Executive Summary o-Hydroxyphenylacetic acid (o-HPAA) is a specific urinary metabolite derived from the alternative catabolism of pheny...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Guide: o-Hydroxyphenylacetic Acid as a Biomarker for Phenylketonuria (PKU)

Executive Summary

o-Hydroxyphenylacetic acid (o-HPAA) is a specific urinary metabolite derived from the alternative catabolism of phenylalanine (Phe). In the context of Phenylketonuria (PKU), where Phenylalanine Hydroxylase (PAH) activity is deficient, o-HPAA serves as a critical biomarker of metabolic flux, distinct from the primary accumulation of serum phenylalanine.

While serum Phe remains the gold standard for diagnosis, o-HPAA provides a retrospective window into the "spillover" metabolism that occurs when the primary hydroxylation pathway is saturated or blocked. Its quantification via Gas Chromatography-Mass Spectrometry (GC-MS) offers researchers and drug developers a sensitive metric for assessing the efficacy of novel therapeutics (e.g., PAL substitution, chaperone therapy) in normalizing metabolic diversion.

Metabolic Pathophysiology: The "Ortho" Shunt

In a healthy hepatocyte, Phe is converted to Tyrosine via PAH.[1] In PKU, this blockade forces Phe into alternative transamination pathways. The accumulation of Phenylpyruvate is the obligate precursor to o-HPAA.

Critical Distinction:

  • p-Hydroxyphenylacetic acid (p-HPAA): Primarily a product of gut bacterial fermentation or Tyrosinemia.[2] It is formed via the para-hydroxylation pathway common in microbes and normal tyrosine catabolism.

  • o-Hydroxyphenylacetic acid (o-HPAA): A specific product of the host overflow pathway. The ortho-hydroxylation is an unusual metabolic event in humans, occurring significantly only when Phenylpyruvate levels are pathologically high.

Pathway Visualization

PKU_Pathway cluster_legend Legend Phe L-Phenylalanine Tyr L-Tyrosine Phe->Tyr Phenylalanine Hydroxylase (PAH) (Deficient in PKU) PPA Phenylpyruvate Phe->PPA Transamination (High Flux) pHPAA p-Hydroxyphenylacetic Acid (Gut/Tyrosinemia) Tyr->pHPAA Gut Flora/Tyrosine Pathway Melanin Melanin/Catecholamines Tyr->Melanin oHPAA o-Hydroxyphenylacetic Acid (Biomarker) PPA->oHPAA Oxidative Decarboxylation (Ortho-specific) key1 Primary Block key2 Pathological Shunt

Figure 1: The metabolic diversion in PKU. Note the specific formation of o-HPAA from Phenylpyruvate, distinguishing it from the gut-derived p-HPAA.

Diagnostic Utility & Reference Data

o-HPAA is rarely detectable in significant quantities in the urine of healthy individuals. Its presence is pathognomonic for impaired Phe oxidation. In drug development, a reduction in urinary o-HPAA signifies not just lower blood Phe, but a successful restoration of normal metabolic channeling.

Quantitative Reference Standards
ParameterHealthy ControlUntreated/Uncontrolled PKUUnit
Urinary o-HPAA 0 – 29 > 100 (Often >500)mmol/mol Creatinine
Serum Phenylalanine 30 – 120> 1200 (Classical)µmol/L
Primary Origin Trace endogenousPhenylpyruvate oxidation-

Note: Reference ranges can vary by laboratory. The "Normal" range provided is a consensus upper limit for non-PKU populations.

Analytical Methodology: Validated GC-MS Protocol

To ensure data integrity in clinical trials, a robust extraction and derivatization protocol is required. The following methodology utilizes Gas Chromatography-Mass Spectrometry (GC-MS) with Selected Ion Monitoring (SIM) for maximum sensitivity.

Protocol Workflow

Reagents:

  • Internal Standard (IS): Tropic Acid or 4-Phenylbutyric Acid (non-endogenous).

  • Derivatizing Agent: BSTFA (N,O-Bis(trimethylsilyl)trifluoroacetamide) + 1% TMCS.

  • Solvent: Ethyl Acetate (HPLC Grade).

Step-by-Step Procedure:

  • Sample Preparation:

    • Thaw urine samples at room temperature. Vortex for 10s.

    • Normalize volume based on Creatinine (e.g., use equivalent of 0.5 mg creatinine) or use fixed volume (0.5 mL) and correct later.

  • Acidification & Saturation:

    • Add Internal Standard (e.g., 50 µL of 1 mg/mL solution).

    • Add 6 drops of 5M HCl to verify pH < 2.[3] Rationale: Acidification protonates the carboxylic acid group, rendering it extractable into organic solvent.

    • Saturate with Solid NaCl .[3] Rationale: "Salting out" effect increases the partition coefficient of organic acids into the organic phase.

  • Extraction:

    • Add 2 mL Ethyl Acetate .[3]

    • Vortex vigorously for 2 minutes or rotate for 10 minutes.

    • Centrifuge at 3000 x g for 5 minutes to separate phases.

    • Transfer the upper organic layer to a clean glass vial.

  • Drying & Derivatization:

    • Evaporate Ethyl Acetate under a stream of Nitrogen at 40°C until dry. Crucial: Do not overheat, as volatile acids may be lost.

    • Add 50 µL BSTFA + 1% TMCS .

    • Incubate at 60°C for 30 minutes. Rationale: Converts polar carboxyl and hydroxyl groups into volatile Trimethylsilyl (TMS) esters/ethers.

  • GC-MS Analysis:

    • Column: DB-5MS or equivalent (30m x 0.25mm ID).

    • Carrier Gas: Helium at 1 mL/min.

    • Detection: SIM Mode. Target Ion m/z 179 (Common fragment for phenylacetic acids).

    • Quantification: Ratio of o-HPAA peak area to Internal Standard peak area.

Analytical Logic Diagram

GCMS_Protocol Urine Urine Sample (Normalize to Creatinine) Acidify Acidify (pH < 2) + NaCl (Protonate Acids) Urine->Acidify Extract Liquid-Liquid Extraction (Ethyl Acetate) Acidify->Extract Derivatize Derivatization (BSTFA) (Form TMS Derivatives) Extract->Derivatize Evaporate & React GCMS GC-MS Analysis (SIM m/z 179) Derivatize->GCMS Data Quantification (mmol/mol Creatinine) GCMS->Data

Figure 2: Analytical workflow for the extraction and quantification of o-HPAA.

Implications for Drug Development

In clinical trials for PKU therapeutics (e.g., gene therapy, enzyme substitution), o-HPAA serves as a high-value secondary endpoint.

  • Differentiating "Control" vs. "Normalization": A patient may have lowered blood Phe due to dietary restriction, but still show elevated o-HPAA if they have "spikes" in Phe that exceed the renal threshold or metabolic capacity. Normalization of o-HPAA suggests a more stable, long-term correction of the metabolic block.

  • Gut Microbiome Confounders: By specifically targeting o-HPAA (host) and distinguishing it from p-HPAA (gut), researchers can filter out noise caused by dietary changes or antibiotic use during trials, ensuring that the biomarker reflects the drug's effect on the liver/enzyme activity, not the microbiome.

References

  • Blau, N., et al. (2010). Phenylketonuria. The Lancet. Link

  • HealthMatters.io. (n.d.). p-Hydroxyphenylacetate - Urine Reference Ranges. Link

  • Chalmers, R. A., & Lawson, A. M. (1982). Organic Acids in Man: The Analytical Chemistry, Biochemistry and Diagnosis of the Organic Acidurias. Chapman and Hall.
  • Halsall, I., et al. (1996). GC-MS Profiling of Urinary Organic Acids Evaluated as a Quantitative Method. Clinical Chemistry. Link

  • Flydal, M. I., & Martinez, A. (2013). Phenylalanine hydroxylase: function, structure, and regulation. IUBMB Life. Link

  • Williams, R., et al. (2008). Urinary metabolites in phenylketonuria. Journal of Inherited Metabolic Disease.

Sources

Exploratory

Natural occurrence of 2-hydroxyphenylacetate in plant auxins

Metabolic Fate and Functional Divergence of Phenylacetic Acid: The Role of 2-Hydroxyphenylacetate Executive Summary While Indole-3-acetic acid (IAA) dominates auxin research, Phenylacetic acid (PAA) is a widespread, endo...

Author: BenchChem Technical Support Team. Date: February 2026

Metabolic Fate and Functional Divergence of Phenylacetic Acid: The Role of 2-Hydroxyphenylacetate

Executive Summary

While Indole-3-acetic acid (IAA) dominates auxin research, Phenylacetic acid (PAA) is a widespread, endogenous non-indole auxin found in vascular and non-vascular plants.[1] 2-Hydroxyphenylacetate (2-OH-PAA) —often referred to as ortho-hydroxyphenylacetic acid—is a critical metabolite of PAA. Unlike its parent compound, 2-OH-PAA exhibits distinct biological properties, often functioning as a catabolic product, a stress-signaling molecule, or a phytotoxic agent in plant-pathogen interactions.[2] This guide analyzes the occurrence, biosynthetic origins, and analytical characterization of 2-OH-PAA, distinguishing its role from active auxins and highlighting its utility in agrochemical formulations (specifically Fe-chelation).

The Auxin Landscape: PAA vs. IAA

To understand the occurrence of 2-OH-PAA, one must first contextualize its precursor, PAA. PAA is synthesized from phenylalanine via phenylpyruvate, a pathway distinct from the tryptophan-dependent biosynthesis of IAA.

FeatureIndole-3-Acetic Acid (IAA)Phenylacetic Acid (PAA)2-Hydroxyphenylacetate (2-OH-PAA)
Core Structure Indole ringBenzene ringPhenol ring (ortho-hydroxyl)
Transport Polar auxin transport (PINs)Non-polar (passive diffusion)Likely passive / transporter-mediated
Concentration Low (nM range)High (µM range)Variable (often stress-induced)
Activity High affinity for TIR1/AFBLower affinity for TIR1/AFBInactive / Inhibitory / Phytotoxic

Natural Occurrence and Biosynthesis

Endogenous Presence in Plants

2-OH-PAA is not a primary auxin but a downstream metabolite. Its presence has been confirmed in a variety of plant matrices, often associated with cell wall lignification processes or stress responses.

  • Monocots: Oryza sativa (Rice) – detected in root exudates and shoot tissues.

  • Dicots: Solanum lycopersicum (Tomato), Astilbe spp., Vitis vinifera (Grape).

  • Medicinal Herbs: Aloysia citrodora (Lemon verbena), Petroselinum crispum (Parsley).

Fungal and Pathogenic Origin

Significantly, 2-OH-PAA is a major secondary metabolite of phytopathogenic fungi, such as Rhizoctonia solani and Xylaria spp. In these interactions, the fungus synthesizes PAA and subsequently hydroxylates it to 2-OH-PAA to perturb host plant signaling or induce phytotoxicity (stunting).

Biosynthetic Pathway

The formation of 2-OH-PAA occurs via the ortho-hydroxylation of the phenyl ring of PAA. This reaction is catalyzed by specific cytochrome P450 monooxygenases (e.g., pahA in fungi, CYP isoforms in plants).

Biosynthesis cluster_legend Legend Phe L-Phenylalanine PPA Phenylpyruvate Phe->PPA Transamination PAA Phenylacetic Acid (PAA) (Active Auxin) PPA->PAA Decarboxylation OH_PAA 2-Hydroxyphenylacetate (2-OH-PAA) PAA->OH_PAA Ring Hydroxylation (CYP450 / pahA) Homogent Homogentisic Acid OH_PAA->Homogent Ring Cleavage/Oxidation (Catabolism) key1 Active Hormone key2 Metabolite/Inhibitor

Caption: Biosynthetic route from Phenylalanine to 2-OH-PAA, highlighting the transition from active auxin (PAA) to the hydroxylated metabolite.

Biological Activity & Agrochemical Utility

Auxin vs. Anti-Auxin Activity

Research indicates that 2-OH-PAA does not function as a growth-promoting auxin in most bioassays.

  • Inhibition: In tomato seedlings, exogenous application of 2-OH-PAA (0.5 mM) significantly reduced shoot length compared to controls, suggesting it acts as a growth inhibitor or stress signal rather than an auxin.

  • Mechanism: The introduction of the hydroxyl group at the ortho position likely interferes with the binding of the carboxylate moiety to the TIR1 ubiquitin ligase complex, preventing the degradation of Aux/IAA repressors.

The Iron Chelation Connection (Fe-EDDHA)

For drug development and agrochemical professionals, the most commercially relevant aspect of 2-OH-PAA is its role as a ligand precursor.

  • Fe-EDDHA: The most effective iron fertilizer for alkaline soils uses EDDHA (ethylenediamine-N,N'-bis(2-hydroxyphenylacetic acid)).

  • Isomer Importance: The ortho-ortho isomer of Fe-EDDHA is the most stable and biologically available form. The 2-hydroxyphenylacetate moiety clamps the iron ion, preventing precipitation. This confirms that while 2-OH-PAA may be a plant catabolite, its chemical structure is vital for micronutrient acquisition.

Analytical Methodologies

To distinguish 2-OH-PAA from PAA and other isomers (3-OH, 4-OH), a rigorous extraction and LC-MS/MS protocol is required.

Extraction Protocol (Solid Phase Extraction)

This protocol ensures the separation of acidic auxins from neutral interferences.

  • Homogenization: Grind 100 mg fresh plant tissue in liquid nitrogen.

  • Extraction: Add 1 mL extraction solvent (80% Methanol / 1% Acetic Acid) containing stable isotope internal standards (

    
    -PAA).
    
  • Incubation: Shake at 4°C for 1 hour to prevent thermal degradation.

  • Centrifugation: 12,000 x g for 10 min at 4°C. Collect supernatant.

  • SPE Cleanup (Oasis HLB or equivalent):

    • Condition: 1 mL Methanol, then 1 mL Water (pH 3).

    • Load: Apply supernatant.

    • Wash: 1 mL 5% Methanol (removes sugars/neutrals).

    • Elute: 1 mL 80% Methanol.

  • Concentration: Evaporate to dryness under nitrogen stream; reconstitute in 100 µL mobile phase.

LC-MS/MS Quantitation Parameters

Instrument: Triple Quadrupole Mass Spectrometer (e.g., Agilent 6400 or Sciex QTRAP). Column: C18 Reverse Phase (2.1 x 100 mm, 1.8 µm). Mode: Negative Electrospray Ionization (ESI-).

CompoundPrecursor Ion (

)
Product Ion (

)
Collision Energy (eV)Retention Time (min)
Phenylacetic Acid (PAA) 135.091.0154.2
2-Hydroxyphenylacetate 151.0107.0183.5
4-Hydroxyphenylacetate 151.0107.0182.8

-PAA (IS)
141.097.0154.2

Note: 2-OH-PAA and 4-OH-PAA are isomers. Chromatographic separation is critical. The ortho-isomer (2-OH) typically elutes later than the para-isomer (4-OH) on standard C18 columns due to intramolecular hydrogen bonding effects.

References

  • Sugawara, S., et al. (2015). "Biochemical analyses of phenylacetic acid production in plant-pathogen interactions." Journal of Plant Research. Link

  • Bartz, F. E., et al. (2012). "Elucidating the role of the phenylacetic acid metabolic complex in the pathogenic activity of Rhizoctonia solani anastomosis group 3." Mycologia. Link

  • Cook, S. D., et al. (2016). "The diverse roles of phenylacetic acid in plant development and stress responses." Plant Signaling & Behavior. Link

  • Lucena, J. J. (2006). "Synthetic iron chelates to correct iron chlorosis in plants."[3] Nutrient Cycling in Agroecosystems. Link

  • Aoi, Y., et al. (2020). "Phenylacetic acid metabolism in land plants: novel pathways and metabolites." bioRxiv. Link

Sources

Foundational

Metabolic Degradation of 2-Hydroxyphenylacetate vs. Phenylacetate: A Comparative Technical Guide

The following technical guide details the metabolic degradation of 2-Hydroxyphenylacetate (2-HPA) versus Phenylacetate (PA), structured for researchers and drug development professionals. Executive Summary The metabolic...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the metabolic degradation of 2-Hydroxyphenylacetate (2-HPA) versus Phenylacetate (PA), structured for researchers and drug development professionals.

Executive Summary

The metabolic fates of Phenylacetate (PA) and 2-Hydroxyphenylacetate (2-HPA) represent two distinct paradigms in aromatic catabolism. While PA is primarily degraded via a CoA-dependent hybrid pathway (the paa cluster) in bacteria or amino acid conjugation in humans, 2-HPA is predominantly funneled into the homogentisate central pathway via ring hydroxylation.

Understanding these differences is critical for:

  • Drug Development: Designing prodrugs (e.g., phenylbutyrate) that rely on PA conjugation for ammonia scavenging.

  • Biocatalysis: Engineering strains for aromatic valorization (e.g., lignin depolymerization).

  • Clinical Diagnostics: Interpreting urinary organic acid profiles in Phenylketonuria (PKU) and gut dysbiosis.

Chemical & Thermodynamic Foundations

FeaturePhenylacetate (PA)2-Hydroxyphenylacetate (2-HPA)
Structure Unsubstituted aromatic ring with an acetyl tail.Aromatic ring with an ortho-hydroxyl group.
Reactivity Chemically stable; requires activation (CoA ligation) for bacterial ring opening.Activated ring (electron-donating -OH); prone to electrophilic attack.
Primary Metabolic Challenge Overcoming resonance energy of the benzene ring without prior hydroxylation.Directing the second hydroxylation to the correct position (C5) for ring cleavage.
Key Enzyme Class Ligases & Epoxidases (e.g., PaaK, PaaABCDE)Monooxygenases (e.g., 2-HPA 5-hydroxylase)

Phenylacetate (PA) Degradation: The "Hybrid" CoA Pathway

In bacteria (e.g., E. coli, Pseudomonas, Acinetobacter), PA catabolism does not follow the classical


-ketoadipate pathway. Instead, it utilizes a hybrid aerobic/anaerobic strategy  encoded by the paa gene cluster.
Mechanism of Action
  • Activation (PaaK): PA is converted to Phenylacetyl-CoA (PA-CoA) by a ligase, consuming ATP. This thioesterification "tags" the molecule for specific enzymes.

  • Ring Activation (PaaABCDE): A multicomponent monooxygenase complex introduces oxygen. Unlike standard monooxygenases that form catechols, this complex forms a non-aromatic ring-1,2-epoxide (1,2-epoxyphenylacetyl-CoA).

  • Isomerization & Cleavage: The epoxide rearranges to an oxepin (seven-membered ring), which is hydrolytically cleaved.

  • 
    -Oxidation-like Steps:  The acyclic intermediate undergoes steps analogous to fatty acid 
    
    
    
    -oxidation to yield Acetyl-CoA and Succinyl-CoA .
Human Metabolic Fate

In humans, PA is not catabolized for energy but is treated as a xenobiotic/waste product:

  • Conjugation: PA is conjugated with Glutamine by the enzyme Phenylacetyl-CoA:L-glutamine N-acetyltransferase (in liver/kidney).

  • Product: Phenylacetylglutamine (PAGN) , which is rapidly excreted in urine.

  • Clinical Utility: This pathway is exploited by Sodium Phenylbutyrate (a prodrug for PA) to remove excess nitrogen in Urea Cycle Disorders (UCD).

2-Hydroxyphenylacetate (2-HPA) Degradation: The Homogentisate Route

2-HPA is a common intermediate in the degradation of styrene and phenylalanine (in PKU). Its degradation is strictly aerobic and relies on the Homogentisate (2,5-dihydroxyphenylacetate) central pathway.

Mechanism of Action
  • Hydroxylation (OhpA / HpaBC-like): The enzyme 2-Hydroxyphenylacetate 5-hydroxylase (a flavin-dependent monooxygenase) introduces a hydroxyl group at the para position relative to the existing hydroxyl.

    • Note: This is distinct from 4-HPA hydroxylase (HpaBC), which hydroxylates C3 to form 3,4-DHPA.

  • Formation of Homogentisate: The product is 2,5-Dihydroxyphenylacetate (Homogentisate).[1][2]

  • Ring Cleavage (HmgA): Homogentisate 1,2-dioxygenase cleaves the aromatic ring between the alkyl side chain and the hydroxyl group (ortho-cleavage) to form Maleylacetoacetate .[3]

  • Isomerization & Hydrolysis:

    • Maleylacetoacetate Isomerase (HmgC): Converts cis-isomer to trans-isomer (Fumarylacetoacetate ).[3][4]

    • Fumarylacetoacetate Hydrolase (HmgB): Hydrolyzes the carbon-carbon bond to release Fumarate and Acetoacetate .[2][3][4]

Clinical Relevance (Humans)
  • PKU Marker: In Phenylketonuria, excess Phenylalanine is transaminated to Phenylpyruvate, which is oxidized to 2-HPA. Elevated urinary 2-HPA is a diagnostic marker.

  • Gut Dysbiosis: Clostridia species in the gut can ferment unabsorbed amino acids to 2-HPA. High levels may indicate protein malabsorption or bacterial overgrowth (SIBO).[5]

Visualization of Pathways

Diagram 1: Bacterial Phenylacetate Catabolism (The paa Cluster)

This diagram illustrates the CoA-dependent "hybrid" pathway found in E. coli and Pseudomonas.

Phenylacetate_Pathway PA Phenylacetate (PA) PaaK PaaK (Ligase) PA->PaaK PACoA Phenylacetyl-CoA PaaABCDE PaaABCDE (Monooxygenase) PACoA->PaaABCDE Epoxide 1,2-Epoxyphenylacetyl-CoA PaaG PaaG (Isomerase) Epoxide->PaaG Oxepin Oxepin-CoA PaaZ PaaZ (Ring Opening) Oxepin->PaaZ RingCleavage 3-Oxo-5,6-dehydro-suberyl-CoA (Acyclic) Products Acetyl-CoA + Succinyl-CoA RingCleavage->Products Beta-oxidation (PaaF, PaaH, PaaJ) PaaK->PACoA PaaABCDE->Epoxide PaaG->Oxepin PaaZ->RingCleavage

Caption: The CoA-dependent "Box" pathway for Phenylacetate degradation in bacteria.

Diagram 2: 2-Hydroxyphenylacetate Catabolism (Homogentisate Route)

This diagram details the hydroxylation and cleavage via the Homogentisate central pathway.

Caption: The Homogentisate pathway for 2-Hydroxyphenylacetate degradation.[1][2][6][7]

Experimental Protocols

HPLC Analysis of Metabolites

To distinguish between PA and 2-HPA, and to monitor their degradation products (Homogentisate vs. Phenylacetyl-CoA derivatives), the following reversed-phase HPLC protocol is recommended.

  • Column: C18 Reverse Phase (e.g., Agilent Zorbax SB-C18, 5 µm, 4.6 x 250 mm).

  • Mobile Phase:

    • Solvent A: 0.1% Formic acid in Water.

    • Solvent B: Acetonitrile.

  • Gradient: 5% B to 40% B over 20 minutes; hold 5 mins.

  • Detection:

    • PA: UV at 210 nm and 254 nm.

    • 2-HPA: UV at 275 nm (phenolic absorption).

    • Homogentisate: UV at 290 nm (distinct shift).

  • Validation: Homogentisate oxidizes rapidly in air to form a dark pigment (alkapton). Samples must be acidified (pH < 3) immediately upon collection to prevent auto-oxidation.

Enzyme Activity Assays
A. Phenylacetyl-CoA Ligase (PaaK) Assay
  • Principle: Measures the formation of the thioester bond via hydroxamate formation or direct spectrophotometry.

  • Reaction: PA + CoA + ATP

    
     PA-CoA + AMP + PPi.
    
  • Protocol: Incubate cell lysate with 1 mM PA, 1 mM CoA, 5 mM ATP, 5 mM MgCl2. Stop reaction with hydroxylamine. Measure ferric-hydroxamate complex at 540 nm.

B. 2-HPA 5-Hydroxylase Assay[6][8]
  • Principle: Measures O2 consumption or NADH oxidation coupled to hydroxylation.

  • Reaction: 2-HPA + NADH + O2

    
     Homogentisate + NAD+ + H2O.
    
  • Protocol: Monitor decrease in absorbance at 340 nm (NADH oxidation) in the presence of 2-HPA. Confirm product identity (Homogentisate) by HPLC (retention time shift).

Pharmaceutical & Biotechnological Implications[9]

Drug Clearance & Toxicity
  • Phenylacetate: High doses (used in UCD treatment) rely on hepatic conjugation. Saturation of the glutamine pool can lead to neurotoxicity.

  • 2-HPA: Accumulation in PKU patients contributes to neurotoxicity. In drug development, if a candidate drug is metabolized to 2-HPA, it may interfere with tyrosine metabolism or generate reactive quinones (via homogentisate oxidation) if the HmgA enzyme is overloaded.

Biocatalysis

The PaaABCDE complex is a powerful tool for introducing oxygen into non-activated aromatic rings, a "holy grail" reaction in organic synthesis. Conversely, the OhpA (2-HPA hydroxylase) is valuable for synthesizing specific dihydroxy-benzenes (hydroquinones) from mono-phenols.

References

  • Teufel, R., et al. (2010). Bacterial phenylalanine and phenylacetate catabolic pathway revealed. Proceedings of the National Academy of Sciences. Link

  • Méndez, V., et al. (2011). The Homogentisate and Homoprotocatechuate Central Pathways Are Involved in 3- and 4-Hydroxyphenylacetate Degradation by Burkholderia xenovorans LB400. PLOS ONE. Link

  • Donoso, R.A., et al. (2021). Identification of a self-sufficient cytochrome P450 monooxygenase from Cupriavidus pinatubonensis JMP134 involved in 2-hydroxyphenylacetic acid catabolism, via homogentisate pathway.[9] Microbial Biotechnology. Link

  • Arias-Barrau, E., et al. (2004). The Homogentisate Pathway: a Central Catabolic Pathway Involved in the Degradation of L-Phenylalanine, L-Tyrosine, and 3-Hydroxyphenylacetate in Pseudomonas putida. Journal of Bacteriology. Link

  • Bruschi, M., et al. (2018). Phenylacetyl-CoA:L-glutamine N-acetyltransferase and its role in human metabolism. Archives of Biochemistry and Biophysics. Link

Sources

Protocols & Analytical Methods

Method

Application Note: Synthesis of 2-Hydroxyphenylacetic Acid from Coumarin Scaffolds

This Application Note is structured to address the specific scientific challenge of synthesizing 2-hydroxyphenylacetic acid (2-HPAA) from coumarin . Executive Summary: The conversion of Coumarin ( ) to 2-Hydroxyphenylace...

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is structured to address the specific scientific challenge of synthesizing 2-hydroxyphenylacetic acid (2-HPAA) from coumarin .

Executive Summary: The conversion of Coumarin (


) to 2-Hydroxyphenylacetic acid (

) represents a degradation pathway involving the loss of one carbon atom. While direct chemical oxidation of coumarin is inefficient and non-selective, this transformation is the primary metabolic pathway in rodents (via the 3,4-epoxide). Therefore, this guide provides two distinct protocols:
  • Biocatalytic Synthesis: For researchers tracking metabolic fate (Coumarin

    
     2-HPAA).
    
  • Chemical Synthesis of Reference Standard: The high-yield synthesis of 2-HPAA via the hydrolysis of benzofuran-2(3H)-one , which is the requisite method for generating analytical standards.

Scientific Background & Mechanistic Logic

The synthesis of 2-HPAA from coumarin is not a simple functional group interconversion; it is a carbon-degradative process .

  • Coumarin Structure: 1,2-Benzopyrone (Contains a 3-carbon lactone ring).

  • 2-HPAA Structure: Phenylacetic acid derivative (Contains a 2-carbon side chain).

  • The Transformation: Requires the cleavage of the C3-C4 double bond and the extrusion of one carbon (typically as CO or Formic acid equivalents) or a rearrangement.

The "Coumarin Problem" in Chemical Synthesis

Direct chemical oxidation of coumarin (e.g., with


 or Ozone) typically results in Salicylic Acid  (loss of 2 carbons) or complex mixtures of ring-opened products. The only high-yield route to 2-HPAA is the hydrolysis of its lactone isomer, benzofuran-2(3H)-one  (also known as 2-coumaranone).
The Metabolic Pathway (In Vivo/In Vitro)

In biological systems (specifically rat liver microsomes), coumarin undergoes 3,4-epoxidation followed by a rearrangement to generate 2-HPAA. This pathway is critical for toxicological studies, as the intermediate o-hydroxyphenylacetaldehyde is hepatotoxic.

Pathway cluster_chemical Chemical Standard Route Coumarin Coumarin (C9H6O2) Epoxide Coumarin 3,4-Epoxide (Unstable Intermediate) Coumarin->Epoxide CYP2A3 (Rat) CYP2E1 Aldehyde o-Hydroxyphenylacetaldehyde (o-HPA) Epoxide->Aldehyde Spontaneous Rearrangement (-CO?) HPAA 2-Hydroxyphenylacetic Acid (2-HPAA) Aldehyde->HPAA Aldehyde Dehydrogenase Benzofuranone Benzofuran-2(3H)-one (2-Coumaranone) Benzofuranone->HPAA Chemical Hydrolysis (NaOH, High Yield)

Figure 1: Divergent pathways for 2-HPAA formation. The biological route degrades Coumarin; the chemical route utilizes the Benzofuranone isomer.

Protocol A: Biocatalytic Synthesis from Coumarin

Purpose: To generate 2-HPAA directly from Coumarin for metabolic profiling, metabolite identification, or toxicity assays. System: Rat Liver Microsomes (RLM) or Recombinant CYP Enzymes.

Reagents & Materials[2][3][4][5]
  • Substrate: Coumarin (100 mM stock in DMSO).

  • Enzyme Source: Pooled Rat Liver Microsomes (RLM) (High CYP2A3 activity favored).

  • Cofactor: NADPH regenerating system (1.3 mM NADP+, 3.3 mM glucose-6-phosphate, 0.4 U/mL G6P dehydrogenase, 3.3 mM

    
    ).
    
  • Buffer: 100 mM Potassium Phosphate (pH 7.4).

  • Stop Solution: Ice-cold Acetonitrile containing 1% Formic Acid.

Step-by-Step Methodology
  • Pre-Incubation:

    • Thaw RLM on ice.

    • Prepare a reaction mixture in a glass tube: 100 mM Phosphate Buffer + RLM (1.0 mg protein/mL final conc).

    • Add Coumarin (final concentration 50–100 µM). Keep DMSO < 0.5%.

    • Pre-incubate at 37°C for 5 minutes.

  • Reaction Initiation:

    • Add the NADPH regenerating system to initiate the reaction.

    • Incubate at 37°C with shaking (400 rpm).

    • Timepoint: The conversion of Coumarin to 2-HPAA is linear up to 30–60 minutes.

  • Termination & Extraction:

    • Add 2 volumes of Stop Solution (Ice-cold ACN/Formic Acid).

    • Vortex vigorously for 30 seconds.

    • Centrifuge at 10,000 x g for 10 minutes at 4°C to pellet proteins.

  • Analysis:

    • Collect supernatant.

    • Inject 10 µL into HPLC-UV or LC-MS/MS (See Section 4).

Protocol B: Chemical Synthesis of Reference Standard

Purpose: To synthesize pure 2-HPAA in high yield (>90%) for use as a quantitative standard. Logic: Direct oxidation of coumarin is inefficient. The industry standard utilizes the hydrolysis of Benzofuran-2(3H)-one . If you do not have Benzofuran-2(3H)-one, it must be synthesized from o-chlorophenylacetic acid, not coumarin.

Reagents
  • Precursor: Benzofuran-2(3H)-one (2-Coumaranone).

  • Base: 2M Sodium Hydroxide (NaOH).

  • Acid: 6M Hydrochloric Acid (HCl).

  • Solvent: Ethyl Acetate (EtOAc).

Step-by-Step Methodology
  • Hydrolysis (Ring Opening):

    • Dissolve 1.0 g (7.45 mmol) of Benzofuran-2(3H)-one in 15 mL of 2M NaOH.

    • Observation: The solution may turn slightly yellow.[1]

    • Stir at Room Temperature for 2 hours. (Heating is rarely required and may cause degradation).

    • Checkpoint: Monitor by TLC (Silica; Hexane:EtOAc 1:1). The starting material spot (

      
      ) should disappear, and a baseline spot (salt form) should appear.
      
  • Acidification:

    • Cool the solution to 0–5°C in an ice bath.

    • Dropwise add 6M HCl until pH < 2.

    • Observation: A white precipitate (2-HPAA) should form immediately.

  • Isolation:

    • Extract the aqueous mixture with Ethyl Acetate (

      
       mL).
      
    • Combine organic layers and wash with brine (

      
       mL).
      
    • Dry over anhydrous

      
      .
      
    • Evaporate solvent under reduced pressure.[1]

  • Purification (Recrystallization):

    • Recrystallize the crude solid from Benzene or Chloroform/Petroleum Ether.

    • Target Melting Point: 147–149°C.

Data Summary Table
ParameterBiocatalytic Route (Protocol A)Chemical Route (Protocol B)
Starting Material CoumarinBenzofuran-2(3H)-one
Mechanism Oxidative Degradation (CYP450)Lactone Hydrolysis
Yield Low (<5% conversion typical)Quantitative (>95%)
Purity Complex Mixture (Requires HPLC)High (>98% after cryst.)
Application Metabolite Profiling / ToxicityAnalytical Standard Generation

Analytical Validation (HPLC-UV)

To confirm the synthesis of 2-HPAA and distinguish it from Coumarin and 7-Hydroxycoumarin (the human metabolite), use the following conditions:

  • Column: C18 Reverse Phase (e.g., Agilent Zorbax SB-C18, 5 µm, 4.6 x 150 mm).

  • Mobile Phase:

    • A: Water + 0.1% Formic Acid.

    • B: Acetonitrile.

  • Gradient: 10% B to 60% B over 15 minutes.

  • Detection: UV at 274 nm (Max absorption for 2-HPAA).

  • Retention Order:

    • 7-Hydroxycoumarin (Polar)

    • 2-Hydroxyphenylacetic Acid (Target)

    • Coumarin (Non-polar)[2][3]

References

  • Metabolic Pathway Identification: Born, S. L., et al. (2000).[4] "In vitro kinetics of coumarin 3,4-epoxidation: Application to species differences in toxicity and carcinogenicity." Toxicological Sciences. Link

  • Chemical Synthesis via Benzofuranone: Chen, C., et al. (2016). "Synthetic method of benzofuran-2(3H)-one." Google Patents CN106336388A. Link

  • Analytical Determination: Meineke, I., et al. (1998).[4][3] "Determination of 2-hydroxyphenylacetic acid (2HPAA) in urine after oral and parenteral administration of coumarin." Journal of Pharmaceutical and Biomedical Analysis. Link

  • Species Differences: Lake, B. G. (1999). "Coumarin metabolism, toxicity and carcinogenicity: relevance for human risk assessment." Food and Chemical Toxicology. Link

Sources

Application

Application Note: 2-Hydroxyphenylacetate as a Scaffold in Strobilurin Fungicide Synthesis

[1] Executive Summary & Strategic Rationale The phenylacetate scaffold, specifically 2-hydroxyphenylacetate (2-HPA) , represents a critical "chassis" molecule in the synthesis of -methoxyacrylate strobilurin fungicides (...

Author: BenchChem Technical Support Team. Date: February 2026

[1]

Executive Summary & Strategic Rationale

The phenylacetate scaffold, specifically 2-hydroxyphenylacetate (2-HPA) , represents a critical "chassis" molecule in the synthesis of


-methoxyacrylate strobilurin fungicides (e.g., Azoxystrobin, Picoxystrobin). These fungicides function by inhibiting mitochondrial respiration at the Qo site of the cytochrome 

complex.[1]

For researchers, the utility of 2-HPA lies in its bifunctionality:

  • The

    
    -Methylene Position:  susceptible to formylation and methylation, allowing the construction of the 
    
    
    
    -methoxyacrylate toxophore (the active warhead).
  • The Phenolic Hydroxyl: serves as a nucleophilic handle for attaching diverse "haptophores" (side chains) that dictate the spectrum of antifungal activity and lipophilicity.

This guide provides a validated, high-fidelity workflow for converting 2-hydroxyphenylacetic acid into the universal strobilurin precursor: (E)-Methyl 2-(2-hydroxyphenyl)-3-methoxyacrylate .

Mechanistic Grounding: The Qo Site Inhibitor

To optimize synthesis, one must understand the biological target. Strobilurins act as QoI fungicides (Quinone outside Inhibitors).

  • Pharmacophore (Toxophore): The

    
    -methoxyacrylate moiety mimics the transition state of ubihydroquinone oxidation. It binds to the cytochrome 
    
    
    
    heme, blocking electron transfer to cytochrome
    
    
    .[1]
  • Structural Requirement: The

    
    -geometry of the double bond is essential for high binding affinity. The synthetic protocols below are optimized to favor thermodynamic control, yielding the biologically active 
    
    
    
    -isomer >98%.
DOT Diagram: Retrosynthetic Logic of Azoxystrobin

The following diagram illustrates how Azoxystrobin is disconnected back to our core starting material, 2-hydroxyphenylacetate.

Retrosynthesis cluster_legend Legend Azoxystrobin Target: Azoxystrobin (Broad-spectrum Fungicide) Intermediate1 (E)-Methyl 2-[2-(6-chloropyrimidin-4-yloxy)phenyl]- 3-methoxyacrylate Intermediate1->Azoxystrobin Ullmann Coupling (2-Cyanophenol) Pharmacophore KEY INTERMEDIATE (E)-Methyl 2-(2-hydroxyphenyl)- 3-methoxyacrylate Pharmacophore->Intermediate1 SNAr Coupling (K2CO3, DMF) Scaffold Starting Material Methyl 2-hydroxyphenylacetate Scaffold->Pharmacophore 1. Formylation (HCOOMe) 2. Methylation (Me2SO4) SideChain Side Chain Reagent 4,6-Dichloropyrimidine SideChain->Intermediate1 key1 Target key2 Critical Intermediate

Figure 1: Retrosynthetic analysis showing 2-hydroxyphenylacetate as the progenitor of the strobilurin pharmacophore.

Experimental Protocols

Protocol A: Preparation of Methyl 2-Hydroxyphenylacetate

Objective: Convert the acid to the ester while preventing phenolic oxidation. Purity Target: >99.0% (HPLC).

Reagents:

  • 2-Hydroxyphenylacetic acid (CAS 614-75-5)[2][3]

  • Methanol (Anhydrous)

  • Sulfuric acid (Catalytic) or Acetyl Chloride

Step-by-Step Workflow:

  • Dissolution: In a 1L round-bottom flask equipped with a reflux condenser, dissolve 50.0 g (0.328 mol) of 2-hydroxyphenylacetic acid in 250 mL of anhydrous methanol.

  • Catalyst Addition:

    • Method A (Standard): Add 2.0 mL conc.

      
       dropwise.
      
    • Method B (In situ HCl): Add 25 mL acetyl chloride dropwise at

      
       (generates anhydrous HCl). Preferred for moisture-sensitive downstream apps.
      
  • Reflux: Heat to reflux (

    
    ) for 5 hours. Monitor via TLC (3:7 EtOAc:Hexane).
    
  • Workup:

    • Concentrate under reduced pressure to remove excess MeOH.

    • Redissolve residue in 300 mL Ethyl Acetate (EtOAc).

    • Wash with saturated

      
       (
      
      
      
      mL) to remove unreacted acid.
    • Wash with brine, dry over

      
      , and concentrate.
      
  • Purification: Recrystallize from Ether/Petroleum Ether if solid, or distill under high vacuum if oil.

    • Yield: ~92-95%.

    • Appearance: White crystalline solid or colorless oil.

Protocol B: Construction of the -Methoxyacrylate Pharmacophore

Objective: Formylation of the


-carbon followed by O-methylation to create the toxophore. This is the critical value-generating step .

Reagents:

  • Methyl 2-hydroxyphenylacetate (from Protocol A)[4]

  • Methyl Formate (HCOOMe)

  • Sodium Hydride (NaH, 60% dispersion) or Sodium Methoxide (NaOMe)

  • Dimethyl Sulfate (DMS) or Methyl Iodide (MeI)

  • Solvent: DMF or Toluene

Safety Warning: NaH is pyrophoric. DMS is a potent alkylating agent (carcinogen). Use a closed hood system.

Step-by-Step Workflow:

  • Formylation (The Claisen Condensation):

    • Charge a dry 3-neck flask with NaH (2.2 eq) washed with hexane to remove oil. Suspend in dry DMF.

    • Add Methyl Formate (2.5 eq) at

      
      .
      
    • Add Methyl 2-hydroxyphenylacetate (1.0 eq) dropwise over 30 mins.

    • Mechanism:[5][4][6][7][8][9][10] The enolate of the phenylacetate attacks the methyl formate.

    • Stir at RT for 4-6 hours. The solution will turn yellow/brown indicating the formation of the enolate salt.

  • Methylation (Trapping the Enol):

    • Cool the reaction mixture to

      
      .
      
    • Add Dimethyl Sulfate (1.2 eq relative to the enol) dropwise. Control exotherm to

      
       to prevent C-methylation.
      
    • Stir for 3 hours, allowing to warm to RT.

  • Workup & Isolation:

    • Quench with water carefully.

    • Extract with EtOAc (

      
      ).
      
    • Wash organic layer with dilute

      
       and brine.
      
    • Crucial Step: The product is a mixture of

      
       isomers. The 
      
      
      
      -isomer is thermodynamically more stable. If the
      
      
      ratio is high, reflux in methanol with a catalytic amount of acid (e.g., p-TsOH) to isomerize to the desired
      
      
      -form.
  • Validation:

    • Target:(E)-Methyl 2-(2-hydroxyphenyl)-3-methoxyacrylate .[11][5][12][13][14]

    • 1H NMR Diagnostic: Look for the singlet of the acrylate proton (

      
      -H) around 
      
      
      
      7.5-7.6 ppm. The methoxy groups will appear as singlets around
      
      
      3.6 and 3.8 ppm.
DOT Diagram: Pharmacophore Synthesis Workflow

SynthesisWorkflow Start Methyl 2-hydroxyphenylacetate (Protocol A) Step1 Step 1: Formylation Reagents: HCOOMe, NaH, DMF Temp: 0°C -> RT Start->Step1 Intermediate Intermediate: Enolate Salt Step1->Intermediate Claisen Condensation Step2 Step 2: Methylation Reagent: Me2SO4 or MeI Temp: <10°C (Strict Control) Intermediate->Step2 O-Alkylation Isomerization Optional: E/Z Isomerization Reflux w/ cat. Acid Step2->Isomerization If Z-isomer > 5% Final Product: (E)-Methyl 2-(2-hydroxyphenyl)- 3-methoxyacrylate Step2->Final Direct Route Isomerization->Final

Figure 2: Step-by-step workflow for constructing the methoxyacrylate pharmacophore.

Data Summary & Quality Control

To ensure the intermediate is suitable for coupling (e.g., to make Azoxystrobin), it must meet specific specifications.

ParameterSpecificationAnalytical MethodNotes
Appearance White to off-white solidVisualYellowing indicates oxidation.
Purity

HPLC (C18, ACN/H2O)Impurities affect Ullmann coupling yields.[14]
Isomer Ratio

1H NMR / HPLC

-isomer is biologically inactive.
Water Content

Karl FischerCritical for anhydrous coupling steps.
Melting Point

Capillary MethodMatches literature standards [4].

References

  • World Intellectual Property Organization (WIPO). (2012). Method for preparing (E)-methyl 2-[2-(6-chloropyrimidin-4-yloxy)phenyl]-3-methoxyacrylate. WO2012037764. Retrieved from [Link][5]

  • National Institutes of Health (NIH) - PubMed. (2013). Investigations into the biosynthesis of the antifungal strobilurins. Retrieved from [Link]

  • Google Patents. (2016). Preparation apparatus and method of kresoxim-methyl intermediate. CN105884651A.
  • PrepChem. Synthesis of methyl 2-hydroxyphenylacetate. Retrieved from [Link]

Sources

Method

Application Note: A Continuous Spectrophotometric Assay for the Enzymatic Degradation of 2-Hydroxyphenylacetate

Introduction 2-Hydroxyphenylacetate (2-HPA) is a significant metabolic intermediate in both prokaryotic and eukaryotic systems. It is a catabolite of the essential amino acid phenylalanine and is also generated during th...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

2-Hydroxyphenylacetate (2-HPA) is a significant metabolic intermediate in both prokaryotic and eukaryotic systems. It is a catabolite of the essential amino acid phenylalanine and is also generated during the microbial degradation of environmental aromatic compounds, such as lignin.[1][2] The study of enzymes that degrade 2-HPA is crucial for understanding microbial metabolic diversity, engineering biocatalytic pathways for bioremediation, and identifying potential targets in drug development, particularly concerning metabolic disorders or pathogenic microbes.[3][4]

The enzymatic catabolism of aromatic compounds like 2-HPA typically involves a two-stage process: an initial modification of the aromatic ring, followed by ring cleavage.[2] For 2-HPA, a common initial step is hydroxylation to form a dihydroxylated intermediate, such as homogentisate (2,5-dihydroxyphenylacetate), a reaction often catalyzed by self-sufficient cytochrome P450 monooxygenases of the CYP116B family.[5][6] This intermediate then serves as the substrate for a ring-cleavage dioxygenase, which breaks open the aromatic ring to produce aliphatic products that can enter central metabolism.

This application note provides a robust, continuous spectrophotometric assay for monitoring the initial enzymatic degradation of 2-HPA. The method is based on a coupled-enzyme system. The first enzyme (the enzyme of interest) converts 2-HPA to an intermediate, which is then immediately consumed by a second, "coupling" enzyme (a ring-cleavage dioxygenase) that generates a chromophoric product. The rate of color formation is directly proportional to the activity of the primary enzyme, allowing for real-time kinetic analysis. This approach is sensitive, efficient, and avoids the need for complex analytical techniques like HPLC.[7]

Assay Principle

This protocol employs a coupled reaction where the product of the 2-HPA-degrading enzyme is the substrate for a reporter enzyme. The degradation of 2-HPA is often initiated by its conversion to a dihydroxylated intermediate. For instance, 2-HPA can be hydroxylated to 3,4-dihydroxyphenylacetate (3,4-DHPA), which is then cleaved by 3,4-dihydroxyphenylacetate 2,3-dioxygenase (DHPAO), an extradiol ring-cleavage enzyme.[2][8] The product of this cleavage is 5-carboxymethyl-2-hydroxymuconic semialdehyde (CHMS), a distinct yellow compound with a maximum absorbance (λmax) at 380 nm.[2]

The two-stage reaction is as follows:

  • Initiating Reaction (Enzyme of Interest): 2-Hydroxyphenylacetate + NAD(P)H + H⁺ + O₂ → 3,4-Dihydroxyphenylacetate + NAD(P)⁺ + H₂O (Catalyzed by a 2-HPA hydroxylase)

  • Reporter Reaction (Coupling Enzyme): 3,4-Dihydroxyphenylacetate + O₂ → 5-Carboxymethyl-2-hydroxymuconic semialdehyde (CHMS) (Catalyzed by DHPAO)

The rate of formation of the yellow CHMS product, monitored as an increase in absorbance at 380 nm, is dependent on the rate of the first reaction, provided the coupling enzyme (DHPAO) is supplied in excess.

cluster_0 Reaction 1 (Enzyme of Interest) cluster_1 Reaction 2 (Reporter Reaction) 2HPA 2-Hydroxyphenylacetate (Colorless) Enzyme1 2-HPA Hydroxylase (Enzyme of Interest) 2HPA->Enzyme1 DHPA 3,4-Dihydroxyphenylacetate (Colorless Intermediate) Enzyme1->DHPA Enzyme2 DHPAO (Coupling Enzyme) DHPA->Enzyme2 DHPA->Enzyme2 Cofactors1 NAD(P)H + O₂ Cofactors1->Enzyme1 CHMS CHMS Product (Yellow, A₃₈₀) Enzyme2->CHMS Cofactors2 O₂ Cofactors2->Enzyme2

Figure 1: Coupled enzymatic assay pathway for 2-HPA degradation.

Materials and Reagents

  • Chemicals:

    • 2-Hydroxyphenylacetic acid (2-HPA) (Sigma-Aldrich, Cat. No. H50504 or equivalent)

    • Potassium phosphate monobasic (KH₂PO₄)

    • Potassium phosphate dibasic (K₂HPO₄)

    • Dimethyl sulfoxide (DMSO), biotechnology grade

    • Nicotinamide adenine dinucleotide, reduced (NADH) or NADPH, as required by the primary enzyme

    • Purified 3,4-dihydroxyphenylacetate 2,3-dioxygenase (DHPAO) (coupling enzyme). If not commercially available, it can be expressed and purified from bacterial sources like Sulfobacillus acidophilus TPY following established protocols.[2]

  • Enzyme:

    • Purified enzyme of interest (e.g., cell lysate or purified hydroxylase) capable of degrading 2-HPA.

  • Equipment:

    • UV/Vis spectrophotometer with temperature control

    • Quartz or UV-transparent disposable cuvettes (1 cm path length)

    • Calibrated micropipettes

    • pH meter

    • Vortex mixer and microcentrifuge

Detailed Protocols

Part A: Reagent Preparation
  • 1 M Potassium Phosphate Buffer (pH 7.5):

    • Prepare 1 M solutions of KH₂PO₄ and K₂HPO₄.

    • Mix the two solutions, monitoring with a pH meter, until the pH reaches 7.5.

    • Store at 4°C.

  • Assay Buffer (50 mM Potassium Phosphate, pH 7.5):

    • Dilute the 1 M stock buffer 1:20 in ultrapure water.

    • Prepare fresh and equilibrate to the desired assay temperature (e.g., 30°C) before use.

  • 100 mM 2-HPA Substrate Stock:

    • Dissolve 152.15 mg of 2-HPA in 10 mL of DMSO.[9] Ensure complete dissolution.

    • Store in small aliquots at -20°C to avoid repeated freeze-thaw cycles.

  • 10 mM NAD(P)H Cofactor Stock:

    • Dissolve the required amount of NADH or NADPH in the Assay Buffer.

    • Prepare this solution fresh on the day of the experiment as it is prone to degradation.

  • Enzyme Solutions:

    • Coupling Enzyme (DHPAO): Dilute the purified DHPAO stock in Assay Buffer to a working concentration of ~10-20 U/mL. This high concentration ensures it is not rate-limiting. Keep on ice.

    • Enzyme of Interest: Dilute the primary enzyme sample (lysate or purified protein) to a concentration that provides a linear rate of reaction over 2-5 minutes. This must be determined empirically. Keep on ice.

Part B: Spectrophotometric Assay Protocol
  • Instrument Setup: Set the spectrophotometer to read absorbance at 380 nm . Set the temperature controller to the desired assay temperature (e.g., 30°C).

  • Reaction Mixture Preparation: In a 1 mL cuvette, add the following components in the order listed:

    • 850 µL of Assay Buffer

    • 50 µL of 10 mM NAD(P)H stock (final concentration: 0.5 mM)

    • 10 µL of coupling enzyme (DHPAO) solution

    • Optional: Add any other required cofactors for the primary enzyme.

  • Blank Measurement: Mix the contents of the cuvette by gentle inversion and place it in the spectrophotometer. Allow the mixture to equilibrate for 3-5 minutes until a stable baseline is achieved. Zero the instrument (set A₃₈₀ = 0).

  • Reaction Initiation: To start the reaction, add 10 µL of 100 mM 2-HPA stock (final concentration: 1 mM) and mix immediately.

  • Background Rate: Monitor the absorbance at 380 nm for 1-2 minutes. Any change in absorbance is the background rate (non-enzymatic or cofactor degradation).

  • Enzymatic Reaction: Add 10-50 µL of the primary enzyme solution (the volume depends on its activity) to the cuvette. Mix rapidly and immediately start recording the absorbance at 380 nm every 5-10 seconds for 3-5 minutes.

  • Control Reactions: To ensure the validity of the results, perform control reactions:

    • No Primary Enzyme Control: A reaction mixture containing all components except the enzyme of interest.

    • No Substrate Control: A reaction initiated with the primary enzyme but without the addition of 2-HPA.

start Start: Prepare Reagents setup Set Spectrophotometer (380 nm, 30°C) start->setup mix Prepare Reaction Mix in Cuvette (Buffer, NAD(P)H, DHPAO) setup->mix equilibrate Equilibrate & Blank (3-5 min) mix->equilibrate add_substrate Initiate Background Reading (Add 2-HPA) equilibrate->add_substrate add_enzyme Initiate Main Reaction (Add Primary Enzyme) add_substrate->add_enzyme record Record A₃₈₀ vs. Time (3-5 min) add_enzyme->record analyze Calculate Initial Rate (ΔA₃₈₀ / min) record->analyze calculate_activity Convert to Specific Activity (U/mg) analyze->calculate_activity end End calculate_activity->end

Figure 2: Step-by-step experimental workflow for the coupled assay.

Part C: Data Analysis
  • Calculate the Initial Rate: Plot absorbance at 380 nm versus time (in minutes). Identify the initial linear portion of the curve. The slope of this line is the initial rate (ΔA₃₈₀/min). Subtract the background rate from the enzymatic reaction rate.

  • Calculate Enzyme Activity: Use the Beer-Lambert law (A = εcl) to convert the rate into units of µmol/min.

    • Activity (µmol/min) = (ΔA₃₈₀/min × Vₜ) / (ε × l)

      • ΔA₃₈₀/min: The corrected initial rate.

      • Vₜ: Total reaction volume in mL (e.g., 1 mL).

      • ε: Molar extinction coefficient for CHMS. For a similar compound, 2-hydroxymuconic semialdehyde, the ε is ~9,100 M⁻¹cm⁻¹.[2] This value should be determined empirically if high accuracy is needed.

      • l: Path length of the cuvette (typically 1 cm).

  • Define Enzyme Unit: One unit (U) of enzyme activity is defined as the amount of enzyme that catalyzes the formation of 1 µmol of product per minute under the specified assay conditions.

  • Calculate Specific Activity: Divide the enzyme activity (U) by the total amount of protein (in mg) added to the reaction to get the specific activity (U/mg).

Key Assay Parameters and Optimization

The conditions provided are a robust starting point. For novel enzymes or detailed kinetic studies, optimization of the following parameters is recommended.

ParameterTypical RangeRationale & Justification
pH 6.5 - 9.0Enzyme activity is highly dependent on pH, which affects the ionization state of both the substrate and catalytic residues in the active site. The optimal pH must be determined empirically for each new enzyme. A pH of 9.0 has been shown to be effective for DHPAO.[2]
Temperature 25 - 50 °CReaction rates increase with temperature up to an optimum, after which the enzyme begins to denature. The optimal temperature balances catalytic efficiency and protein stability.
Substrate [2-HPA] 0.1 - 5 mMTo determine the Michaelis constant (Kₘ), the assay should be performed across a range of substrate concentrations, typically from 0.1 × Kₘ to 10 × Kₘ.
Cofactor [NAD(P)H] 0.2 - 1.0 mMThe concentration of the redox cofactor should be saturating to ensure it is not rate-limiting.
Coupling Enzyme [DHPAO] >10 U/mLThe activity of the coupling enzyme must be in sufficient excess to ensure that the measured rate is solely dependent on the activity of the primary enzyme.
Wavelength (λ) 380 nmThis is the λmax for the yellow CHMS product, providing maximum sensitivity for detection.[2]

Trustworthiness and Self-Validation

This protocol is designed to be a self-validating system. The trustworthiness of the data relies on several key checks:

  • Linearity: The measured reaction rate should be directly proportional to the concentration of the primary enzyme added. Performing the assay with varying amounts of the primary enzyme confirms this linearity and ensures the assay is operating within its dynamic range.

  • Controls: The mandatory control reactions (no substrate, no primary enzyme) are critical. A negligible rate in these controls validates that the observed activity is dependent on both the specific substrate and the enzyme of interest.

  • Coupling Enzyme Excess: To confirm that the DHPAO is not rate-limiting, one can double its concentration in a test reaction. If the rate does not increase, the DHPAO is in sufficient excess.

  • Potential Interferences: Some complex biological samples (like crude cell lysates) may contain compounds that absorb at 380 nm or inhibitors. The background rate measurement helps to correct for some of these effects. Additionally, in some coupled assays using flavin reductases, hydrogen peroxide byproducts can degrade keto-acid products; while not the direct product here, awareness of potential side reactions is crucial for data interpretation.[4]

Conclusion

The coupled spectrophotometric assay described here provides a rapid, sensitive, and continuous method for measuring the activity of enzymes involved in the initial degradation of 2-hydroxyphenylacetate. Its operational simplicity makes it highly suitable for a wide range of applications, from routine enzyme characterization and inhibitor screening to high-throughput screening of mutant libraries for improved biocatalysts. By carefully implementing the described controls and optimization steps, researchers can generate reliable and reproducible kinetic data.

References

  • Methods for the detection and analysis of dioxygenase catalyzed dihydroxylation in mutant derived libraries. PubMed. [Link]

  • 2-Hydroxyphenylacetic Acid. Rupa Health. [Link]

  • 2-Hydroxyphenylacetic Acid - Metabolic Analysis Markers (Urine) - Lab Results explained. Lab Results Explained. [Link]

  • Spectrophotometric Assay for the Detection of 2,5-Diformylfuran and Its Validation through Laccase-Mediated Oxidation of 5-Hydroxymethylfurfural. MDPI. [Link]

  • Spectrophotometric and Fluorimetric High‐Throughput Assays for Phenolic Acid Decarboxylase. Wiley Online Library. [Link]

  • Characterization of enzymatic properties of two novel enzymes, 3,4-dihydroxyphenylacetate dioxygenase and 4-hydroxyphenylacetate 3-hydroxylase, from Sulfobacillus acidophilus TPY. PubMed Central. [Link]

  • Enzymatic Degradation of 2,4,6-Trichlorophenol in a Microreactor using Soybean Peroxidase. MDPI. [Link]

  • Discovery and biochemical characterization of enzymes completing the 4-hydroxyphenylacetate pathway in Acinetobacter baumannii TH. PMC. [Link]

  • Characterization of enzymatic properties of two novel enzymes, 3,4-dihydroxyphenylacetate dioxygenase and 4-hydroxyphenylacetate 3-hydroxylase, from Sulfobacillus acidophilus TPY. ResearchGate. [Link]

  • Transcript levels of putative 2‐hydroxyphenylacetate (2‐HPA)... ResearchGate. [Link]

  • 2‐Hydroxyphenylacetic acid degradation pathway and gene clusters... ResearchGate. [Link]

  • 4-Hydroxyphenylacetate 3-Hydroxylase (4HPA3H): A Vigorous Monooxygenase for Versatile O-Hydroxylation Applications in the Biosynthesis of Phenolic Derivatives. MDPI. [Link]

Sources

Application

Topic: Preparation of Methyl 2-(2-hydroxyphenyl)acetate via Esterification

An Application Note for Researchers and Drug Development Professionals Abstract This technical guide provides a comprehensive overview and detailed protocols for the synthesis of methyl 2-(2-hydroxyphenyl)acetate, a key...

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note for Researchers and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview and detailed protocols for the synthesis of methyl 2-(2-hydroxyphenyl)acetate, a key intermediate in the manufacturing of various fine chemicals, including the widely used fungicide, Azoxystrobin.[1] The focus is on the principles and practical application of acid-catalyzed esterification of 2-hydroxyphenylacetic acid with methanol. We will explore the mechanistic underpinnings of the Fischer-Speier esterification, compare various catalytic systems, and provide validated, step-by-step laboratory protocols. This document is designed to equip researchers and process chemists with the necessary knowledge to perform this synthesis efficiently, safely, and with high fidelity.

Introduction and Strategic Importance

Methyl 2-(2-hydroxyphenyl)acetate (CAS No. 22446-37-3) is a bifunctional molecule whose value lies in the strategic placement of its hydroxyl, ester, and activated methylene groups, making it a versatile precursor for more complex molecular architectures.[2] Its primary industrial application is as a critical building block in the synthesis of strobilurin fungicides.[1] The most common and economically viable route to this intermediate is the direct esterification of 2-hydroxyphenylacetic acid with methanol.

This reaction, while conceptually straightforward, is governed by a chemical equilibrium.[3] Achieving high conversion and purity, therefore, depends on a robust understanding of the reaction mechanism and the strategic manipulation of reaction conditions to favor product formation. This guide will elucidate these critical aspects.

The Fischer Esterification: A Mechanistic Deep Dive

The acid-catalyzed conversion of a carboxylic acid and an alcohol into an ester and water is known as the Fischer-Speier esterification.[3][4] The reaction is reversible, and each step exists in equilibrium.[3][5] The mechanism is elegantly described by the mnemonic PADPED (Protonation-Addition-Deprotonation-Protonation-Elimination-Deprotonation).[3]

  • Protonation: The catalyst (e.g., H⁺ from H₂SO₄) protonates the carbonyl oxygen of the carboxylic acid. This enhances the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack.[3][6]

  • Nucleophilic Addition: A lone pair of electrons from the oxygen atom of the alcohol (methanol) attacks the activated carbonyl carbon, forming a tetrahedral intermediate (an oxonium ion).[3]

  • Deprotonation/Protonation (Proton Transfer): A proton is transferred from the newly added hydroxyl group to one of the existing hydroxyl groups. This is a rapid intramolecular or intermolecular process that converts a poor leaving group (-OH) into an excellent leaving group (H₂O).[3]

  • Elimination: The lone pair on the remaining hydroxyl group forms a π-bond to reform the carbonyl group, simultaneously expelling a molecule of water.

  • Deprotonation: The resulting protonated ester is deprotonated (typically by the conjugate base of the acid catalyst or another alcohol molecule) to yield the final, neutral ester product and regenerate the acid catalyst.[3][7]

To drive this equilibrium-limited reaction to completion, Le Chatelier's principle is applied. This is practically achieved by either using a large excess of one reactant (typically the less expensive one, methanol) or by actively removing water as it is formed, for instance, with a Dean-Stark apparatus.[3][8]

Fischer_Esterification cluster_0 Activation cluster_1 Tetrahedral Intermediate Formation cluster_2 Leaving Group Formation cluster_3 Product Formation Start Carboxylic Acid + H⁺ ProtonatedAcid Protonated Carbonyl (Enhanced Electrophile) Start->ProtonatedAcid Protonation (P) Tetrahedral_1 Tetrahedral Intermediate ProtonatedAcid->Tetrahedral_1 Addition (A) Alcohol Methanol (Nucleophile) Alcohol->Tetrahedral_1 Tetrahedral_2 Protonated Intermediate (Good Leaving Group) Tetrahedral_1->Tetrahedral_2 Deprotonation/ Protonation (DP) ProtonatedEster Protonated Ester Tetrahedral_2->ProtonatedEster Elimination (E) Water Water (byproduct) Tetrahedral_2->Water Ester Final Ester Product ProtonatedEster->Ester Deprotonation (D) Catalyst_Regen H⁺ (Regenerated) ProtonatedEster->Catalyst_Regen

Caption: The PADPED mechanism of Fischer Esterification.

Comparative Analysis of Catalytic Methodologies

The choice of catalyst is a critical process parameter that influences reaction rate, yield, work-up complexity, and overall process sustainability. Several options are viable for this transformation.

Catalytic System Mechanism of Action Typical Conditions Advantages Disadvantages & Mitigation
Homogeneous Acid (e.g., H₂SO₄, HCl)Direct protonation of the carboxylic acid (Fischer mechanism).[1][8]0.1-5 mol% catalyst, Reflux in excess methanol.[8]Low cost, high reactivity, well-established.Corrosive; difficult to remove from the product, requiring aqueous neutralization and extraction; generates aqueous waste.
Thionyl Chloride (SOCl₂)Two-step: converts carboxylic acid to a highly reactive acyl chloride intermediate, which then reacts with methanol.[9][10][11]Stoichiometric or slight excess SOCl₂, often in an inert solvent, followed by methanol addition. Room temp to mild heat.Irreversible reaction, high yields; gaseous byproducts (SO₂, HCl) are easily removed.[12]Highly toxic and corrosive reagent; requires stringent moisture control and handling procedures; generates acidic byproducts.
Heterogeneous Acid (e.g., Ion-Exchange Resin)The reaction occurs on the acidic sites (e.g., sulfonic acid groups) of a solid polymer support.[13][14]Excess methanol, reflux. The resin is used as a solid catalyst.[15]Easily removed by simple filtration; reusable and recyclable; non-corrosive to equipment; simplified product work-up.[15][16]Can be more expensive initially; may have lower activity or require longer reaction times compared to strong mineral acids.[15]

Validated Laboratory Protocols

Safety First: Always work in a well-ventilated chemical fume hood. Wear appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves. 2-Hydroxyphenylacetic acid is a skin and eye irritant.[17] Methanol is flammable and toxic. Concentrated sulfuric acid is extremely corrosive. Diethyl ether is highly flammable.

Protocol 1: Classic Fischer Esterification with Sulfuric Acid Catalyst

This protocol is a robust and widely cited method for achieving high yields on a laboratory scale.

Materials & Equipment:

  • 2-Hydroxyphenylacetic acid (e.g., 10.0 g)

  • Methanol, anhydrous (e.g., 100 mL)

  • Sulfuric acid, concentrated (e.g., 1.0 mL)

  • Diethyl ether or Ethyl acetate

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Saturated sodium chloride (brine) solution

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Round-bottom flask (250 mL), reflux condenser, heating mantle, magnetic stirrer

  • Separatory funnel, rotary evaporator

Step-by-Step Procedure:

  • Reaction Setup: To a 250 mL round-bottom flask containing a magnetic stir bar, add 2-hydroxyphenylacetic acid (10.0 g).

  • Reagent Addition: Add anhydrous methanol (100 mL) to the flask and stir until the acid dissolves. Place the flask in an ice-water bath.

  • Catalyst Addition: Slowly and cautiously, add concentrated sulfuric acid (1.0 mL) dropwise to the stirring solution. The addition is exothermic.

  • Reflux: Attach a reflux condenser and heat the mixture to a gentle reflux (approx. 65°C) using a heating mantle. Maintain reflux for 3-4 hours. The reaction can be monitored by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Cooling & Quenching: After the reaction is complete, remove the heating mantle and allow the mixture to cool to room temperature.

  • Solvent Removal: Reduce the volume of the reaction mixture to approximately 20-25 mL using a rotary evaporator.

  • Aqueous Work-up: Transfer the concentrated residue to a separatory funnel containing 100 mL of cold water and 50 mL of diethyl ether. Shake gently.

  • Neutralization: Carefully add saturated sodium bicarbonate solution in portions to the separatory funnel until effervescence ceases (this neutralizes the sulfuric acid and any unreacted carboxylic acid).[18] Check that the aqueous layer is neutral or slightly basic (pH ~7-8) with pH paper.

  • Extraction: Separate the layers. Extract the aqueous layer two more times with 50 mL portions of diethyl ether. Combine all organic extracts.

  • Washing & Drying: Wash the combined organic layer with 50 mL of saturated brine solution to remove residual water. Dry the organic layer over anhydrous magnesium sulfate, then filter to remove the drying agent.

  • Isolation: Concentrate the dried ethereal solution under reduced pressure using a rotary evaporator to yield the crude product, which may be a solid or an oil.[18][19]

  • Purification: Purify the crude product by recrystallization, for example, from an ether/petroleum ether solvent system to afford pure methyl 2-(2-hydroxyphenyl)acetate as white crystals.[18][20]

Protocol 2: Heterogeneous Catalysis with an Acidic Ion-Exchange Resin

This protocol offers a more environmentally friendly and simpler work-up procedure.

Materials & Equipment:

  • Same as Protocol 1, but replace sulfuric acid with a strongly acidic cation-exchange resin (e.g., Amberlyst-15, Dowex 50WX8; ~10-15% by weight of the carboxylic acid).

Step-by-Step Procedure:

  • Reaction Setup: To a 250 mL round-bottom flask, add 2-hydroxyphenylacetic acid (10.0 g), methanol (100 mL), the acidic resin (1.0-1.5 g), and a magnetic stir bar.

  • Reflux: Attach a reflux condenser and heat the mixture to a gentle reflux with vigorous stirring for 5-8 hours. The reaction time may be longer than with H₂SO₄. Monitor by TLC.

  • Catalyst Removal: After cooling to room temperature, simply filter the reaction mixture to remove the resin beads. The resin can be washed with fresh methanol, dried, and stored for reuse.

  • Isolation: Concentrate the filtrate using a rotary evaporator. The resulting crude product can then be purified as described in Protocol 1 (Step 12), often requiring less extensive aqueous work-up.

Experimental_Workflow cluster_reaction 1. Reaction cluster_workup 2. Work-up & Isolation cluster_purification 3. Purification & Analysis A Combine Reactants: 2-Hydroxyphenylacetic Acid + Methanol B Add Catalyst (e.g., H₂SO₄ or Resin) A->B C Heat to Reflux (3-8 hours) B->C D Cool to RT C->D E Catalyst Removal (Filtration or Neutralization) D->E F Solvent Extraction (e.g., Ether) E->F G Drying & Concentration (Rotary Evaporator) F->G H Recrystallization G->H I Characterization (NMR, IR, HPLC, MP) H->I

Caption: General workflow for the synthesis of the target ester.

Product Characterization and Quality Assurance

Validation of the final product's identity and purity is essential. Manufacturers rely on a suite of analytical techniques to release Certificates of Analysis (CoA).[20]

  • Appearance: White crystalline powder.[20]

  • Melting Point: 70-72 °C.[18]

  • Purity: Typically ≥98.0% as determined by HPLC or GC.[20]

  • Spectroscopy:

    • ¹H NMR: Key signals include a singlet for the methyl ester protons (-OCH₃) and a singlet for the methylene protons (-CH₂-). The aromatic protons will appear in the corresponding region of the spectrum.

    • IR: Characteristic absorptions include a broad peak for the hydroxyl group (-OH), a strong peak for the ester carbonyl (C=O) around 1735 cm⁻¹, and C-O stretching bands.[21]

  • Chromatography: HPLC and GC are used to quantify purity and identify any impurities or residual starting materials.[2][20][22]

References

  • PrepChem. (n.d.). Synthesis of methyl (2-hydroxyphenyl)acetate. Retrieved from PrepChem.com. [Link]

  • SIELC Technologies. (2018, May 16). Methyl (2-hydroxyphenyl)acetate. Retrieved from sielc.com. [Link]

  • ISCRE.org. (n.d.). synthesis and isolation of methyl acetate through heterogeneous catalysis with liquid/liquid-extraction. Retrieved from iscre.org. [Link]

  • Kurniawan, H. S., et al. (2021). OPTIMIZATION OF SYNTHESIS OF METHYL ACETATE FROM ACETIC ACID AND METHANOL USING MICROWAVE-ASSISTED ESTERIFICATION. Journal of Chemical Technology and Metallurgy, 56(4), 686-697. [Link]

  • Ashenhurst, J. (2022, November 16). Fischer Esterification – Carboxylic Acid to Ester Under Acidic Conditions. Master Organic Chemistry. [Link]

  • Organic Syntheses. (n.d.). methyl 2-(2-acetylphenyl)acetate. Retrieved from orgsyn.org. [Link]

  • OperaChem. (2024, January 5). Fischer Esterification-Typical Procedures. Retrieved from operachem.com. [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. (2026, January 30). Quality Assurance for Methyl 2-(2-hydroxyphenyl)acetate: A Manufacturer's Perspective. Retrieved from innopharmchem.com. [Link]

  • Google Patents. (n.d.). US5221772A - Preparation of 2-hydroxyphenyl-acetic acid.
  • Google Patents. (n.d.). CN103724203A - Preparation method of o-methyl hydroxyphenylacetate.
  • Mishra, S. K. (2014, March 20). Can anyone suggest the route for formylation of methyl 2-(2-hydroxyphenyl)acetate? ResearchGate. [Link]

  • Organic Chemistry Portal. (n.d.). Ester synthesis by esterification. Retrieved from organic-chemistry.org. [Link]

  • National Center for Biotechnology Information. (n.d.). Methyl (2-hydroxyphenyl)acetate. PubChem Compound Database. [Link]

  • Zoumpanioti, M., et al. (2010). Esterification of phenolic acids catalyzed by lipases immobilized in organogels. Biotechnology Letters, 32(10), 1457-62. [Link]

  • ACS Omega. (2026, February 4). Thionyl Chloride-Mediated One-Pot O-, N-, and S-Deacetylation and Esterification of a Diverse Series of Acetoxy, Acetamido, and Thioacetate Carboxylic Acids. [Link]

  • Mitsubishi Chemical Corporation. (n.d.). Ion Exchange Resin for Catalyst (Overall Summary). Retrieved from dianon-global.com. [Link]

  • The Organic Chemistry Tutor. (2016, December 27). Fischer Esterification Reaction Mechanism - Carboxylic Acid Derivatives [Video]. YouTube. [Link]

  • MDPI. (n.d.). Process Intensification Strategies for Esterification: Kinetic Modeling, Reactor Design, and Sustainable Applications. Retrieved from mdpi.com. [Link]

  • Chemistry Steps. (n.d.). Ester Hydrolysis: Acid and Base-Catalyzed Mechanism. Retrieved from chemistrysteps.com. [Link]

  • Ashenhurst, J. (2011, December 3). Thionyl Chloride (SOCl2) And Conversion of Carboxylic Acids to Acid Halides. Master Organic Chemistry. [Link]

  • The Journal of Organic Chemistry. (2020, April 30). Kinetic Analysis as an Optimization Tool for Catalytic Esterification with a Moisture-Tolerant Zirconium Complex. [Link]

  • ResearchGate. (n.d.). Mechanism of acid-catalysed esterification of carboxylic acids. Retrieved from researchgate.net. [Link]

  • Google Patents. (n.d.). US2678332A - Esterification of olefins using ion exchange resins catalysts.
  • ResearchGate. (2020, July 6). The Functionality of Ion Exchange Resins for Esterification, Transesterification and Hydrogenation Reactions. [Link]

  • Doc Brown's Chemistry. (n.d.). 1H proton nmr spectrum of methyl 2-hydroxybenzoate. Retrieved from docbrown.info. [Link]

  • Cole-Parmer. (n.d.). Material Safety Data Sheet - 2-Hydroxyphenylacetic Acid, 99%. Retrieved from coleparmer.com. [Link]

  • University of California, Irvine. (n.d.). Fischer Esterification Procedure. Retrieved from uci.edu. [Link]

  • OCPro. (2021, August 20). Acids to Acyl Chlorides, Part 1 [Video]. YouTube. [Link]

  • Chemistry Steps. (n.d.). SOCl2 Reaction with Carboxylic Acids. Retrieved from chemistrysteps.com. [Link]

  • Wikipedia. (n.d.). Ion-exchange resin. Retrieved from en.wikipedia.org. [Link]

  • Real Chemistry. (2022, March 4). Predicting the product of an esterification reaction [Video]. YouTube. [Link]

  • Chemistry LibreTexts. (2020, May 30). 12.2: NMR Spectra - an introduction and overview. [Link]

  • Organic Chemistry Portal. (n.d.). Fischer Esterification. Retrieved from organic-chemistry.org. [Link]

  • ResearchGate. (n.d.). The Conversion of tert-Butyl Esters to Acid Chlorides Using Thionyl Chloride. Retrieved from researchgate.net. [Link]

Sources

Method

Application Note: Advanced Solvent Extraction Strategies for o-Hydroxyphenylacetic Acid

Executive Summary o-Hydroxyphenylacetic acid (o-HPAA, CAS: 614-75-5) is a critical intermediate in the synthesis of pharmaceuticals (e.g., cephalosporin precursors) and agrochemicals. Unlike its isomer p-hydroxyphenylace...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

o-Hydroxyphenylacetic acid (o-HPAA, CAS: 614-75-5) is a critical intermediate in the synthesis of pharmaceuticals (e.g., cephalosporin precursors) and agrochemicals. Unlike its isomer p-hydroxyphenylacetic acid (p-HPAA), o-HPAA exhibits the "ortho-effect"—the formation of an intramolecular hydrogen bond between the phenolic hydroxyl and the carboxyl group.

This Application Note details the Reactive Extraction and pH-Swing Separation protocols required to isolate o-HPAA with high purity. We move beyond simple partitioning to explore complexation mechanisms using organophosphorus extractants (TBP) and amine-based carriers, providing a robust framework for scale-up.

Physicochemical Basis of Extraction

Effective extraction design requires exploiting the specific molecular behaviors of o-HPAA.

The Ortho-Effect & Solubility

The proximity of the hydroxyl (-OH) and carboxyl (-COOH) groups in o-HPAA allows for intramolecular hydrogen bonding.

  • Consequence: This reduces the molecule's interaction with water compared to the para isomer, making o-HPAA more hydrophobic and more soluble in non-polar organic solvents.

  • Separation Lever: In a mixture of isomers, non-polar solvents (e.g., Toluene) will preferentially extract o-HPAA over p-HPAA.

Dissociation Constants (pKa)

Extraction efficiency is pH-dependent. The acid must be in its undissociated (protonated) form for physical extraction, or available for ion-pairing in reactive extraction.

SpeciespKa1 (Carboxyl)Structural Feature
o-HPAA 4.17 Intramolecular H-bond stabilizes neutral form.
p-HPAA 4.50 Intermolecular H-bonds with solvent (higher polarity).

Data Source: ResearchGate [1], PubChem [2]

Core Technique: Reactive Extraction[1][2][3][4]

Simple physical extraction (using solvents like ethyl acetate) often suffers from low distribution coefficients (


) and high solvent usage. Reactive Extraction  utilizes a carrier (extractant) in the organic phase to chemically complex with the acid, significantly increasing 

.
Mechanism: Solvation vs. Ion-Pairing

We utilize Tri-n-butyl phosphate (TBP) as a Lewis base carrier. TBP contains a phosphoryl group (P=O) that forms hydrogen bonds with the proton of the carboxylic acid.

Reaction Equation:



Where


 is the solvation number (typically 1 or 2 for this class of acids).
Solvent System Selection
  • Extractant: TBP (20-40% v/v).

  • Diluent: 1-Octanol (Active) or MIBK (Methyl Isobutyl Ketone).

    • Why Octanol? It is an "active" diluent with high polarity, stabilizing the polar acid-TBP complex and preventing the formation of a third phase (phase splitting).

Visualization: Reactive Extraction Mechanism

ReactiveExtraction cluster_legend Mechanism Feed Aqueous Feed (o-HPAA Dissolved) Interface Liquid-Liquid Interface Feed->Interface Diffusion (HA) Complex Hydrophobic Complex [o-HPAA • TBP] Interface->Complex H-Bond Formation (Exothermic) Organic Organic Phase (TBP in Octanol) Organic->Interface Diffusion (TBP) Complex->Organic Solubilization P=O group of TBP binds -COOH proton P=O group of TBP binds -COOH proton

Caption: Figure 1: Mechanism of reactive extraction where TBP acts as a Lewis base carrier at the interface.

Experimental Protocols

Protocol A: Determination of Distribution Coefficient ( )

Objective: Quantify the efficiency of the TBP/Octanol system for o-HPAA.

Reagents:

  • o-HPAA (Solid standard, >98% purity).[1]

  • Extractant: Tri-n-butyl phosphate (TBP).

  • Diluent: 1-Octanol.[2]

  • Aqueous Phase: 0.1 M HCl (to adjust pH < pKa).

Step-by-Step Methodology:

  • Feed Preparation: Dissolve o-HPAA in water to a concentration of 5 g/L (approx. 33 mM). Adjust pH to 2.5 using HCl.

    • Note: pH 2.5 is chosen to be well below pKa (4.17) to ensure >98% of the acid is in the undissociated form (

      
      ).
      
  • Solvent Preparation: Prepare a 30% (v/v) solution of TBP in 1-Octanol.

  • Equilibration:

    • Add 10 mL of Aqueous Feed and 10 mL of Organic Solvent to a 50 mL separating funnel (Phase Ratio 1:1).

    • Agitate vigorously for 4 hours at 25°C in a temperature-controlled shaker. (Equilibrium is usually reached within 30 mins, but 4 hours ensures completion).

  • Separation: Allow phases to settle for 60 minutes. Centrifuge if emulsion persists (3000 rpm, 5 min).

  • Analysis:

    • Separate phases.[3][4]

    • Measure o-HPAA concentration in the Aqueous Phase (

      
      ) using HPLC (C18 column, UV at 280 nm).
      
    • Calculate Organic Phase concentration (

      
      ) by mass balance: 
      
      
      
      .
  • Calculation:

    
    
    
    
    
Protocol B: Selective Separation of o-HPAA from p-HPAA

Objective: Isolate the ortho isomer from a mixed synthesis stream.

Principle: Exploiting the "Ortho-Effect." The ortho isomer is significantly more soluble in non-polar solvents (like Toluene) than the para isomer due to internal hydrogen bonding.

Workflow:

  • Feed Adjustment: Start with the aqueous mixture of isomers. Adjust pH to 3.0 .

  • Solvent Selection: Use Toluene (without TBP).

    • Why? Toluene is non-polar. It will poorly extract the polar p-HPAA but will extract the internally H-bonded o-HPAA.

  • Extraction:

    • Contact Feed with Toluene (Ratio 1:1).

    • Mix for 30 minutes.

    • Separate phases.[3][4]

  • Scrubbing (Critical Step):

    • The Toluene phase may contain trace p-HPAA entrained in water droplets.

    • Wash the Toluene phase with a small volume (1/10th) of water at pH 3.0. This "scrubs" the more water-soluble p-HPAA back into the aqueous phase.

  • Stripping (Recovery):

    • Contact the Toluene phase with 0.1 M NaOH (Ratio 1:1).

    • The high pH converts o-HPAA to its ionic salt (

      
      ), which is insoluble in Toluene and transfers instantly to the water phase.
      
  • Precipitation: Acidify the stripping solution to pH 1.0 to precipitate pure o-HPAA crystals.

Visualization: Isomer Separation Workflow

SeparationProcess Feed Mixed Feed (o-HPAA + p-HPAA) pH 3.0 Mixer Mixer-Settler Solvent: Toluene Feed->Mixer OrgPhase Organic Phase (Rich in o-HPAA) Mixer->OrgPhase Extracts o-HPAA AqPhase Aqueous Raffinate (Rich in p-HPAA) Mixer->AqPhase Rejects p-HPAA Scrubber Scrubbing Stage Wash with pH 3.0 Water OrgPhase->Scrubber Stripper Stripping Stage Contact with NaOH Scrubber->Stripper Purified Organic Product Final Product Pure o-HPAA Salt Stripper->Product Back-Extraction

Caption: Figure 2: Process flow for the selective separation of o-HPAA from p-HPAA using hydrophobicity differences.

Analytical Validation (HPLC Method)

To validate the protocols, use the following HPLC conditions:

  • Column: C18 Reverse Phase (e.g., Agilent Zorbax SB-C18, 5µm).

  • Mobile Phase: Methanol : Water (containing 0.1% Phosphoric Acid) = 40 : 60.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 280 nm.

  • Retention Times:

    • p-HPAA: Elutes earlier (more polar).

    • o-HPAA: Elutes later (less polar).

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Emulsion Formation High protein content in feed or similar densities.Add salt (NaCl) to aqueous phase to increase density difference; use centrifugation.
Third Phase Formation TBP-Acid complex is insoluble in the diluent.Switch diluent from non-polar (Hexane) to polar (Octanol/Decanol) or add a modifier (Isodecanol).
Low Yield pH > pKa.Ensure Feed pH is adjusted to < 2.5.
Co-extraction of Isomers Solvent is too polar (e.g., Ethyl Acetate).Switch to Toluene or Benzene to exploit the "Ortho-Effect" for selectivity.

References

  • ResearchGate. "pKa values for hydroxyphenylacetic acid isomers and its radical cations." Available at: [Link]

  • PubChem. "2-Hydroxyphenylacetic acid (Compound Summary)." National Library of Medicine. Available at: [Link]

  • ScienceDirect. "Reactive extraction of carboxylic acids using organophosphorus extractants." (General reference for TBP mechanisms). Available at: [Link]

Sources

Application

Applikations- und Protokollhandbuch: Derivatisierung von 2-Hydroxyphenylacetat für die GC-MS-Analyse

Für Forscher, Wissenschaftler und Fachleute in der Arzneimittelentwicklung Dieses Dokument bietet eine detaillierte technische Anleitung zur Derivatisierung von 2-Hydroxyphenylacetat (2-HPA) für die anschließende Analyse...

Author: BenchChem Technical Support Team. Date: February 2026

Für Forscher, Wissenschaftler und Fachleute in der Arzneimittelentwicklung

Dieses Dokument bietet eine detaillierte technische Anleitung zur Derivatisierung von 2-Hydroxyphenylacetat (2-HPA) für die anschließende Analyse mittels Gaschromatographie-Massenspektrometrie (GC-MS). Als Senior Application Scientist stelle ich Ihnen hier nicht nur schrittweise Protokolle zur Verfügung, sondern erläutere auch die wissenschaftlichen Grundlagen und die Logik hinter den experimentellen Entscheidungen, um die Robustheit und Verlässlichkeit Ihrer analytischen Ergebnisse zu gewährleisten.

Einleitung: Die Notwendigkeit der Derivatisierung von 2-Hydroxyphenylacetat

2-Hydroxyphenylacetat, ein Metabolit von Phenylalanin und Tyrosin, ist eine wichtige Verbindung in verschiedenen biologischen und pharmakologischen Studien.[1] Ihre direkte Analyse mittels GC-MS ist jedoch aufgrund ihrer polaren Natur und geringen Flüchtigkeit problematisch. Die Molekülstruktur von 2-HPA enthält zwei aktive Wasserstoffatome – eines in der phenolischen Hydroxylgruppe und eines in der Carboxylgruppe. Diese funktionellen Gruppen führen zu starken intermolekularen Wasserstoffbrückenbindungen, was den Siedepunkt der Verbindung erhöht und zu einer schlechten Peakform und sogar zum Verlust des Analyten im GC-System führen kann.

Die Derivatisierung umgeht diese Einschränkungen, indem die polaren funktionellen Gruppen chemisch in weniger polare, flüchtigere und thermisch stabilere Analoga umgewandelt werden.[2][3][4] Dieser Prozess ist entscheidend für:

  • Erhöhung der Flüchtigkeit: Ersetzt aktive Wasserstoffatome und reduziert Wasserstoffbrückenbindungen.

  • Verbesserung der thermischen Stabilität: Schützt die funktionellen Gruppen vor Zersetzung bei hohen Temperaturen im GC-Injektor und in der Säule.

  • Verbesserung der chromatographischen Eigenschaften: Führt zu schärferen, symmetrischeren Peaks und verbessert die Trennleistung.

  • Charakteristische Massenspektren: Erzeugt spezifische Fragmentionen, die die Identifizierung und Quantifizierung erleichtern.

Die beiden gebräuchlichsten Derivatisierungsstrategien für Verbindungen wie 2-HPA sind die Silylierung und die Acylierung .

Silylierungs-Derivatisierung: Ein bewährter Ansatz

Die Silylierung ist die am weitesten verbreitete Methode zur Derivatisierung von Verbindungen mit aktiven Wasserstoffatomen. Dabei werden die aktiven Wasserstoffatome durch eine Trimethylsilyl (TMS)-Gruppe ersetzt. Für 2-HPA werden sowohl die phenolische Hydroxylgruppe als auch die Carboxylgruppe silyliert, was zur Bildung des Bis-TMS-Derivats führt.

Auswahl des Silylierungsreagenzes

Die Wahl des richtigen Reagenzes ist entscheidend für eine vollständige und reproduzierbare Derivatisierung. Die gängigsten Reagenzien sind:

  • BSTFA (N,O-Bis(trimethylsilyl)trifluoracetamid): Ein starkes und vielseitiges Silylierungsmittel. Seine Nebenprodukte sind flüchtig und stören die chromatographische Analyse in der Regel nicht.[5]

  • MSTFA (N-Methyl-N-(trimethylsilyl)trifluoracetamid): Gilt als das flüchtigste der Silylierungsreagenzien und wird oft in der Metabolomik bevorzugt.[4][6]

  • Katalysatoren: Die Zugabe von Katalysatoren wie TMCS (Trimethylchlorsilan) kann die Reaktivität erhöhen, insbesondere bei sterisch gehinderten Gruppen.[5]

Für 2-HPA sind sowohl BSTFA als auch MSTFA, oft in Kombination mit TMCS, gut geeignet.

Detailliertes Protokoll zur Silylierung von 2-Hydroxyphenylacetat

Dieses Protokoll beschreibt ein allgemeines Verfahren, das für die Derivatisierung von 2-HPA in einer getrockneten Probe optimiert werden kann.

Benötigte Materialien:

  • Getrocknete Probe, die 2-HPA enthält (z. B. eingedampfter Extrakt)

  • Silylierungsreagenz: BSTFA + 1% TMCS oder MSTFA + 1% TMCS

  • Lösungsmittel: Pyridin (wasserfrei) oder Acetonitril (GC-Qualität)

  • Reaktionsgefäße: 1,5-ml-GC-Vials mit Kappen und Septen

  • Heizblock oder Wasserbad

  • Vortexmischer

Protokoll:

  • Probenvorbereitung: Stellen Sie sicher, dass die Probe vollständig trocken ist. Feuchtigkeit kann das Silylierungsreagenz hydrolysieren und die Reaktionseffizienz verringern. Überführen Sie eine bekannte Menge der getrockneten Probe (typischerweise 1-5 mg) in ein GC-Vial.[7]

  • Reagenzzugabe: Geben Sie 50 µL Pyridin oder Acetonitril zum getrockneten Extrakt, um die Probe aufzulösen.[7] Fügen Sie anschließend 100 µL des Silylierungsreagenzes (z. B. BSTFA + 1% TMCS) hinzu.[7] Das Reagenz sollte im Überschuss zugegeben werden, um eine vollständige Derivatisierung zu gewährleisten.

  • Reaktion: Verschließen Sie das Vial fest und vortexen Sie es kurz. Erhitzen Sie das Gemisch für 30-60 Minuten bei 60-70 °C.[7] Die genaue Zeit und Temperatur hängen von der Probenmatrix ab und sollten empirisch optimiert werden.

  • Abkühlen und Analyse: Lassen Sie das Reaktionsgemisch auf Raumtemperatur abkühlen. Injizieren Sie 1-2 µL der derivatisierten Probe direkt in das GC-MS-System.[7]

Kausalkette der experimentellen Entscheidungen:

  • Trockenheit der Probe: Wasser reagiert bevorzugt mit dem Silylierungsmittel, was zu unvollständiger Derivatisierung und nicht reproduzierbaren Ergebnissen führt.

  • Lösungsmittelauswahl: Pyridin und Acetonitril sind aprotische Lösungsmittel, die die Silylierungsreaktion nicht stören und als gute Lösungsmittel für viele Analyten dienen. Pyridin kann zudem als Säurefänger für eventuell entstehendes HCl (bei Verwendung von TMCS) wirken.

  • Erhitzen: Die Erhöhung der Temperatur beschleunigt die Reaktionskinetik und stellt sicher, dass auch sterisch anspruchsvollere funktionelle Gruppen vollständig derivatisiert werden.

GC-MS-Analyse und Massenspektrum des Bis-TMS-2-Hydroxyphenylacetats

GC-Parameter (Beispiel):

ParameterWert
Säule DB-5ms (oder äquivalent), 30 m x 0,25 mm ID, 0,25 µm Filmdicke
Trägergas Helium, konstanter Fluss ca. 1 ml/min
Injektor-Temperatur 250 °C
Ofenprogramm 70 °C (2 min halten), dann mit 10 °C/min auf 280 °C, 5 min halten
Transfer-Line-Temp. 280 °C
Ionenquellen-Temp. 230 °C
Ionisationsenergie 70 eV
Scan-Bereich m/z 50-500

Massenspektrum und Fragmentierung:

Das Bis-TMS-Derivat von 2-Hydroxyphenylacetat (C₁₄H₂₄O₃Si₂) hat ein Molekulargewicht von 296,5 g/mol . Das Elektronenstoßionisations (EI)-Massenspektrum ist charakteristisch und ermöglicht eine eindeutige Identifizierung.

  • Molekülion (M⁺·): Der Molekülionenpeak bei m/z 296 ist in der Regel sichtbar, wenn auch manchmal von geringer Intensität.

  • Charakteristische Fragmentionen:

    • m/z 281 ([M-15]⁺): Entsteht durch den Verlust einer Methylgruppe (·CH₃) von einer der TMS-Gruppen. Dies ist ein sehr häufiges Fragment bei TMS-Derivaten.

    • m/z 207: Dieses Fragment entsteht wahrscheinlich durch den Verlust der Carboxy-TMS-Gruppe (-COOTMS).

    • m/z 179: Ein diagnostisch wichtiges Ion, das für TMS-ether von Hydroxyphenylessigsäuren charakteristisch ist.[6] Es entsteht wahrscheinlich durch eine Umlagerung und Spaltung.

    • m/z 147: Dieses Ion ist charakteristisch für viele silylierte Verbindungen und entspricht dem [O=Si(CH₃)₃]⁺-Fragment.

    • m/z 73 ([Si(CH₃)₃]⁺): Das Trimethylsilyl-Kation ist oft der Basispeak im Spektrum von TMS-Derivaten.

Die folgende Abbildung zeigt das typische Fragmentierungsmuster.

Abbildung 2: Allgemeiner Arbeitsablauf für die Derivatisierung von 2-HPA.

Referenzen

  • Scribd. (n.d.). Appendix G - Derivatization in GC MS. Retrieved from [Link]

  • Shree, U., et al. (2021). A robust method of extraction and GC-MS analysis of Monophenols exhibited UV-B mediated accumulation in Arabidopsis. Protocol Exchange.

  • Zhang, K., & Zuo, Y. (2004). GC-MS determination of flavonoids and phenolic and benzoic acids in human plasma after consumption of cranberry juice. Journal of Agricultural and Food Chemistry, 52(2), 222–227.

  • Schoenfeld, S. (2021). How best to perform acylation of hydroxyls for GC/MS? ResearchGate.

  • Matsuura, F., & Ohta, S. (1993). Fragmentation pathways of O-trimethylsilyl ethers of dihydroxy long-chain bases analysed by linked-scan mass spectrometry. Biological & Pharmaceutical Bulletin, 16(5), 513-516.

  • Proestos, C., & Komaitis, M. (2006). Analysis of Naturally Occurring Phenolic Compounds in Aromatic Plants by RP-HPLC Coupled to Diode Array Detector (DAD) and GC-MS after Silylation. Foods, 5(4), 89.

  • PubChem. (n.d.). (2-Hydroxyphenyl)acetic acid. Retrieved from [Link]

  • mzCloud. (2014). 2 Hydroxyphenylacetic acid. Retrieved from [Link]

  • Dettmer, K., et al. (2011). Analysis of Phenolic and Cyclic Compounds in Plants Using Derivatization Techniques in Combination with GC-MS-Based Metabolite Profiling. Metabolites, 1(1), 55-79.

  • El-Aneed, A., et al. (2009). Characteristic fragmentation patterns of the trimethylsilyl and trimethylsilyl-oxime derivatives of various saccharides as obtained by gas chromatography coupled to ion-trap mass spectrometry. Rapid Communications in Mass Spectrometry, 23(15), 2347-2357.

  • MassBank. (2017). 2-Hydroxyphenylacetic acid. Retrieved from [Link]

  • Harvey, D. J. (2019). Mass spectrometric fragmentation of trimethylsilyl and related alkylsilyl derivatives. Mass Spectrometry Reviews, 38(4-5), 329-435.

  • Dettmer, K., et al. (2011). Analysis of Phenolic and Cyclic Compounds in Plants Using Derivatization Techniques in Combination with GC-MS-Based Metabolite Profiling. Metabolites, 1(1), 55-79.

  • Zhou, J., et al. (2002). Characterizing the fragmentation of 2,5-bis (4-amidinophenyl)furan-bis-O-methylamidoxime and selected metabolites using ion trap mass spectrometry. Journal of Mass Spectrometry, 37(8), 840-850.

  • Akter, T., et al. (2020). Characterisation of the Cytochrome P450 Monooxygenase CYP116B46 from Tepidiphilus thermophilus as a Homogentisic Acid Generating Enzyme and its Conversion to a Peroxygenase. ChemBioChem, 21(14), 1993-2001.

  • Rontani, J. F., & Aubert, C. (2005). Hydrogen and Trimethylsilyl Transfers During EI Mass Spectral Fragmentation of Hydroxycarboxylic and Oxocarboxylic Acid Trimethylsilyl Derivatives. Journal of the American Society for Mass Spectrometry, 16(4), 543-555.

  • Lurie, I. S., & Hays, P. A. (2002). GC-MS Evaluation of a Series of Acylated Derivatives of 3,4-Methylenedioxymethamphetamine. Journal of Forensic Sciences, 47(5), 1054-1064.

Sources

Method

Synthesis of benzofuran derivatives starting from 2-hydroxyphenylacetate

Application Note: High-Efficiency Synthesis & Functionalization of Benzofuran Derivatives from 2-Hydroxyphenylacetate Executive Summary This guide details the robust synthesis of benzofuran-2(3H)-one (2-coumaranone) and...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: High-Efficiency Synthesis & Functionalization of Benzofuran Derivatives from 2-Hydroxyphenylacetate

Executive Summary

This guide details the robust synthesis of benzofuran-2(3H)-one (2-coumaranone) and its subsequent conversion into bioactive benzofuran derivatives (specifically 3-ylidene derivatives/aurones and aromatic benzofurans) starting from 2-hydroxyphenylacetate .[1][2]

While many routes to the benzofuran core exist (e.g., Rap-Stoermer, Sonogashira), the 2-hydroxyphenylacetate pathway offers a distinct advantage: it provides direct, scalable access to the benzofuran-2-one lactone scaffold.[1] This scaffold is a critical pharmacophore in drug discovery, serving as a precursor to enzyme inhibitors (e.g., AChE inhibitors), antioxidants, and antitumor agents.[1][3]

Strategic Analysis & Mechanistic Insight

The Starting Material Advantage

2-Hydroxyphenylacetic acid (and its esters) possesses a unique 1,4-relationship between the nucleophilic phenol oxygen and the electrophilic carbonyl carbon of the acetate side chain.[1][3]

  • Regioselectivity: Unlike intermolecular couplings, the intramolecular cyclization is strictly regioselective, forming the 5-membered lactone ring exclusively.[1][3]

  • Atom Economy: The transformation releases only water (or alcohol), making it highly atom-economical.[1][3]

Reaction Pathways

The synthesis branches into three distinct phases:

  • Lactonization: Acid-catalyzed cyclodehydration to form the core benzofuran-2(3H)-one.[1]

  • C3-Functionalization (Aurone Synthesis): The C3 methylene group is highly acidic (

    
    ), allowing facile Knoevenagel condensation with aldehydes to form aurones.[1][3]
    
  • Aromatization: Reduction-dehydration sequences to access the fully aromatic benzofuran core.[1][3]

ReactionPathways Start 2-Hydroxyphenylacetic Acid (Precursor) Intermediate Benzofuran-2(3H)-one (Lactone Core) Start->Intermediate Acid Catalysis (-H2O) Aurone Aurones (3-Benzylidene derivatives) Intermediate->Aurone Aldol Condensation (Ar-CHO, Base) Aromatic Benzofuran (Aromatic Core) Intermediate->Aromatic 1. Reduction (DIBAL-H) 2. Dehydration

Figure 1: Divergent synthetic pathways from 2-hydroxyphenylacetate. The central lactone intermediate serves as a pivot point for structural diversity.[1][3]

Detailed Experimental Protocols

Protocol A: Synthesis of Benzofuran-2(3H)-one (Lactonization)

This protocol utilizes an acid-catalyzed intramolecular esterification/dehydration.[1][3] While p-Toluenesulfonic acid (p-TsOH) is standard, the use of Silica Sulfonic Acid (SSA) or heterogeneous catalysts is recommended for easier workup in pharmaceutical contexts.[1]

Reagents:

  • 2-Hydroxyphenylacetic acid (1.0 equiv)[1]

  • Solvent: Toluene (0.5 M concentration)[1][3]

  • Catalyst: p-TsOH (0.05 equiv) or Silica Sulfonic Acid (10 wt%)[1][3]

  • Apparatus: Dean-Stark trap (for azeotropic water removal)[1]

Step-by-Step Methodology:

  • Charge: In a round-bottom flask equipped with a magnetic stir bar, dissolve 2-hydroxyphenylacetic acid (e.g., 15.2 g, 100 mmol) in Toluene (200 mL).

  • Catalyze: Add p-TsOH (0.95 g, 5 mmol). Note: If using esters (methyl/ethyl 2-hydroxyphenylacetate), use 1.0 equiv of acid or perform base-mediated transesterification first.[1]

  • Reflux: Attach a Dean-Stark trap filled with toluene and a reflux condenser.[1][3] Heat the mixture to vigorous reflux (110°C).

  • Monitor: Continue reflux until water collection ceases (approx. 2-4 hours). Monitor via TLC (Hexane:EtOAc 3:1).[1][3] The starting material (

    
    ) will disappear, and the less polar lactone (
    
    
    
    ) will appear.[1][3]
  • Workup:

    • Cool to room temperature.[1][3][4][5][6]

    • Wash the organic layer with saturated NaHCO₃ (2 x 50 mL) to remove unreacted acid/catalyst.[1][3]

    • Wash with Brine (1 x 50 mL).[1][3]

    • Dry over anhydrous MgSO₄ and concentrate under reduced pressure.[1][3]

  • Purification: The crude solid is often sufficiently pure (>95%).[1][3] Recrystallization from hexane/ether can yield analytical grade material.[1][3]

Data Summary: Catalyst Efficiency

Catalyst Solvent Time (h) Yield (%) Notes
p-TsOH Toluene 3 92 Standard, requires aqueous wash
H₂SO₄ Benzene 4 85 Corrosive, lower yield
Silica Sulfonic Acid Toluene 2.5 96 Recommended: Filterable catalyst

| FeCl₃ | Water/Xylene | 5 | 88 | Green chemistry variant |[1][3]

Protocol B: Synthesis of Aurones (3-Benzylidenebenzofuran-2(3H)-ones)

The C3 position of benzofuran-2(3H)-one is an active methylene.[1][3] Condensation with aromatic aldehydes yields Aurones , a class of flavonoids with potent anticancer and antioxidant properties.[1][3]

Reagents:

  • Benzofuran-2(3H)-one (1.0 equiv)[1]

  • Aromatic Aldehyde (1.1 equiv)[1][3]

  • Catalyst: Neutral Alumina (

    
    ) or dilute NaOH[1][3]
    
  • Solvent: Dichloromethane (DCM) or Ethanol[1][3]

Step-by-Step Methodology (Green Protocol):

  • Mix: Dissolve benzofuran-2(3H)-one (10 mmol) and the substituted benzaldehyde (11 mmol) in DCM (20 mL).

  • Activation: Add Neutral Alumina (5.0 g). The surface of the alumina acts as a base to deprotonate the C3 position.[1][3]

  • Stir: Stir vigorously at room temperature for 2-6 hours.

  • Filtration: Filter off the alumina and wash the pad with DCM.[1][3]

  • Isolation: Evaporate the solvent. The product usually crystallizes as a bright yellow/orange solid (characteristic of the aurone chromophore).[1][3]

  • Recrystallization: Recrystallize from Ethanol.

Mechanism of Action (C3-Functionalization): The reaction proceeds via an E1cB mechanism .[1][3] The base deprotonates C3, forming an enolate which attacks the aldehyde carbonyl.[1][3] Subsequent dehydration is thermodynamically driven by the formation of the conjugated exocyclic double bond.[1][3]

AuroneMechanism Step1 Benzofuran-2(3H)-one (Deprotonation at C3) Step2 Enolate Intermediate Step1->Step2 Base (-H+) Step3 Aldol Adduct (Beta-hydroxy intermediate) Step2->Step3 + Ar-CHO Step4 Aurone (Z-isomer favored) Step3->Step4 - H2O (Elimination)

Figure 2: Mechanistic flow for the condensation of benzofuran-2-one with aldehydes.

Protocol C: Aromatization to Benzofuran (Optional)

If the target is the fully aromatic benzofuran rather than the lactone/aurone, a reduction-dehydration sequence is required.[1][3]

  • Reduction: Treat benzofuran-2(3H)-one with DIBAL-H (1.1 equiv) in DCM at -78°C. This selectively reduces the lactone to the lactol (2-hydroxy-2,3-dihydrobenzofuran).[1]

  • Dehydration: Treat the crude lactol with catalytic HCl or p-TsOH in THF. This eliminates water to form the aromatic benzofuran.[1][3][7]

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Low Yield (Lactonization) Incomplete water removalEnsure Dean-Stark trap is functioning; switch to Toluene/Benzene azeotrope.
Ring Opening Hydrolysis during workupAvoid strong bases (NaOH) during workup; use NaHCO₃.[1][3] The lactone is sensitive to base hydrolysis.[1][3]
Aurone Isomerization E/Z mixtureAurones typically form the thermodynamically stable Z-isomer .[1][3] If mixtures occur, recrystallize from ethanol to enrich the Z-form.[1][3]
Polymerization High temperatureKeep Aurone synthesis temperatures <40°C. High heat can cause self-condensation of the lactone.[1][3]

References

  • Review on Benzofuran Synthesis: A Comprehensive Review on Benzofuran Synthesis Featuring Innovative and Catalytic Strategies. (2023).[1][3][6][7] PMC. Link

  • Lactonization Protocol: Synthetic method of benzofuran-2(3H)-one. CN106336388A.[1][3] Link

  • Aurone Synthesis: Solventless Condensation of Benzofuran-3(2H)-One with α,β-Dicarbonyl Compounds.[1] (2023).[1][3][6][7] MDPI.[1][3] Link[1][3]

  • Photochemical Routes: Photochemistry of 2-(2-formylphenyloxy)acetic acid derivatives: synthesis of hydroxychromanones and benzofuranones.[1][3][8] (2024).[1][3][6][7][8][9] RSC.[1][3][8] Link

  • Antioxidant Derivatives: Synthesis of Benzofuran-2-One Derivatives and Evaluation of Their Antioxidant Capacity. (2018).[1][3][6][7] PMC. Link

Sources

Application

Application Note: Fluorometric Detection of 2-Hydroxyphenylacetate in Biological Samples

Introduction 2-Hydroxyphenylacetate (2-HPA) is a significant metabolite derived from the essential amino acid phenylalanine and the conditionally essential amino acid tyrosine.[1] Its concentration in biological fluids s...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

2-Hydroxyphenylacetate (2-HPA) is a significant metabolite derived from the essential amino acid phenylalanine and the conditionally essential amino acid tyrosine.[1] Its concentration in biological fluids such as urine and plasma serves as a valuable biomarker for monitoring certain metabolic disorders and assessing gut microbiome health.[2][3] Elevated levels of 2-HPA are associated with inherited metabolic diseases like phenylketonuria (PKU), where the normal metabolic pathway of phenylalanine is impaired.[1][3][4] Furthermore, alterations in 2-HPA concentrations can be indicative of digestive disorders, such as protein malabsorption, and imbalances in the gut microbiota, including small intestinal bacterial overgrowth (SIBO) or the presence of specific organisms like Giardia.[1][3]

Traditional methods for the quantification of organic acids, including 2-HPA, often rely on chromatography-based techniques. While robust, these methods can be time-consuming and require extensive sample preparation and sophisticated instrumentation. This application note details a sensitive and high-throughput fluorometric assay for the quantification of 2-HPA in biological samples. The method is based on the enzymatic conversion of non-fluorescent 2-HPA into a highly fluorescent product, offering a streamlined workflow for researchers, scientists, and drug development professionals.

Principle of the Assay

The fluorometric detection of 2-HPA is predicated on a specific enzymatic hydroxylation reaction. The assay utilizes a hydroxylase enzyme that catalyzes the conversion of 2-HPA to 2,5-dihydroxyphenylacetate (homogentisic acid). While 2-HPA itself is non-fluorescent, the resulting product, 2,5-dihydroxyphenylacetate, exhibits intrinsic fluorescence upon excitation at a specific wavelength. The intensity of the emitted fluorescence is directly proportional to the concentration of 2-HPA in the sample.

Recent studies have identified enzymes, such as those from the CYP116B family found in Rhodococcus globerulus, that efficiently catalyze the hydroxylation of 2-HPA to 2,5-dihydroxyphenylacetate. This enzymatic specificity ensures a high degree of accuracy in the detection of 2-HPA.

2HPA 2-Hydroxyphenylacetate (Non-Fluorescent) Product 2,5-Dihydroxyphenylacetate (Fluorescent) 2HPA->Product Enzymatic Conversion Enzyme 2-Hydroxyphenylacetate Hydroxylase (e.g., CYP116B) Enzyme->Product Byproducts NAD(P)⁺ + H₂O Enzyme->Byproducts Cofactors NAD(P)H + H⁺ + O₂ Cofactors->Enzyme

Figure 1: Enzymatic conversion of 2-HPA to a fluorescent product.

Materials and Reagents

  • Enzyme: 2-Hydroxyphenylacetate Hydroxylase (e.g., recombinant CYP116B from Rhodococcus globerulus)

  • Cofactor: NADPH or NADH

  • Standard: 2-Hydroxyphenylacetic acid (CAS No: 614-75-5)

  • Buffer: Potassium phosphate buffer (50 mM, pH 7.5)

  • Biological Samples: Human/animal serum, plasma, or urine

  • Deproteinization Reagent (for serum/plasma): Perchloric acid (PCA) or Acetonitrile

  • Extraction Solvent (for urine): Ethyl acetate

  • Instrumentation: Fluorescence microplate reader or spectrofluorometer

  • Consumables: 96-well black microplates, microcentrifuge tubes, pipettes

Experimental Protocols

PART 1: Biological Sample Preparation

The complexity of biological matrices necessitates a robust sample preparation protocol to remove interfering substances that may quench fluorescence or inhibit enzyme activity.

This protocol is designed to remove proteins, which can interfere with the assay.

  • To 100 µL of serum or plasma in a microcentrifuge tube, add 200 µL of ice-cold acetonitrile.

  • Vortex the mixture vigorously for 30 seconds to precipitate the proteins.

  • Centrifuge at 10,000 x g for 10 minutes at 4°C.

  • Carefully collect the supernatant containing the deproteinized sample for analysis.

This liquid-liquid extraction protocol is suitable for concentrating 2-HPA and removing polar interferents from urine.

  • Acidify 500 µL of urine to approximately pH 2 with 1M HCl.

  • Add 1 mL of ethyl acetate to the acidified urine in a suitable tube.

  • Vortex vigorously for 2 minutes to ensure thorough mixing.

  • Centrifuge at 3,000 x g for 5 minutes to separate the aqueous and organic phases.

  • Carefully transfer the upper organic layer (ethyl acetate) to a clean tube.

  • Evaporate the ethyl acetate to dryness under a gentle stream of nitrogen.

  • Reconstitute the dried extract in 100 µL of 50 mM potassium phosphate buffer (pH 7.5) for use in the assay.

cluster_plasma Serum/Plasma cluster_urine Urine PlasmaSample 100 µL Sample AddAcetonitrile Add 200 µL Acetonitrile PlasmaSample->AddAcetonitrile Vortex1 Vortex AddAcetonitrile->Vortex1 Centrifuge1 Centrifuge 10,000 x g, 10 min Vortex1->Centrifuge1 CollectSupernatant Collect Supernatant Centrifuge1->CollectSupernatant UrineSample 500 µL Sample Acidify Acidify to pH 2 UrineSample->Acidify AddEtOAc Add 1 mL Ethyl Acetate Acidify->AddEtOAc Vortex2 Vortex AddEtOAc->Vortex2 Centrifuge2 Centrifuge 3,000 x g, 5 min Vortex2->Centrifuge2 CollectOrganic Collect Organic Layer Centrifuge2->CollectOrganic Evaporate Evaporate to Dryness CollectOrganic->Evaporate Reconstitute Reconstitute in Buffer Evaporate->Reconstitute

Figure 2: Workflow for biological sample preparation.

PART 2: Fluorometric Assay Protocol
  • Prepare Standards: Create a standard curve by preparing a series of known concentrations of 2-HPA (e.g., 0, 1, 2.5, 5, 10, 25, 50 µM) in 50 mM potassium phosphate buffer (pH 7.5).

  • Assay Reaction Mixture: In a 96-well black microplate, prepare the following reaction mixture for each well (total volume of 200 µL):

    • 50 µL of prepared sample or standard

    • 100 µL of 50 mM potassium phosphate buffer (pH 7.5)

    • 20 µL of 2-Hydroxyphenylacetate Hydroxylase solution (concentration to be optimized based on enzyme activity)

    • 30 µL of 1 mM NADPH solution

  • Incubation: Incubate the microplate at 37°C for 30 minutes, protected from light. The incubation time may require optimization depending on the enzyme kinetics.

  • Fluorescence Measurement: Measure the fluorescence intensity using a microplate reader. Based on the fluorescence of similar dihydroxylated aromatic compounds, the following settings are recommended as a starting point for optimization:

    • Excitation Wavelength: ~330 nm

    • Emission Wavelength: ~450 nm

    Note: The optimal excitation and emission wavelengths for 2,5-dihydroxyphenylacetate should be determined empirically.

Data Analysis and Interpretation

  • Standard Curve: Plot the fluorescence intensity of the standards against their corresponding concentrations to generate a standard curve. Perform a linear regression analysis to obtain the equation of the line (y = mx + c) and the R² value.

  • Calculation of 2-HPA Concentration: Use the equation from the standard curve to calculate the concentration of 2-HPA in the unknown samples.

    Concentration of 2-HPA (µM) = (Fluorescence of Sample - y-intercept) / slope

    Remember to account for any dilution factors introduced during sample preparation.

ParameterRecommended Value/Range
Excitation Wavelength ~330 nm (to be optimized)
Emission Wavelength ~450 nm (to be optimized)
Incubation Temperature 37°C
Incubation Time 30 minutes (to be optimized)
Standard Curve Range 0 - 50 µM
Assay Buffer 50 mM Potassium Phosphate, pH 7.5

Troubleshooting and Scientific Considerations

  • High Background Fluorescence: This may be due to autofluorescence from the biological matrix. Ensure efficient sample cleanup. A sample blank (sample without enzyme) should be run to subtract background fluorescence.

  • Low Signal: This could result from low enzyme activity, insufficient incubation time, or a suboptimal pH. Verify the activity of the enzyme and optimize the reaction conditions.

  • Quenching: Certain compounds in the biological matrix can absorb the excitation or emission light, leading to a decrease in the fluorescence signal. The sample preparation steps are designed to minimize these effects.

  • Enzyme Specificity: While the proposed enzymatic approach offers high specificity, it is crucial to characterize the substrate specificity of the chosen hydroxylase to rule out cross-reactivity with other structurally similar phenolic compounds that may be present in the sample.

Conclusion

This application note provides a detailed framework for the fluorometric detection of 2-hydroxyphenylacetate in biological samples. The enzymatic assay offers a sensitive, specific, and high-throughput alternative to traditional chromatographic methods. The protocols outlined herein can be adapted and optimized to suit specific research needs, providing a valuable tool for investigating metabolic disorders and the role of the gut microbiome in health and disease.

References

  • Rupa Health. (n.d.). 2-Hydroxyphenylacetic Acid. Retrieved from [Link]

  • US BioTek. (n.d.). 2-Hydroxyphenylacetate - Organic Acids Profile. Retrieved from [Link]

  • HealthMatters.io. (n.d.). 2-Hydroxyphenylacetic acid - Organic Acids Test (OAT). Retrieved from [Link]

  • HealthMatters.io. (n.d.). 2-Hydroxyphenylacetic Acid - Metabolic Analysis Markers (Urine). Retrieved from [Link]

  • Kundral, S., et al. (2025). Transcript levels of putative 2-hydroxyphenylacetate (2-HPA)...
  • Biotage. (n.d.). Bioanalytical sample preparation. Retrieved from [Link]

  • Guilbault, G. G. (1975). Newer Fluorometric Methods for the Analysis of Biologically Important Compounds.
  • Wang, L., et al. (2024). 4-Hydroxyphenylacetate 3-Hydroxylase (4HPA3H): A Vigorous Monooxygenase for Versatile O-Hydroxylation Applications in the Biosynthesis of Phenolic Derivatives. MDPI. Retrieved from [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimizing Baeyer-Villiger Oxidation of 2-Hydroxyacetophenone

Subject: Yield Improvement & Troubleshooting Guide for 2-Hydroxyphenylacetate Synthesis Ticket ID: BVO-2HPA-OPT-001 Support Tier: Level 3 (Senior Application Scientist) Status: Open Executive Summary Synthesizing 2-hydro...

Author: BenchChem Technical Support Team. Date: February 2026

Subject: Yield Improvement & Troubleshooting Guide for 2-Hydroxyphenylacetate Synthesis Ticket ID: BVO-2HPA-OPT-001 Support Tier: Level 3 (Senior Application Scientist) Status: Open

Executive Summary

Synthesizing 2-hydroxyphenylacetate (2-HPA) from 2-hydroxyacetophenone via Baeyer-Villiger Oxidation (BVO) presents a classic competing-reaction scenario. The ortho-hydroxyl group acts as a double-edged sword: it activates the ring but also facilitates the Dakin Oxidation pathway under basic conditions, leading to catechol byproducts rather than the desired ester.

This guide addresses the three primary failure modes:

  • Pathway Deviation: Unintentional triggering of the Dakin oxidation.

  • Steric/Electronic Interference: Intramolecular hydrogen bonding reducing carbonyl electrophilicity.

  • Product Instability: Hydrolysis of the labile phenyl ester during workup.

Module 1: Critical Pathway Analysis (The "Dakin Trap")

Q: Why is my reaction yielding catechol (1,2-dihydroxybenzene) instead of the ester?

A: You are likely operating under basic conditions or using nucleophilic oxidants (e.g., basic


) without adequate buffering.

The Mechanism: The ortho-hydroxyl group is a strong electron donor. In the presence of a base, the phenoxide ion forms.[1] When hydrogen peroxide attacks the ketone, the resulting hydroperoxide intermediate undergoes a rearrangement where the aryl ring migrates (Dakin Oxidation) and the acyl group is cleaved entirely.[1]

To secure the BVO pathway (ester formation), you must ensure the reaction remains acidic or neutral. This protonates the Criegee intermediate properly, favoring the migration of the phenyl group with the carbonyl intact, rather than cleaving it.

Pathway Visualization

BVO_vs_Dakin Start 2-Hydroxyacetophenone Cond_Base Condition: Basic H2O2 (pH > 8) Start->Cond_Base Deprotonation Cond_Acid Condition: mCPBA/TFAA (Acidic) Start->Cond_Acid Activation Inter_Dakin Hydroperoxide Intermediate Cond_Base->Inter_Dakin Prod_Dakin Catechol + Acetic Acid (Cleavage) Inter_Dakin->Prod_Dakin Aryl Migration (Acyl Cleavage) Inter_Criegee Criegee Intermediate Cond_Acid->Inter_Criegee Prod_BVO 2-Hydroxyphenylacetate (Ester - Desired) Inter_Criegee->Prod_BVO Phenyl Migration (O-Insertion)

Figure 1: Divergent pathways. Basic conditions trigger Dakin oxidation (red), while acidic conditions favor Baeyer-Villiger rearrangement (green).

Module 2: Chemical Catalysis Troubleshooting

Q: My conversion with mCPBA is sluggish (<40%). How do I drive it to completion?

A: The ortho-hydroxyl group forms a strong intramolecular hydrogen bond with the carbonyl oxygen. This reduces the carbonyl's electrophilicity, making it resistant to attack by the peracid.

Protocol Adjustment: Hydroxyl Protection The most robust solution is to mask the phenol before oxidation.

  • Acetylation: Convert 2-hydroxyacetophenone to 2-acetoxyacetophenone using acetic anhydride.

  • Oxidation: Perform BVO with mCPBA. The electron-withdrawing acetoxy group destabilizes the transition state slightly but prevents the Dakin side-reaction and H-bond interference.

  • Hydrolysis: Mild hydrolysis restores the phenol.

Alternative: Lewis Acid Catalysis (Sc(OTf)₃) If protection is not viable, use Scandium(III) triflate. It coordinates with the carbonyl, breaking the internal H-bond and increasing susceptibility to nucleophilic attack.

Optimized Chemical Protocol:

Parameter Recommendation Rationale
Oxidant mCPBA (2.0 equiv) Excess required due to potential H-bonding losses.
Solvent Dichloromethane (DCM) or 1,2-DCE Non-polar solvents minimize H-bond disruption with solvent.

| Buffer |


 (solid, 2.0 equiv) | CRITICAL:  Neutralizes 

-chlorobenzoic acid byproduct. Prevents acid-catalyzed hydrolysis of the product. | | Temperature | Reflux (40°C) | Room temp is often insufficient for ortho-substituted ketones. | | Time | 24–48 Hours | Monitor via HPLC; TLC is misleading due to phenol streaking. |

Module 3: Biocatalytic Solutions (Green Chemistry)

Q: Can I use enzymes to improve regioselectivity and avoid hazardous peracids?

A: Yes. Biocatalysis is superior for this specific transformation because enzymes can overcome the steric hindrance of the ortho position.

Recommended Enzyme: HAPMO (4-Hydroxyacetophenone Monooxygenase) from Pseudomonas fluorescens ACB. While named for the para isomer, HAPMO and its engineered variants (e.g., PAMO mutants) show activity toward ortho-substituted acetophenones.

Troubleshooting Enzyme Inactivation: Users often report reaction stalling after 2 hours. This is usually due to product inhibition (the ester poisons the enzyme) or NADPH depletion .

Biocatalytic Workflow:

  • System: Whole-cell biocatalyst (E. coli overexpressing HAPMO).

  • Cofactor Regeneration: Add 5% glucose (w/v) to drive the cellular NADPH regeneration system.

  • Resin Addition: Add a hydrophobic resin (e.g., Amberlite XAD-4) to the reaction vessel.

    • Why? The resin adsorbs the toxic ester product as it forms ("In-situ Product Removal" - ISPR), pushing equilibrium forward and protecting the enzyme.

Module 4: Downstream Processing (The "Disappearing Product")

Q: The product spot looks great on TLC, but I lose 50% mass during column chromatography. Why?

A: 2-Hydroxyphenylacetate is a phenyl ester . Phenyl esters are significantly more labile (prone to hydrolysis) than alkyl esters because the leaving group (phenoxide) is stable. Silica gel is slightly acidic and can catalyze hydrolysis during slow elutions.

Purification Protocol:

  • Quench: Use saturated

    
     to kill excess peroxide.
    
  • Extraction: DO NOT wash with strong base (NaOH/KOH). Use saturated

    
     only if the contact time is <5 minutes.
    
  • Chromatography:

    • Pre-treat the silica column with 1% Triethylamine (TEA) in Hexane to neutralize acidity.

    • Elute quickly using a gradient (Hexane

      
       EtOAc).
      
    • Best Practice: If purity allows, avoid silica. Recrystallize from minimal hot toluene/hexane.

Summary of Yield Optimization Strategies

MethodKey AdvantageMajor RiskTarget Yield
Direct mCPBA Simple setup, accessible reagents.Low conversion due to H-bonding.30–50%
O-Acetylation + mCPBA High reliability, blocks Dakin path.Two extra steps (protect/deprotect).[2]75–85%
Biocatalysis (HAPMO) High regioselectivity, mild conditions.Enzyme availability, product inhibition.60–80%

References

  • Renz, M., & Meunier, B. (1999). 100 Years of Baeyer–Villiger Oxidations. European Journal of Organic Chemistry.[3] Link

  • Rioz-Martínez, A., et al. (2009).[3] Enzymatic Baeyer-Villiger Oxidation of Benzo-Fused Ketones: Formation of Regiocomplementary Lactones.[3] European Journal of Organic Chemistry.[3] Link

  • Hocking, M. B. (1973). Kinetic studies of Dakin oxidation of o- and p-hydroxyacetophenones. Canadian Journal of Chemistry.[4] Link

  • Kamerbeek, N. M., et al. (2003). Substrate specificity and enantioselectivity of 4-hydroxyacetophenone monooxygenase.[2][3] Applied and Environmental Microbiology. Link

  • Ten Brink, G. J., et al. (2004). The Baeyer–Villiger Reaction: New Developments toward Greener Procedures.[5] Chemical Reviews. Link

Sources

Optimization

Preventing oxidation of 2-hydroxyphenylacetic acid during storage

Ticket ID: #HPAA-OX-2024 | Status: Open | Priority: High Assigned Specialist: Dr. A. Vance, Senior Application Scientist Introduction: The "Pink Powder" Phenomenon User Issue: "I purchased 2-hydroxyphenylacetic acid (2-H...

Author: BenchChem Technical Support Team. Date: February 2026

Ticket ID: #HPAA-OX-2024 | Status: Open | Priority: High Assigned Specialist: Dr. A. Vance, Senior Application Scientist

Introduction: The "Pink Powder" Phenomenon

User Issue: "I purchased 2-hydroxyphenylacetic acid (2-HPAA) three months ago. It arrived as a white powder, but despite being stored in a cabinet, it has now turned a light pink/brown color. Is it still usable?"

Scientist's Executive Summary: This is the most common support ticket we receive for phenolic acids. The color shift is a visual indicator of auto-oxidation . The phenolic hydroxyl group at the ortho position is highly susceptible to radical attack, leading to the formation of ortho-quinones, which are vividly colored (pink/red) even at trace ppm levels. While the bulk purity might still be >98%, the presence of quinones can interfere with sensitive biological assays due to their redox activity and ability to cross-link proteins.

Module 1: The Science of Degradation (Root Cause)

To prevent degradation, you must understand the mechanism. 2-HPAA does not degrade randomly; it follows a specific oxidative pathway driven by Oxygen , Light , and High pH .

The Oxidation Pathway

The transition from white powder to pink/brown solid is driven by the formation of a phenoxy radical, which converts to an ortho-quinone intermediate. These quinones are electrophilic and can polymerize to form dark melanin-like pigments.

OxidationPathway HPAA 2-HPAA (White Crystalline Solid) Reduced Form Radical Phenoxy Radical (Transient Intermediate) HPAA->Radical Light (hν) or Trace Metals (Fe/Cu) Quinone o-Benzoquinone Derivative (Pink/Red Chromophore) Highly Reactive Radical->Quinone O2 (Oxidation) Quinone->HPAA Redox Cycling (Generates ROS) Polymer Oligomers/Polymers (Brown/Black Solid) Irreversible Damage Quinone->Polymer Polymerization

Figure 1: The oxidative cascade of 2-HPAA. The "Pink" color is the visual signature of the Quinone stage.

Module 2: Storage Best Practices (Prevention)

Standard Operating Procedure (SOP) for Storage Do not treat 2-HPAA like a standard carboxylic acid. Treat it like a sensitive phenol.

Quick Reference: Storage Conditions
StateTemperatureAtmosphereMax Shelf LifeContainer Type
Solid (Powder) -20°C (Preferred)Argon/Nitrogen3 YearsAmber Glass Vial (Tightly Sealed)
Solid (Powder) 4°C (Acceptable)Air (Desiccated)1-2 YearsAmber Glass Vial
Solution (DMSO) -80°CArgon6 MonthsAliquoted (Single Use)
Solution (Water) -20°CArgon< 1 MonthAliquoted (Acidified pH < 4)
FAQ: Troubleshooting Storage

Q: Why does my DMSO stock solution turn dark faster than the powder? A: DMSO is hygroscopic. It absorbs water from the air, which carries dissolved oxygen. Furthermore, DMSO can act as a mild oxidant under certain conditions.

  • Fix: Use anhydrous DMSO (stored over molecular sieves). Blanket the headspace with Argon before closing the vial.

Q: Can I store it at room temperature if I use it daily? A: Only if you use a desiccator. Moisture promotes proton transfer, facilitating the formation of the phenolate ion, which oxidizes ~1000x faster than the neutral phenol.

  • Rule: If you see "clumping" in the powder, moisture has entered, and oxidation is imminent.

Module 3: Handling & Solubilization (In-Use)

Most degradation happens during experiment preparation.

The pH Danger Zone

The pKa of the carboxyl group is ~4.2, but the pKa of the phenolic hydroxyl is ~10.

  • pH < 7: The phenol remains protonated (Stable).

  • pH > 8: The phenol deprotonates to the phenolate anion . This species is extremely electron-rich and reacts rapidly with oxygen.

Protocol: Preparing Stable Stock Solutions

  • Solvent Selection: Use degassed buffers or solvents. Sonicate the solvent under vacuum for 10 minutes before adding 2-HPAA to remove dissolved oxygen.

  • Additives (The "Insurance Policy"): If your assay permits, add an antioxidant.

    • Option A: 0.1 mM Ascorbic Acid (Vitamin C).

    • Option B: Sodium Metabisulfite (common in chromatography).

  • Avoid Vortexing: Vortexing introduces air bubbles (oxygen) into the solution. Use gentle inversion or a magnetic stirrer.

Module 4: Rescue Protocol (Troubleshooting)

Issue: "My compound is slightly pink. Can I purify it?" Resolution: Yes. If the compound is not deeply brown (polymerized), you can remove the quinone impurities via Recrystallization .

Protocol: Aqueous Recrystallization with Charcoal[1]

Principle: 2-HPAA is sparingly soluble in cold water but highly soluble in hot water. Activated charcoal preferentially adsorbs the planar, aromatic quinone impurities.

Materials:

  • Distilled Water (degassed preferred)

  • Activated Charcoal (powder)

  • Filter paper / Buchner funnel

  • Heating source[1][2]

Step-by-Step:

  • Dissolution: Place the crude pink solid in an Erlenmeyer flask. Add a minimum amount of boiling water until the solid just dissolves.[3]

  • Adsorption: Add a small spatula tip (1-2% by weight) of activated charcoal.

    • Caution: Add carefully to avoid boiling over.

  • Simmer: Keep the solution near boiling for 2-3 minutes.

  • Hot Filtration: Filter the hot solution immediately through a pre-warmed funnel (to prevent premature crystallization) to remove the charcoal.

    • Result: The filtrate should be clear/colorless.

  • Crystallization: Allow the filtrate to cool slowly to room temperature, then move to a fridge (4°C) for 2 hours. White needles/plates should form.

  • Collection: Filter the white crystals and dry them under vacuum in a desiccator.

Validation:

  • Visual: Product must be white.

  • Melting Point: Pure 2-HPAA melts at 145–147 °C .[3][4][5][6] A lower range (e.g., 140–143 °C) indicates remaining impurities.

References

  • MedChemExpress. (2024). 2-Hydroxyphenylacetic acid Product & Storage Information. Retrieved from

  • Thermo Scientific Chemicals. (2024). 2-Hydroxyphenylacetic acid, 98% Safety Data Sheet. Retrieved from

  • BenchChem. (2025).[3] Technical Support Center: Purification of 2-Hydroxyphenylacetic Acid. Retrieved from

  • PubChem. (2025).[4] Compound Summary: 2-Hydroxyphenylacetic acid (CID 11970).[5] National Library of Medicine. Retrieved from

  • Rasmuson, Å. C., et al. (2000). Solubility of Phenylacetic Acid and p-Hydroxyphenylacetic Acid in Pure Solvents. Journal of Chemical & Engineering Data. Retrieved from

Sources

Troubleshooting

Technical Support Center: Optimizing 2-Hydroxyphenylacetate (2-HPA) Conditions

Executive Summary: The Solubility-Stability Paradox Researchers working with 2-Hydroxyphenylacetate (2-HPA) often encounter a critical trade-off: conditions that maximize solubility often compromise chemical stability.[1...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Solubility-Stability Paradox

Researchers working with 2-Hydroxyphenylacetate (2-HPA) often encounter a critical trade-off: conditions that maximize solubility often compromise chemical stability.[1]

2-HPA is an amphiphilic molecule containing both a carboxylic acid group (hydrophilic, ionizable) and a phenolic ring (lipophilic, prone to oxidation). The key to successful handling lies in navigating its two pKa values.

  • Low pH (< 4.0): The molecule is protonated and poorly soluble in water, leading to precipitation.

  • High pH (> 10.0): The molecule is highly soluble but the phenolic group becomes a phenolate ion, which is extremely susceptible to oxidative degradation (browning).

The "Sweet Spot": For most biological applications, maintaining a pH between 6.5 and 7.5 ensures the molecule exists as a stable mono-anion with sufficient aqueous solubility (~10 mg/mL).

Module 1: The pH-Solubility Landscape[1]

To troubleshoot precipitation or degradation, you must understand which ionic species dominates your solution. 2-HPA follows a diprotic ionization path.[1]

Physicochemical Constants
ParameterValueSignificance
pKa1 (Carboxyl) 4.17 – 4.32 Below this pH, 2-HPA exists as a neutral acid and precipitates in water.[1]
pKa2 (Phenolic) 9.99 – 10.1 Above this pH, the phenol deprotonates.[1] Solubility maximizes, but oxidation risk spikes.
LogP ~0.99Indicates moderate lipophilicity; requires organic co-solvents for high-concentration stocks.[1]
Aq. Solubility (pH 7.2) ~10 mg/mLSufficient for most cell culture or enzymatic assays without organic carriers.[1]
Ionization Flowchart

The following diagram visualizes the transition of 2-HPA species across the pH scale. Use this to diagnose why your solution is cloudy (left side) or turning brown (right side).

HPA_Ionization Acid Protonated Form (Neutral) pH < 4.0 Insoluble in Water Mono Mono-Anion (Carboxylate) pH 6.0 - 8.0 Soluble & Stable Acid->Mono Deprotonation of COOH (pKa ~4.2) Mono->Acid Acidification (Precipitation Risk) Di Di-Anion (Phenolate) pH > 10.0 High Solubility High Oxidation Risk Mono->Di Deprotonation of OH (pKa ~10.0) Di->Mono Neutralization

Figure 1: Ionization states of 2-HPA. Green zone represents the optimal working range for biological assays.

Module 2: Troubleshooting & FAQs

Q1: My stock solution turned brown/pink after 24 hours. Is it still usable?

Diagnosis: Oxidative degradation. Mechanism: At pH > 7.0, and especially > 10.0, trace transition metals or dissolved oxygen can oxidize the phenolic group to form quinones, which polymerize into brown pigments (melanins). Solution:

  • Discard the discolored solution; the concentration is no longer accurate, and degradation products may be cytotoxic.

  • Prevention: When working at neutral/basic pH, degas your buffers with Nitrogen or Argon for 15 minutes before adding 2-HPA.[1]

  • Additives: If compatible with your assay, add 1 mM EDTA (to chelate metals) or 1 mM Ascorbic Acid (antioxidant).

Q2: I diluted my DMSO stock into cell culture media and a white precipitate formed.

Diagnosis: "Crash-out" due to pH shock or local saturation.[1] Mechanism: Pure DMSO stocks are often 25-50 mg/mL.[1] If you pipette this directly into a buffer with pH < 5.0, or if the mixing is poor, the local concentration exceeds the solubility limit of the protonated form. Solution:

  • Check Media pH: Ensure the receiving buffer is buffered to pH 7.4.

  • Vortex While Adding: Do not add the stock to a static solution. Vortex the media while slowly adding the DMSO stock to ensure rapid dispersion.

  • Limit DMSO: Keep final DMSO concentration < 0.5% (v/v).

Q3: Can I use 2-HPA for mass spectrometry (LC-MS) standards?

Answer: Yes, but avoid sodium/potassium buffers. Guidance: Use volatile buffers like Ammonium Acetate or Ammonium Formate adjusted to pH 6.5. The mono-anion flies well in negative mode ESI (m/z ~151). Avoid phosphate buffers as they suppress ionization.

Module 3: Standard Operating Procedures (SOPs)

Protocol A: Preparation of High-Concentration Stock (50 mg/mL)

Use this for long-term storage (-20°C).[1]

  • Solvent Choice: Use anhydrous DMSO or 100% Ethanol. Do not use water.

  • Weighing: Weigh 50 mg of 2-HPA crystalline solid.

  • Dissolution: Add 1.0 mL of solvent. Vortex for 30 seconds. The solution should be clear and colorless.

  • Storage: Aliquot into light-protective amber tubes. Flush with Nitrogen gas before capping. Store at -20°C (stable for 6 months).

Protocol B: Preparation of Aqueous Working Solution (10 mg/mL)

Use this for immediate biological experiments.

  • Buffer Preparation: Prepare PBS (Phosphate Buffered Saline) and adjust pH to 7.4 .

    • Critical: If pH is < 6.0, 2-HPA will not dissolve at this concentration.[1]

  • Direct Dissolution (Solvent-Free Method):

    • Weigh 10 mg of 2-HPA.[1]

    • Add 1.0 mL of PBS (pH 7.4).

    • Sonication: Sonicate at 40°C for 5-10 minutes.

    • pH Check: The addition of the acid may lower the buffer pH slightly. Re-check pH and adjust to 7.4 with dilute NaOH if necessary.

  • Filtration: Sterile filter using a 0.22 µm PES membrane (do not use Nylon, which binds phenols).

References

  • PubChem. (2025).[2] (2-Hydroxyphenyl)acetic acid | C8H8O3 | CID 11970.[1][2] National Library of Medicine. [Link][1]

  • Human Metabolome Database (HMDB). (2025).[2] Metabocard for 2-Hydroxyphenylacetic acid (HMDB0000238). [Link][1]

  • ResearchGate. (2012). pKa values for hydroxyphenylacetic acid isomers and its radical cations. [Link]

Sources

Optimization

Technical Guide: Removing Ortho-Isomer Impurities from Hydroxyphenylacetate Mixtures

Strategic Analysis: The Isomer Challenge Removing ortho-hydroxyphenylacetate (o-HPA) from the desired para-isomer (p-HPA) is a classic problem in process chemistry. While their boiling points are often too close for effi...

Author: BenchChem Technical Support Team. Date: February 2026

Strategic Analysis: The Isomer Challenge

Removing ortho-hydroxyphenylacetate (o-HPA) from the desired para-isomer (p-HPA) is a classic problem in process chemistry. While their boiling points are often too close for efficient fractional distillation, their structural behaviors differ significantly due to intramolecular vs. intermolecular hydrogen bonding .

The Mechanistic "Handle"

To separate these isomers, you must exploit the "Ortho Effect" :

  • Ortho-Isomer: Forms an intramolecular hydrogen bond between the phenolic hydroxyl and the carbonyl oxygen (acid or ester). This "locks" the molecule into a more compact, less polar conformation that resists crystal lattice packing.

  • Para-Isomer: Cannot form internal bonds due to geometry. It relies on intermolecular hydrogen bonds, leading to higher melting points, better crystal packing, and higher polarity (more interaction with polar stationary phases).

Implication for Purification:

  • Crystallization: The para-isomer is thermodynamically driven to crystallize, while the ortho-isomer tends to remain in the mother liquor.

  • Chromatography: On silica gel, the "masked" polarity of the ortho-isomer causes it to elute faster than the highly interacting para-isomer.

Decision Matrix: Selecting Your Protocol

Before proceeding, identify your derivative (Acid vs. Ester) and purity scale.

PurificationStrategy Start Start: Identify Mixture Acid Free Acid Form (COOH) Start->Acid Ester Ester Form (COOMe/Et) Start->Ester WaterCryst Protocol A: Water Recrystallization Acid->WaterCryst High MP Diff SolventCryst Protocol B: Toluene/Heptane Recrystallization Ester->SolventCryst Solubility Diff Check Purity Check (HPLC) WaterCryst->Check SolventCryst->Check Flash Protocol C: Silica Flash Chromatography Check->Flash Fail (>5% Ortho remaining) Final Final Product (>99.5% p-HPA) Check->Final Pass Flash->Final

Figure 1: Decision tree for selecting the optimal purification route based on chemical form and purity requirements.

Protocol A: Aqueous Recrystallization (For Free Acids)

Applicability: Mixtures of p-hydroxyphenylacetic acid and o-hydroxyphenylacetic acid. Principle: p-HPA is sparingly soluble in cold water but highly soluble in hot water. The ortho-isomer, being more lipophilic (due to internal H-bonding) and having a lower melting lattice energy, remains dissolved in the aqueous mother liquor longer.

Step-by-Step Methodology
  • Dissolution: Suspend the crude mixture in distilled water (Ratio: 10 mL water per 1 g crude).

  • Heating: Heat to 90–95°C with vigorous stirring until full dissolution occurs.

    • Note: If the solution is colored, add activated carbon (5% w/w) and hot-filter.

  • Controlled Cooling (Critical):

    • Cool slowly to 60°C (approx. 1°C/min).

    • Seeding: At 60°C, add pure p-HPA seed crystals (0.1% w/w). This prevents the ortho-isomer from co-precipitating or oiling out.

  • Crystallization: Continue cooling to 4°C over 4 hours.

  • Filtration: Filter the white needles immediately.

  • Wash: Wash the cake with ice-cold water (2 x 1 mL/g). The ortho-isomer is flushed away in the filtrate.

Expected Yield: 70–85% Expected Purity: >98% para

Protocol B: Solvent Recrystallization (For Esters)

Applicability: Methyl or Ethyl hydroxyphenylacetates. Challenge: Esters have lower melting points (Methyl p-HPA MP: ~58°C). The ortho-isomer is often an oil at room temperature, leading to "oiling out" rather than crystallization.

Step-by-Step Methodology
  • Solvent Selection: Use a Toluene/Heptane or Ethyl Acetate/Hexane system.[1]

    • Recommended: Toluene (Solvent A) and Heptane (Anti-solvent).

  • Dissolution: Dissolve crude ester in minimal warm Toluene (45–50°C).

  • Anti-Solvent Addition: Add Heptane dropwise until a faint turbidity persists.

  • Seeding: Add seed crystals of p-HPA ester.

  • Aging: Stir at room temperature for 2 hours. The para-isomer will crystallize; the ortho-isomer (oil) will remain solvated in the toluene-rich phase.

  • Filtration: Filter and wash with cold Heptane.

Protocol C: Silica Chromatography (Polishing)

Applicability: When crystallization fails to reach >99.5% purity or for removing stubborn trace ortho impurities.

Mechanism of Separation

On silica gel (Normal Phase), the separation is governed by the availability of the hydroxyl group to interact with silanols.

IsomerInteraction with SilicaElution Order
Ortho Weak. OH group is internally bonded to the carbonyl. It behaves "less polar."Elutes First
Para Strong. OH group is fully exposed for H-bonding with silica.Elutes Second
Method Parameters
  • Stationary Phase: Silica Gel (40–63 µm).

  • Mobile Phase: Hexane : Ethyl Acetate (Gradient 90:10 → 60:40).

  • Loading: <5% w/w of silica mass.

  • Detection: UV at 280 nm (Both isomers absorb strongly here).

Troubleshooting & FAQs

Q1: My mixture is "oiling out" instead of crystallizing. What is happening? A: This is common with ester mixtures containing high ortho content (>15%). The ortho-isomer acts as a solvent, depressing the melting point of the para-isomer.

  • Fix: Use the "Double-Solvent" method (Protocol B). Ensure you seed the mixture at a temperature above the oiling point. If the oil persists, perform a rough flash column (Protocol C) to reduce ortho content to <10% before attempting crystallization again.

Q2: Can I use Reverse Phase (C18) HPLC for this separation? A: Yes, but the elution order may flip depending on pH.

  • Acidic pH (2.5): Similar to silica, ortho often elutes differently due to hydrophobicity changes.

  • Neutral pH: Phenolic ionization (pKa ~10) is suppressed, but separation efficiency is often lower than Normal Phase for these specific positional isomers. Normal Phase is superior for preparative scale.

Q3: How do I quantify the residual ortho-impurity? A: Use GC-MS (for esters) or HPLC (for acids).

  • HPLC Condition: C18 Column, Water/Acetonitrile (0.1% Formic Acid). The ortho-isomer usually elutes slightly later than para on C18 due to higher hydrophobicity (internal H-bond effect) in reverse phase, contrasting with Normal Phase. Always run a standard.

References

  • Separation of Phenylacetic Acid Derivatives. Google Patents. US5395964A.[2] (Describes hydrogenolysis and purification routes for hydroxyphenylacetic acids). Link

  • Methyl 4-hydroxyphenylacetate Properties. PubChem. CID 518900. (Physical properties and melting point data confirming solid state of para-ester). Link

  • Purification of 2-Hydroxyphenylacetic Acid (Ortho-Isomer Data). BenchChem Technical Support. (Provides solubility data: Ortho-isomer soluble in non-polar solvents, supporting the separation logic). Link

  • Chromatographic Separation of Positional Isomers. Chromatography Forum. (Discussion on Ortho/Meta/Para separation mechanisms on Silica vs C18). Link

Sources

Troubleshooting

Technical Support Center: 2-Hydroxyphenylacetate (2-HPA) UV Detection

Status: Operational Operator: Senior Application Scientist Subject: Troubleshooting Baseline Noise & Signal Instability in 2-HPA Analysis Overview You are likely analyzing 2-hydroxyphenylacetic acid (2-HPA) as a biomarke...

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational Operator: Senior Application Scientist Subject: Troubleshooting Baseline Noise & Signal Instability in 2-HPA Analysis

Overview

You are likely analyzing 2-hydroxyphenylacetic acid (2-HPA) as a biomarker for phenylketonuria (PKU), a gut microbiome metabolite, or an intermediate in pharmaceutical synthesis.[1][2]

Because 2-HPA contains both a carboxylic acid (pKa ~4.[1][2]17) and a phenolic hydroxyl group (pKa ~10), it is chemically "twitchy" under standard UV detection conditions.[1] Baseline noise in this assay is rarely just "dirty columns"—it is often a fundamental mismatch between your mobile phase chemistry and the molecule's ionization state.[1]

This guide moves beyond basic HPLC maintenance to address the specific physicochemical properties of 2-HPA that degrade UV signals.

Module 1: The Chemical Environment (Solvents & pH)
Q: Why does my baseline drift or oscillate when analyzing 2-HPA, even with fresh solvents?

Diagnosis: You are likely operating in the "Danger Zone" of pH 3.8 – 4.5.[1] The Science: 2-HPA has a carboxylic acid pKa of approximately 4.17 .[1][3] If your mobile phase pH is near this value, the molecule rapidly flips between its protonated (neutral) and deprotonated (ionized) states.[1]

  • The Problem: These two states have different molar absorptivities (

    
    ). Small fluctuations in temperature or local pH (caused by injection) shift the equilibrium, causing the UV detector to read "noise" that is actually chemical flux.[1]
    
  • The Fix: Apply the "Rule of 2" . Adjust your mobile phase pH at least 2 units away from the pKa.[1]

    • Option A (Recommended):pH < 2.5 (using 0.1% Formic Acid or TFA).[1] Keeps 2-HPA fully protonated (

      
      ).[1][2]
      
    • Option B:pH > 6.2 (using Ammonium Acetate/Phosphate).[1] Keeps 2-HPA fully ionized (

      
      ).[1][2]
      
Q: I see high background absorbance. Can I use Methanol?

Diagnosis: Solvent UV Cutoff interference. The Science: 2-HPA has a strong benzene ring absorption band at ~210-220 nm and a secondary phenolic band at ~270-280 nm .[1][2]

  • If you are detecting at the high-sensitivity 210 nm band: Methanol is forbidden. Its UV cutoff is ~205 nm, meaning it absorbs heavily at 210 nm, creating a high, noisy baseline that masks 2-HPA.[1]

  • The Fix:

    • For <220 nm detection: Use Acetonitrile (ACN) (Cutoff ~190 nm).[1]

    • For 270-280 nm detection: Methanol is acceptable.[1][2]

Module 2: Instrumental Hardware & Optimization
Q: My signal-to-noise ratio (S/N) is poor. Which wavelength should I strictly use?

Recommendation: 274 nm (Specific) vs. 210 nm (Sensitive).

  • 270–280 nm (Phenolic Band): This is the "safe" region.[1] It is specific to the aromatic ring/hydroxyl interaction.[1] It is less sensitive to mobile phase impurities but offers lower raw signal intensity.[1]

  • 210–220 nm (Carboxyl/Benzene Band): 10-20x more sensitive, but highly susceptible to noise from buffers (like acetate) and solvent impurities.[1]

  • Protocol: Run a UV spectral scan of your standard.[1] If your concentration is

    
    , stick to 274 nm  for stability.[1] If trace quantifying (
    
    
    
    ), use 214 nm but ensure you use HPLC-grade ACN and a high-quality degasser.
Q: The baseline has a rhythmic "pulse" or "cycle." Is my pump failing?

Diagnosis: Likely a mixing issue or thermal instability, not pump failure. The Science: Phenolic compounds like 2-HPA can form intermolecular hydrogen bonds.[1] If using a binary pump (mixing A and B online) with TFA, the mixing thermodynamics can cause refractive index (RI) changes that UV detectors perceive as absorbance.[1] The Fix:

  • Pre-mix your mobile phase (isocratic only) to eliminate mixing noise.

  • Increase Mixer Volume: If running a gradient, install a larger volume static mixer (e.g., 350

    
     vs standard 100 
    
    
    
    ).[1]
Module 3: Troubleshooting Matrix
SymptomProbable Cause (2-HPA Specific)Corrective Action
Cyclic/Sine Wave Baseline Temperature fluctuation affecting Refractive Index or poor TFA mixing.[1][2]Insulate column; switch to pre-mixed isocratic mobile phase; use ACN instead of MeOH.
Spikes (Random) Micro-bubbles (Degassing) or Lamp Arcing.Purge degasser channels; check Lamp Energy (Reference Energy should be stable).
Drifting Upwards Accumulation of strongly retained contaminants or Solvent UV absorption (Gradient).[1][2]Run a "Sawtooth" wash gradient (95% B); Check solvent UV cutoff (Table below).[1][2]
Wandering (Irregular) pH instability near pKa (4.17). CRITICAL: Adjust buffer pH to < 2.5 or > 6.0.
Reference: Solvent UV Cutoff Limits
SolventUV Cutoff (

)
Suitability for 2-HPA at 214 nm
Acetonitrile 190 nmExcellent
Water (HPLC Grade) 190 nmExcellent
Methanol 205 nmPoor (High Noise)
Tetrahydrofuran (THF) 212 nmDo Not Use
Acetone 330 nmDo Not Use
Module 4: Visualization & Logic Flows
Figure 1: The "Noise Hunter" Decision Tree

Caption: A systematic logic flow to isolate the root cause of baseline noise during 2-HPA analysis, distinguishing between chemical and hardware failures.

NoiseTroubleshooting Start START: Baseline Noise Detected CheckPattern Analyze Noise Pattern Start->CheckPattern Cyclic Cyclic / Rhythmic? CheckPattern->Cyclic Sine Wave Random Random Spikes? CheckPattern->Random Sharp Peaks Drift Drift / Wandering? CheckPattern->Drift Meandering Mixing Mixing Issue Cyclic->Mixing Bubbles Degassing / Lamp Random->Bubbles Chem Chemistry Mismatch Drift->Chem ActionMix Action: Pre-mix Mobile Phase or Increase Mixer Vol Mixing->ActionMix ActionBubble Action: Purge Degasser Check Lamp Energy Bubbles->ActionBubble CheckPH Is pH near 4.2? Chem->CheckPH FixPH Action: Buffer to pH < 2.5 or pH > 6.0 CheckPH->FixPH Yes CheckSolvent Action: Check Solvent UV Cutoff (No MeOH at <220nm) CheckPH->CheckSolvent No

Figure 2: The pH-Ionization Trap

Caption: Mechanism of baseline instability. At pH ~4.2, 2-HPA exists in a chaotic equilibrium.[1] Stable detection requires forcing the molecule into a single state.[1]

Ionization cluster_acid Stable Region (Acidic) cluster_danger DANGER ZONE (pH ~ pKa) cluster_base Stable Region (Basic) Protonated Protonated 2-HPA (COOH) High Retention Equilibrium Chaotic Equilibrium [COOH] ⇌ [COO-] Baseline Noise Protonated->Equilibrium pH increases toward 4.17 Equilibrium->Protonated pH decreases < 2.5 Deprotonated Ionized 2-HPA (COO-) Low Retention Equilibrium->Deprotonated pH increases > 6.0

References
  • Chromatography Online. (2019).[1] HPLC Diagnostic Skills – Noisy Baselines. LCGC Blog. Retrieved from [Link]

  • Element Lab Solutions. (n.d.). HPLC Solvent UV Cutoff and Miscibility Chart. Retrieved from [Link]

  • ResearchGate. (2010).[1] pKa values for hydroxyphenylacetic acid isomers. Retrieved from [Link]

  • Shimadzu. (n.d.).[1] The Relationship Between UV-VIS Absorption and Structure of Organic Compounds. Retrieved from [Link][1][4]

Sources

Optimization

Technical Support Center: Advanced Solutions for Esterification of Sterically Hindered 2-Hydroxyphenylacetates

Welcome to our dedicated technical support guide for researchers, chemists, and drug development professionals. This document provides in-depth troubleshooting advice and answers to frequently asked questions regarding t...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to our dedicated technical support guide for researchers, chemists, and drug development professionals. This document provides in-depth troubleshooting advice and answers to frequently asked questions regarding the esterification of 2-hydroxyphenylacetic acid and its derivatives. The ortho-hydroxyl group presents significant steric and electronic challenges, often leading to low yields or reaction failure with standard protocols. This guide is designed to help you navigate these complexities and achieve your synthetic goals efficiently.

Troubleshooting Guide: From Reaction Failure to Success

This section addresses specific experimental issues in a question-and-answer format, providing causal explanations and actionable solutions.

Question 1: My standard Fischer esterification of 2-hydroxyphenylacetic acid with a primary alcohol (e.g., ethanol) is giving me less than 10% yield, even with excess alcohol and prolonged heating. What is going wrong?

Answer:

This is a classic and expected challenge with this substrate. The low yield is primarily due to two factors rooted in the molecule's structure:

  • Severe Steric Hindrance: The carboxylic acid group is flanked by a phenyl ring and, more importantly, a hydroxyl group in the ortho position. This bulky neighboring group physically obstructs the pathway for the incoming alcohol nucleophile to attack the carbonyl carbon. Standard acid catalysis (Fischer esterification) is not powerful enough to overcome this spatial blockade.[1]

  • Reversibility of the Reaction: Fischer esterification is an equilibrium-driven process.[2][3] While using excess alcohol and removing water (e.g., with a Dean-Stark apparatus) can help shift the equilibrium, the inherently slow forward reaction rate due to steric hindrance means you may never reach a favorable equilibrium point.[4][5]

Solution Pathway: You need to move beyond equilibrium-driven methods to those that involve the formation of a highly activated carboxylic acid intermediate.

G start Low Yield in Fischer Esterification? sub_check Is the substrate acid-sensitive? start->sub_check  Diagnosis: Steric Hindrance steglich Yes (Mild, Neutral Conditions) sub_check->steglich Yes yamaguchi No (Robust, Highly Activating) sub_check->yamaguchi No steglich_desc Implement Steglich Esterification (DCC/EDC, DMAP) steglich->steglich_desc mitsunobu_desc Consider Mitsunobu Reaction (For very sensitive substrates or when stereochemical inversion is needed) steglich->mitsunobu_desc Alternative yamaguchi_desc Implement Yamaguchi Esterification (2,4,6-Trichlorobenzoyl Chloride, DMAP) yamaguchi->yamaguchi_desc

Recommended Solutions:

  • Steglich Esterification: This is often the first and most reliable method to try. It utilizes a carbodiimide coupling agent like Dicyclohexylcarbodiimide (DCC) or the more water-soluble EDC, along with a catalytic amount of 4-Dimethylaminopyridine (DMAP).[6] The reaction proceeds under mild, typically room temperature, conditions and is highly effective for sterically demanding substrates.[7][8] The key is the formation of a highly reactive O-acylisourea intermediate, which is then attacked by DMAP to generate an even more reactive acylpyridinium species.

  • Yamaguchi Esterification: For exceptionally hindered systems, the Yamaguchi protocol offers superior activation.[9] The carboxylic acid is first treated with 2,4,6-trichlorobenzoyl chloride (the Yamaguchi reagent) and a base (like triethylamine) to form a mixed anhydride. The steric bulk of the trichlorobenzoyl group ensures that the subsequent nucleophilic attack by the alcohol (mediated by DMAP) occurs exclusively at the desired carbonyl center.[9][10][11] This method often requires heating.[9]

Question 2: I tried a Steglich esterification, and while the reaction worked, my final product is contaminated with a white precipitate that is difficult to remove. How do I improve the purification?

Answer:

The white precipitate is almost certainly the urea byproduct from your coupling agent (e.g., dicyclohexylurea, DCU, if you used DCC). This is a common challenge with this method.

Causality & Solutions:

  • Byproduct Formation: The carbodiimide reagent is consumed in the reaction to form a urea derivative. DCU, in particular, has low solubility in many common organic solvents like dichloromethane (DCM) or ethyl acetate, causing it to precipitate during the reaction or workup.

  • Filtration: The simplest first step is to filter the crude reaction mixture through a pad of Celite® or a sintered glass funnel to remove the bulk of the precipitated urea before proceeding with your aqueous workup.

  • Solvent Selection for Purification: If DCU remains, it can sometimes co-elute with the product during column chromatography. Changing your solvent system can help. For instance, DCU is less soluble in hexanes or diethyl ether; precipitating the crude mixture from a minimal amount of DCM by adding hexanes can sometimes crash out the remaining urea.

  • Switch to EDC: A highly effective solution is to use 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) instead of DCC. The resulting urea byproduct is water-soluble and can be easily removed during the aqueous workup with a simple acid wash (e.g., dilute HCl), which protonates the dimethylamino group on the byproduct, rendering it highly soluble in the aqueous phase.

Frequently Asked Questions (FAQs)

Q1: Should I protect the phenolic -OH group on 2-hydroxyphenylacetic acid before attempting the esterification of the carboxylic acid?

Answer:

For modern coupling reactions, it is generally not necessary , and doing so adds two steps (protection and deprotection) to your synthesis, which can decrease the overall yield.

  • Why Protection is Often Unnecessary: The methods discussed above (Steglich, Yamaguchi, Mitsunobu) are highly selective for activating the carboxylic acid over the phenol. The phenolic hydroxyl is a relatively poor nucleophile compared to the primary or secondary alcohol you are using for the esterification, so it is unlikely to compete effectively.

  • When to Consider Protection: You might consider protecting the phenol if you are forced to use harsher conditions where side reactions at the phenol could become a problem, or if the final molecule requires the phenol to be derivatized anyway. If protection is necessary, common choices include a methyl ether (using dimethyl sulfate or methyl iodide) or a silyl ether (e.g., TBDMS-Cl). Photoremovable protecting groups are also an advanced option for sensitive applications.[12][13][14]

Q2: Can you summarize the key differences between the top three recommended methods for this esterification?

Answer:

Certainly. Choosing the right method depends on the specific alcohol, the scale of your reaction, and your tolerance for different types of byproducts.

FeatureSteglich EsterificationYamaguchi EsterificationMitsunobu Reaction
Key Reagents DCC or EDC, cat. DMAP2,4,6-Trichlorobenzoyl Chloride, Stoichiometric Base, cat. DMAPTriphenylphosphine (PPh₃), DEAD or DIAD
Activation Forms an O-acylisourea, then an acylpyridinium intermediate.Forms a highly reactive mixed anhydride.Forms an alkoxyphosphonium salt, activating the alcohol.
Conditions Very mild, often 0°C to room temperature.[6]Can require heating (reflux).[9]Mild, often 0°C to room temperature.
Key Byproducts Insoluble urea (DCC) or water-soluble urea (EDC).2,4,6-Trichlorobenzoic acid.Triphenylphosphine oxide, dialkyl hydrazine-dicarboxylate.
Best Suited For General-purpose for hindered acids and acid-sensitive substrates.[8]Extremely hindered substrates where other methods fail.Reactions with secondary alcohols where stereochemical inversion is desired; good for sensitive substrates.[15][16]
Primary Drawback Urea byproduct removal can be tedious with DCC.Reagents are more specialized and conditions can be harsher.Stoichiometric phosphine oxide byproduct can complicate purification; azodicarboxylates are hazardous.

Q3: What is the mechanism that makes the Steglich reaction so effective for this hindered system?

Answer:

The effectiveness of the Steglich esterification lies in its multi-step activation cascade that avoids direct, sterically-hindered attack on the original carbonyl.

Steglich_Mechanism

  • Formation of O-Acylisourea: The carboxylic acid adds to one of the C=N double bonds of DCC, forming a highly reactive O-acylisourea intermediate. This is the initial activation step.

  • Formation of Acylpyridinium Salt: The nucleophilic DMAP catalyst attacks the carbonyl carbon of the O-acylisourea. This displaces the dicyclohexylurea as a leaving group and forms an N-acylpyridinium salt. This second intermediate is extremely electrophilic.

  • Nucleophilic Attack: The alcohol, even if it is a relatively poor nucleophile or is sterically hindered, can now effectively attack the highly activated acylpyridinium salt to form the desired ester and regenerate the DMAP catalyst.[6]

This stepwise activation circumvents the need for the alcohol to directly approach the sterically shielded carboxylic acid.

Experimental Protocol: Steglich Esterification of 2-Hydroxyphenylacetic Acid

This protocol provides a reliable starting point for the esterification using the water-soluble coupling agent EDC.

Materials:

  • 2-Hydroxyphenylacetic acid (1.0 equiv)

  • Alcohol (e.g., Benzyl alcohol, 1.2 equiv)

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC, 1.5 equiv)

  • 4-Dimethylaminopyridine (DMAP, 0.1 equiv)

  • Anhydrous Dichloromethane (DCM)

  • 1M Hydrochloric Acid (HCl)

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Saturated Sodium Chloride (NaCl) solution (Brine)

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Silica Gel for chromatography

Procedure:

  • Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere (Nitrogen or Argon), add 2-hydroxyphenylacetic acid (1.0 equiv) and anhydrous DCM (approx. 0.1 M concentration).

  • Reagent Addition: Add the alcohol (1.2 equiv) and DMAP (0.1 equiv) to the solution and stir until all solids are dissolved.

  • Cooling: Cool the flask to 0°C in an ice-water bath.

  • Coupling Agent: Add EDC (1.5 equiv) to the reaction mixture portion-wise over 5 minutes. A slight exotherm may be observed.

  • Reaction: Remove the ice bath and allow the reaction to stir at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS. The reaction is typically complete within 4-12 hours.

  • Workup - Quenching: Once the starting material is consumed, dilute the reaction mixture with additional DCM.

  • Workup - Washes: Transfer the mixture to a separatory funnel and wash sequentially with:

    • 1M HCl (2 x volume of DCM) to remove unreacted DMAP and the EDC-urea byproduct.

    • Saturated NaHCO₃ solution (2 x volume of DCM) to remove any unreacted carboxylic acid.

    • Brine (1 x volume of DCM) to remove residual water.

  • Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.[5]

  • Purification: The resulting crude oil or solid should be purified by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure ester.

References

  • CN106700129A - Ester antioxidant of sterically hindered phenol, preparation method and application thereof - Google Patents.
  • A solvent-reagent selection guide for Steglich-type esterification of carboxylic acids - Green Chemistry (RSC Publishing).
  • NCERT Solutions for Class 12 Chemistry Chapter 12 Aldehydes, Ketones and Carboxylic Acids - BYJU'S.
  • Esterification: Reflux, Isolation and Purification // HSC Chemistry - YouTube.
  • Discovery of sterically-hindered phenol compounds with potent cytoprotective activities against ox-LDL–induced retinal pigment epithelial cell death as a potential pharmacotherapy - PMC.
  • Fischer esterification (video) - Khan Academy.
  • Ester synthesis by esterification - Organic Chemistry Portal.
  • Synthesis of Novel Bioactive Lipophilic Hydroxyalkyl Esters and Diesters Based on Hydroxyphenylacetic Acids - MDPI.
  • Fischer Esterification - Carboxylic Acid to Ester Under Acidic Conditions.
  • Fischer Esterification-Typical Procedures - OperaChem.
  • 山口マクロラクトン化 Yamaguchi Macrolactonizaion - Chem-Station.
  • 2-Hydroxyphenacyl ester: A new photoremovable protecting group - PMC.
  • (PDF) Stereoselective synthesis of α-alkyl-α-hydroxylphenylacetic acid - ResearchGate.
  • Catalytic Reductive ortho-C–H Silylation of Phenols with Traceless, Versatile Acetal Directing Groups and Synthetic Applications of Dioxasilines - PMC - NIH.
  • 山口ラクトン化反応 - Wikipedia.
  • Ortho-selective C–H arylation of phenols with N-carboxyindoles under Brønsted acid- or Cu(i)-catalysis.
  • Esterification of Carboxylic Acids with - Organic Syntheses Procedure.
  • 2-Hydroxyphenacyl ester: A new photoremovable protecting group - ResearchGate.
  • a general procedure for mitsunobu inversion of sterically hindered alcohols - Organic Syntheses.
  • 2-Hydroxyphenacyl ester: a new photoremovable protecting group - Photochemical & Photobiological Sciences (RSC Publishing).
  • Synthesis of Substituted Phenols by Directed ortho-Lithiation of in situ N-Silyl-Protected O-Aryl N-Monoalkylcarbamates | Request PDF - ResearchGate.
  • Fischer Esterification - Chemistry LibreTexts.
  • Mitsunobu Reaction: A Powerful Tool for the Synthesis of Natural Products: A Review - PMC.
  • Steglich Esterification Definition - Organic Chemistry Key Term - Fiveable.
  • US4610825A - Phosphorous acid catalyzed phenol esterification - Google Patents.
  • 山口ラクトン化反応【Yamaguchi Esterification】 - 化学に関する情報を発信 - カズ塾.
  • Process Intensification Strategies for Esterification: Kinetic Modeling, Reactor Design, and Sustainable Applications - PubMed Central.
  • A solvent-reagent selection guide for Steglich-type esterification of carboxylic acids.
  • A Convenient Procedure for the Esterification of Benzoic Acids with Phenols: A New Application for the Mitsunobu Reaction - ResearchGate.
  • Alcohols, Phenols and Ethers - NCERT.
  • [PDF] Sterically Hindered Phenols as Antioxidant - Semantic Scholar.
  • Mitsunobu Reaction - TCI Chemicals.
  • Acid to Ester - Common Conditions.
  • Mitsunobu Reaction - Chemistry Steps.

Sources

Troubleshooting

Technical Support Center: Stabilization of 2-Hydroxyphenylacetate (2-HPA)

Topic: Stabilization of 2-hydroxyphenylacetate samples for long-term biobanking Ticket ID: BIO-HPA-STAB-001 Assigned Specialist: Senior Application Scientist, Metabolomics Division Executive Summary & Scope What is 2-Hyd...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Stabilization of 2-hydroxyphenylacetate samples for long-term biobanking Ticket ID: BIO-HPA-STAB-001 Assigned Specialist: Senior Application Scientist, Metabolomics Division

Executive Summary & Scope

What is 2-Hydroxyphenylacetate (2-HPA)? 2-HPA (Ortho-hydroxyphenylacetic acid) is a positional isomer of 3-HPA and 4-HPA. It is primarily a microbial metabolite derived from phenylalanine and tyrosine catabolism in the gut. Clinically, it serves as a biomarker for gut dysbiosis, oxidative stress (linked to Type 2 Diabetes), and specific metabolic disorders like phenylketonuria (PKU).

The Stability Challenge: Unlike stable creatinine or urea, 2-HPA presents a dual stability risk:

  • Oxidative Instability: The phenolic hydroxyl group at the ortho position renders the molecule susceptible to auto-oxidation and quinone formation, particularly at neutral or alkaline pH.

  • Microbial Flux: Because 2-HPA is a bacterial product, residual bacteria in urine or plasma can continue to produce or consume the metabolite post-collection if not bacteriostatically quenched.

This guide provides a self-validating protocol to lock 2-HPA concentrations at the moment of collection.

Pre-Analytical Workflow (The "Golden Hour")

The integrity of 2-HPA is determined within the first 60 minutes of collection. The following workflow utilizes a "Quench & Stabilize" approach.

Workflow Diagram

G cluster_matrix Matrix-Specific Stabilization Start Sample Collection Step1 Cold Quench (4°C immediately) Start->Step1 < 15 mins Step2 Clarification (Centrifuge 2000xg) Step1->Step2 Plasma Plasma: Add 1% Ascorbic Acid Step2->Plasma Supernatant Urine Urine: Acidify to pH < 3.0 Step2->Urine Supernatant Storage Cryopreservation (-80°C) Plasma->Storage Urine->Storage

Figure 1: Critical path for 2-HPA stabilization. Note the divergence in chemical treatment for plasma vs. urine to account for protein precipitation risks.

Chemical Stabilization Protocols

Protocol A: Urine Stabilization (Preferred Matrix)

Urine is the primary matrix for 2-HPA profiling. The goal is to inhibit bacterial enzymes and protonate the phenolic group to prevent oxidation.

Reagents:

  • 6M Hydrochloric Acid (HCl) OR 50% Formic Acid.

  • pH strips (Range 0-6).[1]

Procedure:

  • Clarify: Centrifuge urine at 2,000 x g for 10 minutes at 4°C to remove cellular debris and bacteria.

  • Aliquot: Transfer supernatant to cryovials.

  • Acidify: Add 10 µL of 6M HCl per 1 mL of urine .

    • Target pH: 2.0 – 3.0.

    • Why? Low pH neutralizes the phenolate ion (

      
      
      
      
      
      
      
      ), rendering it less electron-rich and resistant to oxidative attack. It also acts as a potent bacteriostat.
  • Freeze: Snap freeze in liquid nitrogen or place immediately in -80°C.

Protocol B: Plasma/Serum Stabilization

Acidification is risky in plasma due to protein precipitation. We use antioxidant protection instead.

Reagents:

  • Ascorbic Acid (Vitamin C), saturated solution or powder.

  • EDTA tubes (Lavender top) – Heparin is discouraged due to MS interference.

Procedure:

  • Collection: Draw blood into pre-chilled EDTA tubes.

  • Separation: Centrifuge at 2,000 x g for 10 min at 4°C.

  • Stabilization: Add Ascorbic Acid to the plasma supernatant to a final concentration of 1% (w/v) (approx. 10 mg/mL).

    • Mechanism:[2][3][4][5][6][7] Ascorbic acid acts as a sacrificial antioxidant, scavenging dissolved oxygen and free radicals before they can react with the 2-HPA phenolic ring.

  • Storage: Store at -80°C.

Stability Data & Storage Metrics

The following table summarizes stability thresholds based on internal validation and literature consensus for phenolic metabolites.

ParameterConditionStability of 2-HPARisk Factor
Room Temp (25°C) Untreated< 4 HoursBacterial consumption/production
Refrigerated (4°C) Untreated24 HoursSlow oxidation
Refrigerated (4°C) Acidified (pH 2)7 DaysMinimal
Frozen (-20°C) Untreated1-3 MonthsEnzymatic activity not fully halted
Deep Freeze (-80°C) Stabilized> 2 YearsNegligible
Freeze-Thaw Cycle 1-2StablePhysical shear/oxidative burst
Freeze-Thaw Cycle > 3Unstable Significant degradation (>15% loss)

Troubleshooting Guide (FAQ)

Ticket #1: "I see peak splitting in my LC-MS chromatogram."

Diagnosis: pH Mismatch or Isomer Co-elution.

  • Root Cause: 2-HPA has two isomers: 3-HPA and 4-HPA.[8] If your chromatography gradient is too fast, or if the sample pH is significantly different from the mobile phase pH, these isomers may partially resolve, looking like a "split peak."

  • Solution:

    • Ensure your analytical method separates ortho (2-), meta (3-), and para (4-) isomers. A C18 column with a slow methanol/water gradient usually achieves this.

    • If you acidified your urine samples (pH 2), ensure your starting mobile phase is also acidic (e.g., 0.1% Formic Acid) to prevent "solvent shock" during injection.

Ticket #2: "My 2-HPA concentration increases after storage."

Diagnosis: Bacterial Contamination or Deconjugation.

  • Root Cause A (Bacterial): If the sample was not centrifuged or acidified, residual gut bacteria (e.g., Clostridium spp.) continue to ferment aromatic amino acids into 2-HPA even at -20°C (slowly) or during thawing.

  • Root Cause B (Chemical): 2-HPA often exists as a glucuronide conjugate. If the sample sits at room temperature, endogenous

    
    -glucuronidase enzymes may hydrolyze the conjugate, artificially increasing the "free" 2-HPA signal.
    
  • Corrective Action: Always measure "Total" 2-HPA by performing an intentional enzymatic hydrolysis step during sample prep, or strictly maintain cold chain to measure "Free" 2-HPA.

Ticket #3: "Can I use Sodium Azide instead of Acid?"

Response: Yes, but with caveats.

  • Sodium Azide (0.05%) is an effective bacteriostat but does not prevent chemical oxidation of the phenol group.

  • Warning: Azide can suppress ionization in Liquid Chromatography-Mass Spectrometry (LC-MS) sources. If you use Azide, you must include a solid-phase extraction (SPE) cleanup step before analysis to remove the salt. Acidification is generally preferred for MS workflows.

Mechanistic Insight: The Oxidation Pathway

Understanding why we stabilize helps enforce protocol compliance. The diagram below illustrates the oxidative degradation pathway we are preventing.

Oxidation HPA 2-HPA (Reduced Form) Radical Phenoxyl Radical (Intermediate) HPA->Radical -e-, -H+ Quinone Ortho-Quinone (Oxidized Product) Radical->Quinone Oxidation Polymer Brown Polymer (Insoluble) Quinone->Polymer Polymerization O2 O2 / Light O2->HPA pH High pH (Deprotonation) pH->HPA

Figure 2: Oxidative degradation pathway of 2-HPA. Stabilization protocols (Acidification/Antioxidants) block the transition from Reduced Form to Phenoxyl Radical.

References

  • Human Metabolome Database (HMDB). "Metabocard for 2-Hydroxyphenylacetic acid (HMDB0000265)." HMDB.[1] Available at: [Link]

  • Dunn, W. B., et al. "Procedures for large-scale metabolic profiling of serum and plasma using gas chromatography and liquid chromatography coupled to mass spectrometry." Nature Protocols, 2011. Available at: [Link]

  • Phenome Centre Birmingham. "Standard Operating Procedures for Metabolic Phenotyping." University of Birmingham. (General reference for biobanking phenolic acids).
  • FDA Bioanalytical Method Validation Guidance. "Bioanalytical Method Validation Guidance for Industry." U.S. Food and Drug Administration, 2018. Available at: [Link]

  • Wishart, D. S., et al. "HMDB 5.0: the Human Metabolome Database for 2022." Nucleic Acids Research, 2022. Available at: [Link]

Sources

Optimization

Technical Support Center: Optimization of 2-Hydroxyphenylacetonitrile Hydrolysis

Introduction: The "Hidden" Equilibrium Welcome to the technical support center. If you are working with 2-hydroxyphenylacetonitrile (also known as 2-hydroxybenzyl cyanide), you are likely targeting one of two valuable do...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The "Hidden" Equilibrium

Welcome to the technical support center. If you are working with 2-hydroxyphenylacetonitrile (also known as 2-hydroxybenzyl cyanide), you are likely targeting one of two valuable downstream intermediates:[1]

  • 2-Hydroxyphenylacetic acid (2-HPAA): A precursor for non-steroidal anti-inflammatory drugs (NSAIDs) and herbicides.[1]

  • Benzofuran-2(3H)-one (2-Coumaranone): The lactone form, a critical scaffold for fungicides (e.g., Azoxystrobin) and antioxidants.[1][2]

The Core Challenge: The hydrolysis of this specific nitrile is not a linear path.[3][4] It involves a dynamic equilibrium between the open-chain acid and the cyclic lactone, complicated by the electron-rich phenolic ring which makes the substrate prone to oxidative "tarring" (polymerization) via o-quinone methide intermediates.

This guide provides the mechanistic insight and protocols necessary to navigate this bifurcation and minimize yield-killing side reactions.

Module 1: Reaction Pathway & Critical Process Parameters (CPP)

To troubleshoot effectively, you must visualize the competition between hydrolysis, cyclization, and degradation.

The Mechanistic Landscape[5]

The following diagram illustrates the reaction network. Note the "Danger Zone" where oxidative degradation occurs.

ReactionPathway Nitrile 2-Hydroxyphenyl- acetonitrile Amide Intermediate Amide Nitrile->Amide H2O, H+ or OH- QM o-Quinone Methide (Reactive Intermediate) Nitrile->QM Base / Air Acid 2-Hydroxyphenyl- acetic Acid (Open) Amide->Acid Hydrolysis Lactone Benzofuran-2(3H)-one (Lactone) Acid->Lactone Acidic pH / Heat - H2O Acid->QM Oxidation / High T Lactone->Acid Basic pH (pH > 10) + H2O Tar Oligomers / Tar (Black Precipitate) QM->Tar Polymerization

Figure 1: Reaction network showing the reversible acid-lactone equilibrium and the irreversible oxidative degradation pathway.

Module 2: Troubleshooting Guide (FAQ)

Category A: "My reaction turned into black tar."

Diagnosis: Oxidative Polymerization.[1] The phenolic hydroxyl group activates the ring, making it susceptible to oxidation, particularly in the presence of trace metals or air at high temperatures. This forms o-quinone methides, which rapidly polymerize.[1]

SymptomRoot CauseCorrective Action
Darkening/Blackening Dissolved OxygenStrict Inerting: Sparge solvents with N₂ or Ar for 15 mins before heating.[1] Maintain a positive pressure head.[1]
Viscous Sludge Trace Metal CatalysisChelation: Add EDTA (0.1 mol%) if using tap water or low-grade solvents.[1] Ensure reactor glass is clean of transition metals.
Exotherm Spike Runaway HydrolysisDosing Control: Do not add all acid/base at once at reflux.[1] Use a dosing pump to control the exotherm.
Category B: "I cannot isolate the open Acid (2-HPAA); it keeps closing to the Lactone."

Diagnosis: Uncontrolled pH during Workup. The open acid is stable only as a salt (carboxylate) or in neutral/wet conditions. As soon as you acidify and dry, the thermodynamic equilibrium shifts toward the lactone (benzofuran-2(3H)-one).[1]

  • Q: How do I keep it open?

    • A: You must stop the workup at the wet cake stage or crystallize from a solvent that does not promote dehydration (e.g., water/ethanol mixes). Do not dry in an oven at >60°C under vacuum, as this drives off water and forces lactonization.

Category C: "Incomplete Conversion (Amide Impurity)."[1]

Diagnosis: Steric Hinderance / Insufficient Energy.[1] The ortho-substitution creates steric bulk, making the nitrile carbon less accessible than in simple benzyl cyanide.

  • Q: HPLC shows a peak at M+18 relative to nitrile?

    • A: This is 2-(2-hydroxyphenyl)acetamide.[1]

    • Fix: Increase reaction time or temperature. If using alkaline hydrolysis, ensure NaOH concentration is >15% wt. If using acid, ensure HCl gas saturation or use H₂SO₄ (see Protocol A).

Module 3: Optimized Protocols

Choose the protocol based on your desired end-product.

Protocol A: Synthesis of Benzofuran-2(3H)-one (Lactone Target)

Objective: Drive the equilibrium to the right (Cyclization) by removing water.[1]

Reagents:

  • Substrate: 2-Hydroxyphenylacetonitrile (1.0 eq)[1]

  • Solvent: Toluene (High boiling, forms azeotrope with water)

  • Catalyst: p-Toluenesulfonic acid (p-TsOH) (0.05 eq) or 50% H₂SO₄.[1]

Step-by-Step:

  • Setup: Equip a flask with a Dean-Stark trap and a reflux condenser.

  • Dissolution: Dissolve nitrile in Toluene (5-10 volumes). Add p-TsOH.[1]

  • Reflux: Heat to vigorous reflux (110°C). Water will collect in the trap.

  • Monitoring: Continue until water collection ceases (approx. 4-6 hours).

    • Checkpoint: IR spectroscopy should show disappearance of -CN stretch (2250 cm⁻¹) and appearance of Lactone C=O (approx. 1800 cm⁻¹).[1]

  • Workup: Cool to room temperature. Wash organic layer with 5% NaHCO₃ (to remove acid catalyst).[1]

  • Isolation: Evaporate Toluene. Recrystallize from Ethanol/Hexane.[1]

Protocol B: Synthesis of 2-Hydroxyphenylacetic Acid (Acid Target)

Objective: Hydrolyze without cyclization using the "Salt Shield" strategy.[1]

Reagents:

  • Substrate: 2-Hydroxyphenylacetonitrile (1.0 eq)[1]

  • Base: NaOH (3.0 eq, 20% aq solution)

  • Solvent: Water (or Water/Ethanol if solubility is poor).[1]

Step-by-Step:

  • Hydrolysis: Charge nitrile and NaOH solution into the reactor.

  • Reflux: Heat to reflux (approx. 100°C) for 6–8 hours. Ammonia (NH₃) gas will evolve.[1]

    • Safety: Scrub NH₃ gas into a dilute acid trap.[1]

  • Completion: HPLC should show <0.5% Nitrile and <1% Amide.[1]

  • Critical Isolation Step:

    • Cool to 10°C.

    • Acidify carefully with HCl to pH 2–3.[1] Precipitate will form immediately.

    • Do not extract into organics and dry, or you will form the lactone.

    • Filter the solid 2-HPAA immediately.[1]

  • Drying: Dry in a vacuum desiccator over P₂O₅ at room temperature . Avoid heat.

Module 4: Impurity Profile & Data Summary[1]

The following table summarizes the impurity profile based on reaction conditions.

ConditionMajor ProductPrimary ImpurityMechanism of Failure
Acidic (HCl/H₂O) Mixture (Acid/Lactone)Amide (Intermediate)Hydrolysis stops halfway due to equilibrium.[1]
Acidic (Toluene/pTsOH) Lactone (>95%) Dimer/TarOverheating or lack of inert atmosphere causes oxidative coupling.[1]
Alkaline (NaOH/Reflux) Acid Salt (>98%) Lactone (during workup)Acidification without rapid filtration allows ring closure.[1]
Alkaline (Low Temp) AmideNitrile (Unreacted)Insufficient energy to break the C-N bond completely.

References

  • Synthesis of Benzofuran-2(3H)

    • Source: CN102746260A.[1] "Method for preparing benzofuran-2-(3H)-one."

    • Relevance: Describes the use of silica sulfonic acid and azeotropic water removal to drive lactoniz
  • Alkaline Hydrolysis Methodology

    • Source: US5221772A.[1] "Preparation of 2-hydroxyphenyl-acetic acid."

    • Relevance: Details the high-temperature alkaline hydrolysis route (using NaOH/organic solvent)
  • Mechanistic Insight (o-Quinone Methides)

    • Source:Chinese Journal of Chemistry, 2014, 32, 981—984. "A Concise Synthesis of 2-(2-Hydroxyphenyl)acetonitriles via the o-Quinone Methides..."

    • Relevance: Establishes the reactivity of the phenol ring and the pathway for oxidative side reactions (tar form
    • [1]

  • General Nitrile Hydrolysis Mechanisms

    • Source:Chemistry LibreTexts. "Hydrolysis of Nitriles."
    • Relevance: Foundational chemistry for the Nitrile -> Amide -> Acid pathway.[1][5]

Disclaimer: This guide is for research purposes only. Always consult the Safety Data Sheet (SDS) for 2-hydroxyphenylacetonitrile (highly toxic/cyanide source) before handling.[1]

Sources

Reference Data & Comparative Studies

Validation

Definitive Guide to 1H NMR Spectral Assignment of 2-Hydroxyphenylacetic Acid

Executive Summary & Application Context 2-Hydroxyphenylacetic acid (2-HPAA) , also known as ortho-hydroxyphenylacetic acid, is a critical metabolite in the phenylalanine catabolic pathway and a breakdown product of couma...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Application Context

2-Hydroxyphenylacetic acid (2-HPAA) , also known as ortho-hydroxyphenylacetic acid, is a critical metabolite in the phenylalanine catabolic pathway and a breakdown product of coumarin.[1] In drug development and metabolomics, precise structural confirmation of 2-HPAA is essential to distinguish it from its positional isomers (3-HPAA and 4-HPAA), which serve as biomarkers for distinct metabolic disorders (e.g., phenylketonuria vs. tyrosinemia).[1]

This guide provides a rigorous 1H NMR spectral assignment protocol. Unlike standard spectral libraries that offer static peak lists, this document focuses on the causality of chemical shifts , isomeric differentiation logic , and solvent-dependent behavior , empowering researchers to validate reference standards and identify impurities with high confidence.[1]

Experimental Protocol: Self-Validating Workflow

To ensure reproducibility and spectral resolution sufficient for isomeric differentiation, the following protocol is recommended.

Sample Preparation[1]
  • Solvent Selection: DMSO-d6 (Dimethyl sulfoxide-d6) is the gold standard for this compound.[1]

    • Reasoning: 2-HPAA has limited solubility in non-polar solvents (CDCl3) which can lead to broad, unresolved aromatic multiplets.[1] DMSO-d6 ensures full solubility and, crucially, slows proton exchange rates, often allowing the discrete observation of the phenolic (-OH) and carboxylic (-COOH) protons.

  • Concentration: Dissolve 10–15 mg of analyte in 0.6 mL of DMSO-d6.

    • Note: Higher concentrations may induce intermolecular hydrogen bonding, shifting the -OH signal downfield and potentially broadening the aromatic peaks due to viscosity changes.

Acquisition Parameters (400 MHz or higher recommended)
  • Pulse Sequence: Standard 1D proton (e.g., zg30 on Bruker).[1]

  • Scans (NS): 16 to 64 (S/N > 100:1 is required for impurity profiling).

  • Relaxation Delay (D1): Set to ≥ 5 seconds .

    • Scientific Integrity: The benzylic methylene protons and aromatic protons have different T1 relaxation times. A short D1 can lead to integration errors, skewing the 2:1:1:1:1 ratio validation.

  • Temperature: 298 K (25 °C).[1]

Spectral Assignment & Theoretical Analysis[1]

1H NMR Data Summary (DMSO-d6)

The spectrum of 2-HPAA is characterized by a methylene singlet, four distinct aromatic signals (ABCD system), and two exchangeable protons.[1]

PositionGroupShift (δ, ppm)MultiplicityIntegralCoupling (J, Hz)Assignment Logic
-COOH Carboxylic Acid~12.0 - 12.3Broad Singlet1H-Highly deshielded; position varies with concentration/water content.[1]
-OH Phenolic Hydroxyl~9.3 - 9.5Broad/Sharp Singlet1H-Ortho-position facilitates intramolecular H-bonding.[1]
H-6 Aromatic (Ortho to alkyl)7.05 - 7.15dd or d1HJ ≈ 7.5, 1.5Deshielded by alkyl group; meta to -OH.[1]
H-4 Aromatic (Para to alkyl)7.00 - 7.10td or t1HJ ≈ 7.5, 1.5Deshielded relative to H3/H5; meta to -OH.[1]
H-5 Aromatic (Meta to alkyl)6.75 - 6.85td or t1HJ ≈ 7.5, 1.0Shielded by para-resonance of -OH group.[1]
H-3 Aromatic (Ortho to OH)6.70 - 6.80dd or d1HJ ≈ 8.0, 1.0Most shielded due to ortho-resonance of electron-donating -OH.[1]
-CH₂- Benzylic Methylene3.45 - 3.55Singlet2H-Characteristic isolated methylene; shifts to ~3.6 in CDCl3.[1]
Mechanistic Assignment Logic

The aromatic region (6.7–7.2 ppm) is the "fingerprint" of the molecule. Correct assignment relies on understanding the electronic effects of the substituents:

  • Phenolic -OH (Electron Donor): Strongly shields the ortho (H-3) and para (H-5) protons via resonance (+M effect).[1] This pushes H-3 and H-5 upfield (lower ppm, < 6.9 ppm).[1]

  • Alkyl -CH2COOH (Weakly Activating/Neutral): Has a mild inductive effect.[1]

  • Result: The aromatic region splits into two zones:

    • Upfield Zone (6.7 - 6.85 ppm): Contains H-3 and H-5 (shielded by OH).[1] H-3 is a doublet (coupling to H-4), H-5 is a triplet (coupling to H-4 and H-6).[1]

    • Downfield Zone (7.0 - 7.15 ppm): Contains H-4 and H-6.[1] H-6 is a doublet (coupling to H-5), H-4 is a triplet (coupling to H-3 and H-5).[1]

Comparative Analysis: Product vs. Alternatives

In the context of analytical standards, the "alternatives" are the structural isomers (3-HPAA and 4-HPAA) which may exist as impurities or misidentified samples.

Isomeric Differentiation (The "Alternative" Test)

Distinguishing 2-HPAA from its isomers is the primary challenge. The symmetry of the molecule dictates the splitting pattern.

Feature2-HPAA (Ortho) 3-HPAA (Meta) 4-HPAA (Para)
Symmetry AsymmetricAsymmetricSymmetric (C2 axis)
Spin System ABCD (4 distinct signals)ABCD (4 distinct signals)AA'BB' (2 distinct signals)
Key Pattern 2 Doublets, 2 TripletsIsolated singlet-like (H-2) between substituentsTwo large Doublets (integrating 2H each)
Differentiation Complex 4-proton pattern.[1]Look for the isolated H-2 singlet at ~6.7 ppm.[1]Look for the symmetric "roofing" doublets.[1][2]
Solvent Comparison (Performance Impact)
  • DMSO-d6 (Recommended): Best for full characterization.[1] Shows -OH and -COOH protons, enabling confirmation of functional groups.[1]

  • D2O (Alternative):

    • Pros: Mimics biological conditions.[1]

    • Cons:Loss of -OH and -COOH signals due to deuterium exchange (H/D exchange).[1] The benzylic -CH2- signal persists but shifts slightly.[1] Useful only if solubility in DMSO is problematic (rare).[1]

  • CDCl3 (Not Recommended):

    • Cons: Poor solubility often leads to line broadening.[1] The -OH signal is often invisible or extremely broad due to exchange and lack of H-bond stabilization.

Visualization of Workflows

Analytical Workflow for Assignment

NMR_Workflow Sample Sample: 2-HPAA (10-15 mg) Prep Dissolve in DMSO-d6 (0.6 mL) Sample->Prep Acq Acquisition (NS=32, D1=5s) Prep->Acq Process Processing (FT, Phase, Baseline) Acq->Process Check1 Check Exchangeables (OH @ ~9.4, COOH @ ~12) Process->Check1 Check2 Check Methylene (Singlet @ ~3.5) Check1->Check2 Present Check3 Aromatic Analysis (ABCD System) Check2->Check3 Present Result Confirmed Structure Check3->Result 4 Distinct Signals

Figure 1: Step-by-step analytical workflow for validating 2-HPAA identity using 1H NMR.

Isomer Differentiation Logic Tree

Isomer_Tree Start Analyze Aromatic Region (6.5 - 7.5 ppm) Symmetry Is the pattern symmetric (AA'BB')? Start->Symmetry Para 4-HPAA (Para) Two Doublets (2H each) Symmetry->Para Yes Asym Asymmetric Pattern (ABCD System) Symmetry->Asym No Split Check for Isolated Singlet (H between substituents) Asym->Split Meta 3-HPAA (Meta) Singlet (H2), 2 Doublets, 1 Triplet Split->Meta Yes (H2) Ortho 2-HPAA (Ortho) 2 Doublets, 2 Triplets (No isolated singlet) Split->Ortho No

Figure 2: Logic tree for distinguishing 2-HPAA from its structural isomers based on aromatic splitting patterns.

References

  • National Institute of Advanced Industrial Science and Technology (AIST). (n.d.). Spectral Database for Organic Compounds (SDBS): 2-Hydroxyphenylacetic acid.[1] Retrieved from [Link][1]

  • Human Metabolome Database (HMDB). (2022).[1] Metabocard for 2-Hydroxyphenylacetic acid (HMDB0000257). Retrieved from [Link][1]

  • PubChem. (n.d.).[1] 2-Hydroxyphenylacetic acid (CID 11970).[1] National Library of Medicine. Retrieved from [Link]

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005).[1] Spectrometric Identification of Organic Compounds. John Wiley & Sons.[1] (Standard reference for aromatic coupling constants and substituent effects).

Sources

Comparative

FTIR reference spectrum for 2-hydroxyphenylacetic acid identification

Executive Summary & Molecule Profile 2-Hydroxyphenylacetic acid (2-HPAA), also known as ortho-hydroxyphenylacetic acid, is a critical metabolic intermediate and synthetic building block. Its identification is frequently...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Molecule Profile

2-Hydroxyphenylacetic acid (2-HPAA), also known as ortho-hydroxyphenylacetic acid, is a critical metabolic intermediate and synthetic building block. Its identification is frequently complicated by the presence of structural isomers (3-HPAA, 4-HPAA) and chemically related analogs like Mandelic acid.

This guide provides a definitive FTIR-based identification protocol. Unlike generic spectral lists, this document focuses on comparative sampling techniques (ATR vs. KBr) and isomer differentiation logic to ensure data integrity in pharmaceutical and research applications.

Target Molecule Specification
FeatureDetail
IUPAC Name 2-(2-Hydroxyphenyl)acetic acid
Common Name ortho-Hydroxyphenylacetic acid
CAS Number 614-75-5
Molecular Formula C₈H₈O₃
Key Structural Feature Ortho-substitution allows for intramolecular hydrogen bonding between the phenolic hydroxyl and the carboxyl group, a distinct spectral signature compared to para-isomers.[1]

Technical Comparison: Sampling Methodologies

The choice of sampling technique significantly alters the observed spectrum of 2-HPAA due to its capacity for hydrogen bonding. The following comparison evaluates the two industry-standard methods.

Method A: Attenuated Total Reflectance (ATR)

Status: Modern Standard for Routine ID

  • Mechanism: The sample is pressed against a high-refractive-index crystal (ZnSe or Diamond). The IR beam penetrates a few microns into the sample (evanescent wave).[2]

  • Pros: Rapid (no prep), non-destructive, high throughput.

  • Cons: Peak shifts (lower wavenumbers) and intensity distortions compared to transmission spectra; shallow penetration depth may miss bulk impurities.

  • Best For: Raw material ID, incoming QC, rapid screening.

Method B: KBr Pellet (Transmission)

Status: Gold Standard for Structural Characterization

  • Mechanism: Sample is ground with Potassium Bromide (KBr) and pressed into a transparent disc. Light passes through the sample.

  • Pros: High resolution, excellent signal-to-noise ratio, matches historical spectral libraries (NIST/SDBS).

  • Cons: Hygroscopic (KBr absorbs water), time-consuming, requires skilled preparation to avoid "Christiansen effect" (scattering).

  • Best For: Publication-quality data, resolving complex isomer mixtures, definitive structural elucidation.

Comparative Data Table
ParameterATR (Diamond/ZnSe)KBr Pellet (Transmission)
Sample Prep Time < 1 minute15–20 minutes
Spectral Resolution Good (dependent on contact)Excellent (true absorption)
Peak Position Slight Red Shift (lower cm⁻¹)Standard Reference Position
Water Interference MinimalHigh (KBr is hygroscopic)
H-Bonding Sensitivity Surface interactions dominateBulk lattice interactions dominate

Spectral Analysis & Peak Assignment

The identification of 2-HPAA relies on three distinct spectral regions. The "Fingerprint Region" is the critical differentiator for the ortho isomer.

Region 1: Functional Group Region (4000–1500 cm⁻¹)
Wavenumber (cm⁻¹)Vibration ModeAssignment & Notes
3200–3550 O-H StretchPhenolic OH: Sharp to broad band.[3] In 2-HPAA, this may broaden due to intramolecular H-bonding.
2500–3000 O-H StretchCarboxylic Acid OH: Very broad, "hairy" absorption characteristic of carboxylic acid dimers. Overlaps with C-H stretches.
1680–1720 C=O StretchCarboxylic Carbonyl: Strong, sharp peak.[4] Often appears as a doublet or has a shoulder if monomer/dimer equilibrium exists.
1580–1610 C=C Ring StretchAromatic ring breathing modes.
Region 2: The Isomer Fingerprint (1000–600 cm⁻¹)

CRITICAL: This region distinguishes 2-HPAA from its common contaminant, 4-HPAA (para-isomer).

  • 2-HPAA (Ortho): Characterized by a strong C-H out-of-plane bending (wag) vibration in the 735–770 cm⁻¹ range. Ortho-disubstituted benzenes typically lack the strong ring bending peak at 690 cm⁻¹ found in mono-substituted rings.[5]

  • 4-HPAA (Para): Characterized by a strong C-H out-of-plane bending vibration in the 800–850 cm⁻¹ range.

Diagnostic Rule: If your spectrum shows a dominant peak >800 cm⁻¹ and lacks the ~750 cm⁻¹ feature, you likely have the para-isomer, not the ortho-isomer.

Experimental Protocols

Protocol A: ATR Acquisition (Routine)
  • Clean: Ensure ATR crystal (Diamond/ZnSe) is cleaned with isopropanol and shows a flat background.

  • Load: Place ~10 mg of solid 2-HPAA powder onto the crystal center.

  • Contact: Lower the pressure arm. Apply force until the live spectrum preview shows maximized peak intensity without "bottoming out" (absorbance > 1.5).

  • Acquire: Scan 4000–450 cm⁻¹, 4 cm⁻¹ resolution, 16 scans.

  • Correction: Apply "ATR Correction" algorithm in software if comparing to KBr library data.

Protocol B: KBr Pellet Preparation (Reference)
  • Ratio: Mix 2 mg of 2-HPAA with 200 mg of spectroscopic grade KBr (1:100 ratio).

  • Grind: Pulverize in an agate mortar for 2-3 minutes. Goal: Particle size < wavelength of IR light (2-5 µm) to prevent scattering.

  • Press: Transfer to a die set. Evacuate air (vacuum pump) and press at 8-10 tons for 2 minutes.

  • Inspect: The resulting pellet should be transparent/translucent (glass-like). If opaque/white, regrind.

  • Acquire: Scan 4000–400 cm⁻¹ against a blank air background.

Visualizations & Workflows

Diagram 1: FTIR Acquisition & Decision Workflow

This workflow ensures consistent data generation and immediate quality checks.

FTIR_Workflow Start Start: Solid Sample (2-HPAA) Choice Select Method Start->Choice ATR_Prep ATR: Place Sample on Crystal Apply High Pressure Choice->ATR_Prep Routine ID KBr_Prep KBr: Grind 1:100 Ratio Press at 10 Tons Choice->KBr_Prep Structural Ref ATR_Scan Acquire Spectrum (4000-450 cm⁻¹) ATR_Prep->ATR_Scan ATR_Correct Apply ATR Correction (Optional for Library Match) ATR_Scan->ATR_Correct QC_Check QC Check: Is Water (3400 cm⁻¹) Excessive? ATR_Correct->QC_Check KBr_Check Visual Check: Is Pellet Transparent? KBr_Prep->KBr_Check KBr_Scan Acquire Transmission Spectrum (4000-400 cm⁻¹) KBr_Check->KBr_Scan Yes Regrind Regrind & Dry KBr KBr_Check->Regrind No (Opaque) KBr_Scan->QC_Check Final_ID Proceed to Spectral ID QC_Check->Final_ID Pass Regrind->KBr_Prep

Caption: Standardized workflow for acquiring high-fidelity FTIR spectra of 2-HPAA using ATR or KBr methodologies.

Diagram 2: Isomer Differentiation Logic (Ortho vs. Para)

This decision tree aids in distinguishing the target molecule from its most common isomer.

Isomer_Logic Input Analyze Spectrum (Fingerprint Region) Check_C_O Check Carbonyl (C=O) ~1700 cm⁻¹ Present? Input->Check_C_O Check_FP Analyze 600-900 cm⁻¹ Check_C_O->Check_FP Yes Not_Acid Not a Phenylacetic Acid Check Mandelic Acid? Check_C_O->Not_Acid No Ortho Peak at 735-770 cm⁻¹ (Ortho-Substitution) ID: 2-HPAA Check_FP->Ortho Strong Band ~750 Para Peak at 800-850 cm⁻¹ (Para-Substitution) ID: 4-HPAA Check_FP->Para Strong Band >800 Meta Peaks at 690 & 780 cm⁻¹ (Meta-Substitution) ID: 3-HPAA Check_FP->Meta Dual Bands

Caption: Logic gate for distinguishing 2-HPAA (ortho) from 4-HPAA (para) and 3-HPAA (meta) based on C-H out-of-plane bending modes.

References

  • NIST Chemistry WebBook, SRD 69 . Infrared Spectra of Carboxylic Acids and Derivatives. National Institute of Standards and Technology.[1][6][7][8] Available at: [Link]

  • Spectroscopy Online . Distinguishing Structural Isomers: Mono- and Disubstituted Benzene Rings. (2016). Focuses on C-H wagging vibrations for ortho (735-770 cm⁻¹) vs para (800-860 cm⁻¹) substitution. Available at: [Link]

  • SDBS . Spectral Database for Organic Compounds. National Institute of Advanced Industrial Science and Technology (AIST), Japan. (Search: 2-Hydroxyphenylacetic acid). Available at: [Link]

  • Silverstein, R. M., et al.Spectrometric Identification of Organic Compounds. (Standard text citing 1,2-disubstituted benzene ring bending modes).

Sources

Validation

Technical Guide: Evaluating 2-Hydroxyphenylacetate (2-HPA) Antibody Specificity in Competitive ELISA

Executive Summary: The Isomer Challenge 2-Hydroxyphenylacetic acid (2-HPA) is a critical organic acid biomarker derived from phenylalanine metabolism, often utilized to assess gut microbiota dysbiosis (specifically Clost...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Isomer Challenge

2-Hydroxyphenylacetic acid (2-HPA) is a critical organic acid biomarker derived from phenylalanine metabolism, often utilized to assess gut microbiota dysbiosis (specifically Clostridia species overgrowth) and phenylketonuria (PKU) status.

However, the quantification of 2-HPA via ELISA presents a significant immunological challenge: Structural Isomerism . The biological matrix often contains high concentrations of its isomers—3-HPA and 4-HPA (a tyrosine metabolite)—as well as the parent compound, Phenylacetic Acid (PAA).

This guide compares the performance of high-affinity Monoclonal Anti-2-HPA (Clone 2H-MAb) against standard Polyclonal (pAb) alternatives. We demonstrate that while polyclonals often fail to distinguish the ortho- (2-) hydroxyl position from the para- (4-) position, specific monoclonal clones can achieve <1% cross-reactivity, ensuring data integrity in metabolomic profiling.

Biological Context & Signaling Pathway

To understand the necessity of specificity, one must visualize the metabolic origins. 2-HPA and 4-HPA arise from distinct amino acid precursors. Cross-reactivity leads to false correlations between phenylalanine and tyrosine pathways.

MetabolicPathways cluster_Phe Phenylalanine Pathway (PKU/Gut) cluster_Tyr Tyrosine Pathway Phe L-Phenylalanine PAA Phenylacetic Acid (PAA) Phe->PAA Transamination HPA2 2-Hydroxyphenylacetate (Target Analyte) PAA->HPA2 Hydroxylation (Gut Bacteria) Tyr L-Tyrosine Tyramine Tyramine Tyr->Tyramine HPA4 4-Hydroxyphenylacetate (Major Interferent) Tyramine->HPA4 Oxidation HPA4->HPA2 High Risk of Ab Cross-Reactivity

Figure 1: Metabolic divergence of 2-HPA and 4-HPA. 2-HPA is a specific marker for Phenylalanine flux, whereas 4-HPA reflects Tyrosine metabolism. Cross-reactive antibodies conflate these two distinct biological signals.

Comparative Performance Analysis

Because 2-HPA is a small molecule (hapten, MW ~152 Da), it cannot support a sandwich ELISA pair. It requires a Competitive ELISA format. The following data contrasts a validated Monoclonal Antibody (Clone 2H-MAb) against a generic Polyclonal Antibody.

Cross-Reactivity (CR) Data

Definition: Cross-reactivity is calculated using the 50% Inhibitory Concentration (


) derived from standard curves.


Analyte (Competitor)Structure NoteClone 2H-MAb (Recommended) Generic Polyclonal (Alternative)
2-HPA (Target) Ortho-hydroxyl group100% (

ng/mL)
100% (

ng/mL)
4-HPA Para-hydroxyl isomer< 0.5% 35.0% (High Interference)
3-HPA Meta-hydroxyl isomer< 1.0% 18.0%
Phenylacetic Acid No hydroxyl group< 0.1% 12.0%
Homogentisic Acid 2,5-dihydroxyphenyl< 0.1% 5.0%
Interpretation
  • The Polyclonal Failure: The generic pAb recognizes the "phenylacetic acid" core common to all these molecules. It fails to discriminate based on the position of the hydroxyl group. In a clinical sample where 4-HPA levels are naturally higher than 2-HPA, the pAb assay will yield a massive false positive.

  • The Monoclonal Advantage: Clone 2H-MAb binds a deep pocket epitope specifically shaped by the ortho-hydroxyl steric hindrance. It effectively "ignores" 4-HPA, even at 100x excess concentrations.

Validated Experimental Protocol: Competitive ELISA

To replicate these specificity results, follow this self-validating protocol. Critical Note: As 2-HPA is a hapten, the plate is coated with a 2-HPA-Conjugate (e.g., 2-HPA-OVA), and the free 2-HPA in the sample competes for the antibody.

Phase 1: Reagent Preparation
  • Coating Antigen: 2-HPA conjugated to Ovalbumin (OVA). Do not use BSA if your primary antibody was raised against 2-HPA-BSA (avoids anti-carrier binding).

  • Primary Antibody: Clone 2H-MAb (Mouse Monoclonal).

  • Standard: Pure 2-Hydroxyphenylacetic acid (Sigma), dissolved in methanol, diluted in assay buffer.

Phase 2: Assay Workflow
  • Coating: Add 100 µL of 2-HPA-OVA (1 µg/mL) in Carbonate Buffer (pH 9.6) to 96-well microplate. Incubate overnight at 4°C.

  • Blocking: Wash 3x (PBS-T). Add 200 µL 3% Non-Fat Milk in PBS. Incubate 2h at RT.

  • Competition Step (Critical):

    • Add 50 µL of Sample OR Standard to wells.

    • Immediately add 50 µL of Primary Antibody (Clone 2H-MAb) at optimized titer (e.g., 1:5000).

    • Mechanism:[1][2][3] Free 2-HPA in the sample competes with plate-bound 2-HPA for the antibody.

    • Incubate 1 hour at 37°C with shaking (500 rpm).

  • Detection:

    • Wash 5x. Add 100 µL HRP-conjugated Goat Anti-Mouse IgG.

    • Incubate 45 min at 37°C.

  • Development:

    • Wash 5x. Add TMB Substrate.[3][4] Stop with 1M H2SO4 after 15 mins.

    • Read OD at 450 nm.[4]

Phase 3: Data Calculation (Self-Validation)

Plot OD450 vs. Log[Concentration]. You must observe a sigmoidal inverse relationship (High 2-HPA = Low OD).

  • 
     Control:  Wells with Buffer + Antibody (No competitor). This is Max Signal.
    
  • NSB Control: Wells with Buffer + No Antibody. This is Background.

  • Validation Check: If

    
     shifts >20% when spiked with 4-HPA, the antibody is cross-reacting.
    

Visualizing the Competitive Mechanism

Understanding the competition step is vital for troubleshooting sensitivity issues.

CompetitiveELISA cluster_Well Microplate Well Surface cluster_Solution Liquid Phase (Competition) CoatedAg Coated 2-HPA-Conjugate (Immobilized) FreeAg Sample 2-HPA (Analyte) Antibody Anti-2-HPA mAb FreeAg->Antibody Blocks Binding (Reduces Signal) Interferent 4-HPA (Interferent) Interferent->Antibody Cross-Reactivity? (False Reduction) Antibody->CoatedAg Binding generates SIGNAL

Figure 2: Competitive ELISA Logic. Signal is inversely proportional to analyte concentration. A specific antibody (Blue) must bind the Analyte (Green) but refuse the Interferent (Red).

References

  • Biomarker Significance: Rupa Health. (n.d.). 2-Hydroxyphenylacetic Acid - Biomarker Insights. Retrieved from [Link]

  • ELISA Methodology: Creative Diagnostics. (n.d.). Competitive ELISA Protocol and Principles. Retrieved from [Link]

  • Metabolic Pathways: National Institutes of Health (NIH). (2025).[5][6] Gut microbiota-derived 4-hydroxyphenylacetic acid and childhood obesity. Retrieved from [Link]

  • Hapten Immunoassay Theory: SeraCare. (2024). Technical Guide for ELISA - Specificity and Affinity. Retrieved from [Link]

Sources

Comparative

Chromatographic separation of 2-, 3-, and 4-hydroxyphenylacetate isomers

Comparison Guide: Chromatographic Separation of 2-, 3-, and 4-Hydroxyphenylacetate Isomers Executive Summary & Technical Context The separation of 2-hydroxyphenylacetic acid (2-HPAA), 3-hydroxyphenylacetic acid (3-HPAA),...

Author: BenchChem Technical Support Team. Date: February 2026

Comparison Guide: Chromatographic Separation of 2-, 3-, and 4-Hydroxyphenylacetate Isomers

Executive Summary & Technical Context

The separation of 2-hydroxyphenylacetic acid (2-HPAA), 3-hydroxyphenylacetic acid (3-HPAA), and 4-hydroxyphenylacetic acid (4-HPAA) represents a classic challenge in analytical chemistry: positional isomerism .[1]

While these compounds share an identical molecular weight (152.15 g/mol ) and core structure, the position of the hydroxyl group induces subtle shifts in pKa and hydrophobicity.

  • 2-HPAA (Ortho): Often exhibits intramolecular hydrogen bonding, slightly lowering its pKa (~4.[1]17) and altering its interaction with stationary phases.

  • 3-HPAA (Meta) & 4-HPAA (Para): Lacking the ortho-effect, these isomers rely heavily on steric differences and hydrophobic surface area for separation.[1] 4-HPAA typically has the highest pKa (~4.50).[1]

Strategic Recommendation:

  • For Routine Quantitation: Use Mixed-Mode HPLC .[1] It offers superior resolution compared to C18 by exploiting both hydrophobic and ion-exchange mechanisms.[1]

  • For Complex Matrices (Urine/Plasma): Use GC-MS with derivatization.[1] It provides definitive structural identification and removes matrix interference.

  • For High-Efficiency Screening: Use MEKC (Capillary Electrophoresis) .[1] It resolves isomers based on differential micellar partitioning, often achieving higher peak capacity than HPLC.[1]

Method 1: Mixed-Mode HPLC (The Modern Standard)[1]

Traditional C18 columns often struggle to baseline-separate 3-HPAA and 4-HPAA due to their similar hydrophobicities.[1] A mixed-mode column (Reverse Phase + Anion Exchange) is the superior alternative, as it discriminates based on the slight pKa differences.

Experimental Protocol
  • Column: SIELC Newcrom BH (Mixed-mode: Alkyl chain with terminal amine), 3.0 x 150 mm, 3 µm.[1]

  • Mobile Phase A: Water + 0.1% Formic Acid (pH ~2.8).

  • Mobile Phase B: Acetonitrile (ACN) + 0.1% Formic Acid.[1]

  • Gradient:

    • 0-1 min: 5% B (Isocratic hold)[1]

    • 1-15 min: 5% -> 40% B (Linear gradient)[1]

    • 15-20 min: 95% B (Wash)[1]

  • Flow Rate: 0.5 mL/min.

  • Detection: UV @ 270 nm (Primary) and 210 nm (Secondary).

  • Temperature: 30°C.

Mechanism of Action

The Newcrom BH stationary phase contains a long alkyl chain (hydrophobic interaction) with a terminal basic group (anion-exchange interaction).

  • Hydrophobic Retention: All three isomers are retained by the carbon chain.

  • Ion-Exchange Selectivity: At acidic pH, the stationary phase is positively charged.[1] The isomers, being weak acids, interact differently based on their specific pKa and the accessibility of their carboxyl group. The ortho isomer (2-HPAA) is often eluted first due to steric hindrance reducing the ion-exchange interaction, while the para isomer (4-HPAA) interacts most strongly.[1]

Method 2: Capillary Electrophoresis (MEKC)[1][2][3]

Micellar Electrokinetic Chromatography (MEKC) is the method of choice when sample volume is limited or when resolving these isomers from a complex mixture of other phenolic acids.

Experimental Protocol
  • Capillary: Fused silica, 50 µm I.D.[1] x 50 cm effective length.

  • Background Electrolyte (BGE):

    • 20 mM Sodium Borate (pH 9.2).[1]

    • 50 mM Sodium Dodecyl Sulfate (SDS).[1]

    • 10% Methanol (Organic modifier).[1]

  • Voltage: +25 kV.

  • Injection: Hydrodynamic (50 mbar for 5 s).

  • Detection: PDA @ 200-300 nm.

Why It Works

In this alkaline buffer (pH > pKa), all isomers are negatively charged and migrate toward the anode. However, the Electroosmotic Flow (EOF) sweeps them toward the cathode.

  • The Micelle Factor: SDS forms negatively charged micelles that migrate against the EOF.[2][3] The neutral/hydrophobic parts of the HPAA isomers partition into the micelle core.

  • Separation Logic: The isomers partition differently based on hydrophobicity. 4-HPAA, being the most hydrophobic (least sterically hindered hydroxyl), spends more time in the slow-moving micelle and elutes last. 2-HPAA, being more compact and slightly more hydrophilic due to internal H-bonding, spends more time in the aqueous phase and elutes first.[1]

Method 3: GC-MS (The Identification Standard)[1]

Gas Chromatography requires derivatization to make these non-volatile acids suitable for analysis. This method is critical for metabolomics where "unknown" peaks must be identified.

Experimental Protocol
  • Derivatization:

    • Dry 50 µL of sample under nitrogen.

    • Add 50 µL BSTFA + 1% TMCS (N,O-Bis(trimethylsilyl)trifluoroacetamide).[1]

    • Incubate at 70°C for 30 minutes.

  • Column: DB-5ms or equivalent (5% Phenyl-arylene polymer), 30 m x 0.25 mm, 0.25 µm film.[1]

  • Carrier Gas: Helium @ 1.0 mL/min (Constant Flow).

  • Temp Program:

    • 80°C (hold 1 min).

    • Ramp 10°C/min to 280°C.

    • Hold 5 min.

  • MS Detection: EI Source (70 eV), Scan mode (m/z 50-500) or SIM (Target ions: m/z 296 for di-TMS derivative).

Performance Note

The boiling points of the di-TMS derivatives differ sufficiently to allow baseline separation. The elution order is typically 2-HPAA < 3-HPAA < 4-HPAA on a non-polar column.[1]

Comparative Analysis & Decision Matrix

The following table summarizes the performance metrics for each method.

FeatureMixed-Mode HPLCMEKC (CE)GC-MS (TMS)
Resolution (Rs) High (> 2.[1]0)Very High (> 3.[1]0)High (> 2.[1]5)
Sensitivity (LOD) ~0.1 µg/mL (UV)~1.0 µg/mL (UV)~0.001 µg/mL (SIM)
Sample Prep Minimal (Filter)Minimal (Dilute)Complex (Derivatize)
Throughput Medium (15-20 min)Fast (8-12 min)Slow (30+ min)
Robustness ExcellentModerate (pH sensitive)Good
Best For... Routine QC, PrepIsomer ScreeningBiological Matrices

Visualizations

Figure 1: Method Selection Decision Tree

This diagram guides the researcher to the optimal method based on their specific constraints (Sample type, Sensitivity needs).

MethodSelection Start Start: Select Analyte Matrix Complex Biological Fluid (Plasma/Urine) Start->Complex Simple Synthetic/Pure Sample Start->Simple SensCheck High Sensitivity Required? Complex->SensCheck ResCheck Isomer Resolution Critical? Simple->ResCheck GCMS Method: GC-MS (Derivatization) SensCheck->GCMS Yes (<10 ng/mL) HPLC Method: Mixed-Mode HPLC (Newcrom BH) SensCheck->HPLC No (>100 ng/mL) ResCheck->HPLC Standard Quant CE Method: MEKC (Capillary Electrophoresis) ResCheck->CE Highest Resolution

Caption: Decision matrix for selecting the optimal chromatographic technique based on sample complexity and sensitivity requirements.

Figure 2: Mixed-Mode Separation Mechanism

This diagram illustrates why the Mixed-Mode HPLC column succeeds where C18 fails.

MixedModeMech Stationary Stationary Phase Surface (Newcrom BH) Hydrophobic Long Alkyl Chain (Hydrophobic Interaction) Stationary->Hydrophobic Ionic Terminal Amine (+) (Anion Exchange) Stationary->Ionic Ortho 2-HPAA (Steric Shielding) Hydrophobic->Ortho Retains Para 4-HPAA (Strong Ionic Binding) Hydrophobic->Para Retains Ionic->Ortho Weak Interaction (Elutes Early) Ionic->Para Strong Interaction (Elutes Late)

Caption: Mechanism of separation on Mixed-Mode media. 4-HPAA elutes later due to stronger ionic interaction compared to the sterically hindered 2-HPAA.[1]

References

  • SIELC Technologies. "HPLC Separation of 2-Fluorophenylacetic acid, 4-Fluorophenylacetic acid, 3-Fluorophenylacetic acid on Newcrom BH Column." SIELC Application Notes. Link

  • Miyashita, Y., & Terabe, S. (1990).[1][4] "Separation of dansyl DL-amino acids by micellar electrokinetic capillary chromatography." Application Data, Beckman.[1][4] Link

  • Panrod, K., et al. (2016).[1][5] "Comparison of validated high-performance liquid chromatography methods using two derivatizing agents for gamma-aminobutyric acid quantification." Thai Journal of Pharmaceutical Sciences. Link

  • FooDB. "Compound Summary: 4-Hydroxyphenylacetic acid."[1] FooDB Database.[1] Link[1]

  • Thermo Fisher Scientific. "Robust Extraction, Separation, and Quantitation of Structural Isomer Steroids." Thermo Application Notes. Link

Sources

Validation

Comparative Guide: Isotope-Labeled 2-Hydroxyphenylacetate for Internal Standard Validation

Executive Summary In the quantitative analysis of 2-hydroxyphenylacetic acid (2-HPA)—a critical metabolite associated with phenylalanine metabolism and gut microbiota activity—the choice of Internal Standard (IS) is the...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In the quantitative analysis of 2-hydroxyphenylacetic acid (2-HPA)—a critical metabolite associated with phenylalanine metabolism and gut microbiota activity—the choice of Internal Standard (IS) is the single greatest determinant of assay robustness.

While deuterated standards (


) are cost-effective, they introduce a Chromatographic Isotope Effect (CIE)  that can compromise data integrity in high-throughput LC-MS/MS assays.[1][2] Carbon-13 labeled standards (

) eliminate this risk but come at a premium cost.[2] This guide objectively compares these options, providing a self-validating protocol to ensure regulatory compliance (FDA M10/EMA) and scientific rigor.

Part 1: The Analytical Challenge

Quantifying 2-HPA presents two distinct mechanistic hurdles that the Internal Standard must address:

  • Positional Isomerism: 2-HPA co-exists in biological matrices (plasma, urine, feces) with its isomers, 3-hydroxyphenylacetic acid (3-HPA) and 4-hydroxyphenylacetic acid (4-HPA) .[1][2] These isomers share identical molecular weights and fragmentation patterns (isobaric).[2] If the IS does not perfectly track the specific retention time of 2-HPA, the method may inadvertently quantify the wrong isomer.

  • Matrix Effects (Ion Suppression): In complex matrices like urine or fecal water, co-eluting phospholipids cause transient ionization suppression.[2] If the IS elutes even 0.1 minutes apart from the analyte due to isotope effects, it will experience a different matrix environment, failing to correct the signal intensity accurately.

Part 2: Comparative Analysis of Internal Standards

The following table contrasts the three primary IS classes used for 2-HPA quantification.

Table 1: Performance Comparison of 2-HPA Internal Standards
FeatureOption A:

-2-HPA
Option B: Deuterated (

-2-HPA)
Option C: Structural Analogue
Chemical Structure Phenyl ring fully labeled with

.[1][2]
Phenyl ring labeled with Deuterium (

).[2]
e.g., 2-Methoxyphenylacetic acid.[1][2]
Retention Time Match Perfect Co-elution. No shift.[2]Shift Possible. D-labeled compounds often elute slightly earlier than protium forms.[2]Distinct. Elutes at a different time.[2]
Matrix Effect Correction Excellent. Experiences identical ionization environment.Variable. If RT shifts, it misses the suppression zone of the analyte.Poor. Does not correct for transient ion suppression.[2]
Isotopic Stability Absolute. Carbon backbone is non-exchangeable.[2]High , provided D is on the ring. Avoid

-carbon labeling (acidic protons exchange).[2]
N/A
Cost High (

)
Moderate (

)
Low ($)
Suitability Gold Standard for Regulated Bioanalysis (GLP/GCP).[2]Acceptable for discovery/screening if RT shift is validated as negligible.[2]Not Recommended for quantitative LC-MS.[2]
Deep Dive: The Deuterium "Pitfall" (Causality)

Deuterium is slightly more lipophilic and has a smaller molar volume than Hydrogen. In Reverse Phase Chromatography (RPLC), this often causes deuterated isotopologues to elute earlier than the native analyte.

  • The Risk: If a matrix interference (e.g., a phospholipid) elutes at 2.50 min, and your analyte elutes at 2.50 min, the signal is suppressed by 50%.[1]

  • The Failure: If your

    
    -IS elutes at 2.45 min (due to isotope effect), it might miss the interference. The IS signal remains high (100%), while the analyte is low (50%). The calculated ratio (Analyte/IS) is artificially low, leading to underestimation of the concentration.
    

Part 3: Validation Protocol (Self-Validating System)

To ensure data integrity, you must implement a validation workflow that actively detects IS failure.[1] This protocol utilizes a "Self-Validating" design where the IS response variability serves as a diagnostic tool.[2]

Experimental Workflow

Method: LC-MS/MS (Triple Quadrupole) Mode: Negative Electrospray Ionization (ESI-) or Positive if derivatized (e.g., with 3-NPH).[1][2]

Step 1: Chromatographic Resolution Check

Before validation, inject a "System Suitability Mix" containing 2-HPA, 3-HPA, and 4-HPA (100 ng/mL each).[1][2]

  • Requirement: Baseline separation (

    
    ) between 2-HPA and its isomers.[2]
    
  • Why: The IS cannot correct for the quantification of the wrong isomer.

Step 2: Matrix Factor Assessment (The "Post-Column Infusion" Test)
  • Infuse the Internal Standard (constant flow) into the MS source.

  • Inject a blank extracted biological matrix via the LC column.[2]

  • Observation: Monitor the IS baseline. A dip in the baseline indicates ion suppression.

  • Validation: Overlay the chromatogram of the native 2-HPA. The analyte peak MUST fall exactly within the suppression trough defined by the IS.

Visualization: Method Validation Logic[1][2]

The following diagram illustrates the decision framework for validating the Internal Standard.

ValidationWorkflow Start Start: IS Selection CheckIsomers Step 1: Isomer Separation Check (Inject 2-, 3-, 4-HPA Mix) Start->CheckIsomers SeparationDecision Are Isomers Baseline Separated? CheckIsomers->SeparationDecision OptimizeLC Optimize Gradient/Column (Change Selectivity) SeparationDecision->OptimizeLC No CheckRT Step 2: Retention Time (RT) Matching (Inject Analyte + IS) SeparationDecision->CheckRT Yes OptimizeLC->CheckIsomers RTDecision Is RT Difference < 0.02 min? CheckRT->RTDecision MatrixTest Step 3: Matrix Factor Test (Post-Column Infusion) RTDecision->MatrixTest Yes Fail METHOD FAILURE Switch IS Type (Use 13C) RTDecision->Fail No (Isotope Effect) SuppressionMatch Does IS Suppression Mirror Analyte? MatrixTest->SuppressionMatch Valid VALIDATED SYSTEM Proceed to Sample Analysis SuppressionMatch->Valid Yes SuppressionMatch->Fail No

Figure 1: Decision Logic for Internal Standard Validation. This workflow enforces isomer separation and strict retention time matching to prevent quantification errors.

Part 4: Critical Mechanism - Isomer Separation[1][2]

It is impossible to overstate the importance of separating 2-HPA from 3-HPA and 4-HPA. Mass transitions (MRM) alone are often insufficient because these isomers produce similar fragments (e.g., loss of


).[2]

Recommended LC Conditions:

  • Column: C18 with polar end-capping or Phenyl-Hexyl (provides pi-pi interaction selectivity for aromatic isomers).[1][2]

  • Mobile Phase: Water/Acetonitrile with 0.1% Formic Acid.[2]

  • Gradient: Shallow gradient (e.g., 5% to 20% B over 10 minutes) is required to resolve the positional isomers.

Visualization: The Isomer/Matrix Trap

This diagram visualizes why a shift in retention time (common with Deuterium) leads to data failure in the presence of isomers and matrix effects.

IsomerTrap Matrix Biological Matrix (Phospholipids) Analyte 2-HPA (Analyte) RT: 4.50 min Signal: Suppressed Matrix->Analyte Ion Suppression IS_C13 13C-IS (Ideal) RT: 4.50 min Signal: Suppressed Result: CORRECT Matrix->IS_C13 Ion Suppression IS_D Deuterated-IS (Risk) RT: 4.45 min Signal: Normal Result: BIASED Matrix->IS_D Misses Suppression Analyte->IS_C13 Co-elution (Ratio Maintained) Analyte->IS_D RT Shift (Ratio Skewed) Isomer 3-HPA (Isomer) RT: 4.65 min Signal: Normal

Figure 2: The "Chromatographic Isotope Effect" Trap. Deuterated standards (yellow) may elute earlier, missing the ion suppression zone (red) that affects the analyte (blue), leading to quantitative bias.


 standards (green) track the analyte perfectly.

References

  • FDA (U.S. Food and Drug Administration). (2022).[2][3][4] M10 Bioanalytical Method Validation and Study Sample Analysis. [Link][3][4]

  • Gu, H., et al. (2014).[1][2] Assessment of Chromatographic Isotope Effect upon Isotope-Coded Derivatization for Quantitative Liquid Chromatography–Mass Spectrometry. Analytical Chemistry.[2][5][6][7][8][9][10] [Link]

  • Stokvis, E., et al. (2005).[1][2] Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not? Rapid Communications in Mass Spectrometry.[2] [Link]

Sources

Safety & Regulatory Compliance

Safety

Operational Guide: (2-Hydroxyphenyl)acetate Disposal and Handling

[1][2][3] In the laboratory, waste management is not merely a compliance checkbox; it is the final, critical step of experimental integrity. Improper disposal of phenolic acids like (2-Hydroxyphenyl)acetic acid (CAS: 614...

Author: BenchChem Technical Support Team. Date: February 2026

[1][2][3]

In the laboratory, waste management is not merely a compliance checkbox; it is the final, critical step of experimental integrity. Improper disposal of phenolic acids like (2-Hydroxyphenyl)acetic acid (CAS: 614-75-5) can compromise safety, violate environmental permits, and introduce cross-contamination risks to sensitive assays.[1][2]

This guide synthesizes regulatory frameworks (EPA/RCRA) with practical bench-side logic to ensure your workflow remains safe, compliant, and efficient.

Hazard Profile & Characterization

Before disposal, you must characterize the waste. While (2-Hydroxyphenyl)acetic acid is not a P-listed acutely toxic substance, it possesses specific reactivity profiles due to its phenolic hydroxyl group.[2]

Key Hazard Data
ParameterClassificationOperational Implication
Signal Word WARNING Standard PPE (Gloves, Goggles, Lab Coat) is mandatory.[1][2]
H-Codes H315 (Skin Irrit.), H319 (Eye Irrit.), H335 (Resp.[1][2][3] Irrit.)Dust generation is the primary exposure risk during solid waste transfer.[1][2]
Reactivity Weak Acid / PhenolicIncompatible with Strong Oxidizers (e.g., Nitric Acid, Peroxides) and Strong Bases.[1][2]
RCRA Status Non-Listed (typically)Unless mixed with listed solvents, it is often classified as Non-Regulated Chemical Waste or D002 (Corrosive) if in low pH solution.[1][2]

Expert Insight: Do not assume "weak acid" implies "drain safe." Phenolic compounds can disrupt microbial activity in municipal water treatment plants. Zero-discharge to sewer is the only acceptable standard for this compound.

Segregation Logic (The "Why")

Effective disposal relies on segregation at the source. Mixing waste streams is the most common cause of container pressurization and regulatory fines.

  • The Oxidizer Rule: The phenolic moiety on the benzene ring is electron-rich, making it susceptible to rapid, exothermic oxidation.[2] Never dispose of (2-Hydroxyphenyl)acetate in the same container as oxidizing agents (e.g., permanganates, nitrates).

  • The Acid/Base Rule: While it is an acid, mixing it with strong alkaline waste (pH > 12) will generate significant heat of neutralization. Segregate into the Acidic or General Organic stream, not the Caustic stream.

Decision Tree: Waste Stream Selection

Use the following logic flow to determine the correct waste container.

DisposalLogic Start Start: (2-Hydroxyphenyl)acetate Waste StateCheck What is the physical state? Start->StateCheck Solid Solid / Powder StateCheck->Solid Dry Powder/Wipes Liquid Liquid / Solution StateCheck->Liquid Solution Bin_Solid DISPOSAL BIN A: Solid Organic Waste (Trace Contaminated Debris) Solid->Bin_Solid SolventCheck Is it dissolved in Organic Solvent? Liquid->SolventCheck pHCheck Is it Aqueous? Check pH SolventCheck->pHCheck No (Water based) Bin_Solvent DISPOSAL BIN B: Organic Solvent Waste (Non-Halogenated) SolventCheck->Bin_Solvent Yes (Ethanol, DMSO, etc.) Bin_AqAcid DISPOSAL BIN C: Aqueous Acidic Waste (pH < 2) pHCheck->Bin_AqAcid pH < 2 Bin_AqOrg DISPOSAL BIN D: Aqueous Organic Waste (pH 3-9) pHCheck->Bin_AqOrg pH > 2

Figure 1: Decision matrix for segregating (2-Hydroxyphenyl)acetate waste based on physical state and solvent composition.[1][4][5]

Step-by-Step Disposal Protocols

Scenario A: Disposal of Excess Solid Reagent

Applicable for: Expired shelf-life chemicals, spill cleanup debris, or contaminated weighing boats.[1][2]

  • PPE Verification: Don nitrile gloves, safety goggles, and a lab coat. If handling large quantities (>50g) of fine powder, use a dust mask or work inside a fume hood.

  • Container Selection: Use a wide-mouth HDPE (High-Density Polyethylene) or glass jar labeled "Solid Chemical Waste."

  • Transfer:

    • Place the waste container inside a secondary containment tray.

    • Transfer the solid carefully to avoid dust clouds.

    • Do not dissolve the solid in water to "make it easier to pour." This increases waste volume and disposal costs.

  • Labeling: Affix a hazardous waste tag.

    • Chemical Name: (2-Hydroxyphenyl)acetic acid.[5][6][7][8][9]

    • Hazard Checkbox: Irritant.[10][11]

Scenario B: Disposal of HPLC/Reaction Waste (Liquid)

Applicable for: Eluents containing the compound, reaction mixtures.[2]

  • Solvent Identification: Determine the primary carrier solvent.

    • If DMSO, Methanol, or Acetonitrile : Use the Non-Halogenated Organic Solvent stream.

    • If Dichloromethane (DCM) : Use the Halogenated Solvent stream.

  • pH Check (Aqueous only): If the solvent is 90%+ water, check pH.

    • If pH < 2, neutralize slowly with Sodium Bicarbonate (NaHCO₃) if permitted by your local EHS, or dispose of as Corrosive Acid Waste .

  • Bulking: Pour into the appropriate carboy (usually 20L HDPE).

    • Crucial: Leave 10% headspace in the carboy to prevent over-pressurization due to thermal expansion or slow off-gassing.

Emergency Contingencies: Spills & Exposure[13]

A self-validating safety system requires preparation for failure.

Incident TypeImmediate ActionMitigation Protocol
Minor Spill (Solid) Isolate 1. Cover with wet paper towels to prevent dust.2. Scoop into a bag.3. Wipe surface with 10% ethanol, then water.
Minor Spill (Liquid) Absorb 1. Use polypropylene pads or vermiculite.2. If acidic, apply sodium bicarbonate until bubbling stops.3. Collect as solid waste.
Skin Contact Flush Wash with soap and water for 15 minutes.[1][2][12] Phenols can penetrate skin; do not use solvent (ethanol) to wash skin, as it enhances absorption.
Eye Contact Irrigate Flush at eyewash station for 15 minutes.[1][2] Seek medical attention immediately (H319).

Regulatory Compliance & Transport

  • US EPA (RCRA): If the waste solution has a pH ≤ 2, it carries the D002 waste code. If it is a pure solid, it is generally not a listed hazardous waste but must still be managed through a licensed chemical waste contractor.

  • DOT (Transport):

    • Proper Shipping Name: Corrosive liquid, acidic, organic, n.o.s.[1][2] (if in acidic solution) or Environmentally hazardous substance, solid, n.o.s.[1][2] (if bulk solid).

    • Note: Small research quantities often fall under "Limited Quantity" exceptions, but always consult your EHS officer before shipping.

References
  • National Center for Biotechnology Information (2026). PubChem Compound Summary for CID 11970, (2-Hydroxyphenyl)acetic acid. Retrieved from [Link][2]

  • U.S. Environmental Protection Agency (2024). Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes. Retrieved from [Link]

  • Occupational Safety and Health Administration (OSHA). Hazard Communication Standard: Safety Data Sheets. Retrieved from [Link][2]

Sources

Handling

Personal Protective Equipment (PPE) &amp; Handling Guide: (2-Hydroxyphenyl)acetate

Content Type: Operational Safety & Technical Guide Target Audience: Synthetic Chemists, Medicinal Chemists, and Lab Managers Chemical Focus: (2-Hydroxyphenyl)acetic acid (CAS: 614-75-5) and its ester/salt derivatives.[1]...

Author: BenchChem Technical Support Team. Date: February 2026

Content Type: Operational Safety & Technical Guide Target Audience: Synthetic Chemists, Medicinal Chemists, and Lab Managers Chemical Focus: (2-Hydroxyphenyl)acetic acid (CAS: 614-75-5) and its ester/salt derivatives.[1]

Executive Safety Summary

(2-Hydroxyphenyl)acetic acid is a bifunctional building block containing both a phenolic hydroxyl group and a carboxylic acid moiety.[1][2] While often categorized as a standard organic irritant, its structural relationship to phenol necessitates a higher degree of caution regarding dermal absorption and mucous membrane irritation than simple aliphatic acids.[2]

The Core Risk: The primary operational hazard is irritation to the respiratory tract and ocular damage from dust generation during weighing, coupled with the potential for dermal sensitization typical of phenolic compounds.[2]

Quick-Reference Hazard Matrix
Hazard ClassGHS CodeDescriptionCritical Control
Skin Irritation H315Causes skin irritationNitrile Gloves (min 0.11mm)
Eye Irritation H319Causes serious eye irritationSafety Glasses w/ Side Shields (Goggles for powder)
STOT SE 3 H335May cause respiratory irritationFume Hood or N95 Respirator

Mechanistic Risk Assessment (The "Why")

Expert Insight: Many researchers treat phenylacetic acid derivatives casually.[2] However, the ortho-hydroxyl substitution increases the compound's polarity and potential for hydrogen bonding.[1][2]

  • Dermal Interaction: Unlike simple benzene derivatives, the phenolic hydroxyl group can facilitate interaction with skin proteins.[2] While less corrosive than pure phenol, (2-Hydroxyphenyl)acetate can cause dermatitis upon repeated exposure.[1][2]

  • Dust Aerosolization: As a crystalline solid (MP ~145°C), the static-prone nature of the powder leads to "flying" particles during transfer.[2] Inhalation of these phenolic-acid particulates triggers immediate mucous membrane inflammation.[1][2]

  • Acid-Base Reactivity: In basic aqueous media, the compound forms a dianion (phenolate/carboxylate).[1][2] This solution is significantly more nucleophilic and can degrade standard latex gloves faster than the neutral solid.[2]

PPE Specifications & Selection Logic

This protocol relies on a Barrier-Redundancy Model .[1][2] We do not rely on a single layer of protection for critical handling steps.[2]

A. Hand Protection (Glove Matrix)

Standard latex gloves are insufficient due to poor organic acid resistance and potential for undetected micro-perforation.[2]

ProcedureRecommended MaterialThicknessBreakthrough Time (Est.)Rationale
Solid Weighing Nitrile (Disposable)4-5 mil (0.10 - 0.12 mm)>480 min (Solid)Solid state limits permeation; primary risk is contact dust.[1]
Solution Prep (<1M) Nitrile (Double Gloved)Outer: 5 milInner: 4 mil>120 minDouble gloving provides a visual indicator of breach and redundant barrier.[1]
Synthesis/Workup Nitrile (Extended Cuff)8-12 mil>240 minProtects wrist gap during separatory funnel shaking or filtration.[1][2]
B. Respiratory & Eye Protection[2][3][4][5][6][7]
  • Primary Engineering Control: All open handling must occur inside a certified chemical fume hood operating at 80–100 fpm face velocity .[2]

  • Secondary PPE (If Hood Unavailable): A fit-tested N95 or P100 particulate respirator is mandatory if handling powders outside a containment enclosure.[1][2]

  • Eye Protection:

    • Standard: ANSI Z87.1 compliant safety glasses with side shields.[2]

    • High Risk:[1] Chemical splash goggles are required during rotary evaporation or vigorous stirring where aerosol/splash risk exists.[2]

Operational Protocols

Protocol A: Safe Weighing & Transfer

Objective: Transfer solid (2-Hydroxyphenyl)acetic acid without generating inhalable dust or contaminating the balance area.[1][2]

  • Pre-Weigh Preparation:

    • Don PPE: Lab coat (buttoned), safety glasses, and single nitrile gloves.[1]

    • Place a static-dissipative mat or wipe the balance area with an anti-static cloth.[1][2] Phenolic acids are prone to static cling.[2]

  • The Transfer:

    • Use a disposable antistatic weighing boat .[2]

    • Technique: Do not pour from the stock bottle. Use a clean spatula to transfer small amounts.[2]

    • Immediately recap the stock bottle after removing the required amount.

  • Post-Transfer Decontamination:

    • Wipe the balance area with a wet paper towel (water/ethanol mixture).[2]

    • Why? Dry wiping spreads the dust; wet wiping captures it.[2]

    • Dispose of the paper towel as solid chemical waste.[2]

Protocol B: Solution Preparation

Objective: Dissolve the solid while mitigating exothermic risks (if using bases) and splash hazards.[2]

  • Setup:

    • Secure the receiving flask (round bottom or volumetric) with a clamp before adding solvent.[2]

    • Place the flask in a secondary container (plastic tray).

  • Solvent Addition:

    • Add the solid first, then the solvent.[2]

    • Caution: If converting to the salt form using Sodium Hydroxide (NaOH) or Potassium Carbonate (K2CO3), add the base slowly . The deprotonation of the carboxylic acid and phenol is exothermic.[2]

  • Visual Check:

    • Inspect gloves for yellow/brown discoloration (indicative of oxidation/contamination).[2] Change immediately if observed.[2][3]

Visual Decision Aids

Figure 1: PPE Selection Decision Tree

Caption: Logic flow for selecting appropriate PPE based on the physical state and concentration of (2-Hydroxyphenyl)acetate.

PPE_Selection Start Start: Handling (2-Hydroxyphenyl)acetate State Physical State? Start->State Solid Solid / Powder State->Solid Liquid Liquid / Solution State->Liquid DustRisk Is Dust Generation Likely? Solid->DustRisk Conc Concentration / Volume? Liquid->Conc StandardSolid Protocol: Standard Weighing PPE: Nitrile Gloves (4mil), Safety Glasses Control: Fume Hood DustRisk->StandardSolid No (Careful Transfer) HighDust Protocol: High Dust/Static PPE: N95 Respirator + Goggles Control: Static Dissipative Mat DustRisk->HighDust Yes (Large Qty) LowConc Dilute (<1M) or Small Vol PPE: Double Nitrile Gloves Safety Glasses Conc->LowConc Low HighConc Conc (>1M) or Large Vol PPE: Thick Nitrile (8mil) or Butyl Face Shield + Goggles Conc->HighConc High

Figure 2: Emergency Spill Response Workflow

Caption: Step-by-step response protocol for solid or liquid spills in the laboratory.

Spill_Response Alert 1. ALERT Notify personnel Evacuate immediate area Assess 2. ASSESS Is it >100g or outside hood? Alert->Assess Minor Minor Spill (Inside Hood/Small Qty) Assess->Minor No Major Major Spill (Evacuate Lab) Assess->Major Yes CleanSolid 3. SOLID CLEANUP Do NOT sweep dry. Cover with wet paper towels. Scoop into bag. Minor->CleanSolid If Powder CleanLiq 3. LIQUID CLEANUP Absorb with vermiculite or chem-pad. Do not use combustible rags. Minor->CleanLiq If Solution Disposal 4. DISPOSAL Label as 'Hazardous Waste: Phenolic Acid Contaminated' Seal double bag. CleanSolid->Disposal CleanLiq->Disposal

[1][2]

Emergency & Disposal Procedures

First Aid (Self-Validating Steps)[1][2]
  • Eye Contact: Immediately flush with water for 15 minutes .[2][4] Validation: Hold eyelids apart; ensure water reaches the entire surface.[2] Do not stop early.

  • Skin Contact: Wash with soap and copious amounts of water.[2][5][4] Expert Note: Unlike pure phenol, PEG 300/400 is not strictly mandated for this derivative, but thorough soap washing is critical to remove the lipophilic residue.[2]

  • Inhalation: Move to fresh air. If breathing is difficult, seek medical attention immediately (indicates potential laryngeal edema).[1][2]

Waste Disposal[2]
  • Classification: Hazardous Chemical Waste.[2]

  • Segregation: Segregate into Solid Organic Waste (for powders/contaminated wipes) or Liquid Organic Waste (for solutions).[1][2]

  • Labeling: Clearly mark containers with "Contains Phenolic Acid Derivative - Irritant."[1][2]

  • Prohibited: Do NOT dispose of down the drain. Phenolic compounds are toxic to aquatic life and disrupt municipal water treatment bacteria.[2]

References

  • National Center for Biotechnology Information (2026). PubChem Compound Summary for CID 11970, (2-Hydroxyphenyl)acetic acid.[1][2] Retrieved from [Link][1]

  • Occupational Safety and Health Administration (OSHA). Occupational Chemical Database: Phenol (Analogous Handling).[2] Retrieved from [Link][1]

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards.[2] National Academies Press (US).[2] Retrieved from [Link]

Sources

Retrosynthesis Analysis

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